molecular formula C27H32N4O8 B090888 Pyridomycin CAS No. 18791-21-4

Pyridomycin

Número de catálogo: B090888
Número CAS: 18791-21-4
Peso molecular: 540.6 g/mol
Clave InChI: WHIKSLGSXKIHCA-IGCCMALHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyridomycin is a cyclodepsipeptide natural product first described in 1953, produced by Streptomyces pyridomyceticus and Dactylosporangium fulvum . It exhibits potent and specific cidal activity against mycobacteria, including Mycobacterium tuberculosis , with a Minimum Inhibitory Concentration (MIC) of 0.31-0.63 µg/ml against the H37Rv strain, but shows no activity against other Gram-positive or Gram-negative bacteria, indicating a mycobacterium-specific target . Its primary research value lies in its unique mechanism of action against a clinically validated drug target. Pyridromycin is a direct, competitive inhibitor of the NADH-binding site of InhA (enoyl-acyl carrier protein reductase), a key enzyme in the mycolic acid synthesis pathway essential for the mycobacterial cell wall . This mechanism is distinct from the frontline drug isoniazid, which is a prodrug requiring activation. Consequently, this compound remains fully active against the most frequently encountered isoniazid-resistant clinical isolates of M. tuberculosis , making it a highly promising lead compound for developing new therapeutics against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis . Biochemical and structural studies have confirmed that this compound binds to a new, druggable pocket in InhA, simultaneously occupying both the cofactor and substrate-binding sites . The compound is biosynthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system . Its structure features a 12-membered core ring composed of two pyridyl groups and a unique 2-hydroxy-3-methylpent-2-enoic acid (enolic acid) moiety, which is a critical pharmacophoric group for its activity . Research Applications: • Investigation of novel anti-tuberculosis agents. • Study of InhA inhibition and mycolic acid biosynthesis. • Research into overcoming resistance to frontline TB drugs like isoniazid. • Exploration of natural product biosynthesis via NRPS-PKS pathways. Key Features: • Potent, specific bactericidal activity against M. tuberculosis . • Direct, competitive inhibitor of the InhA enzyme. • Effective against isoniazid-resistant strains. • Low cytotoxicity in human cell lines (Selectivity Index >100) . Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKSLGSXKIHCA-IGCCMALHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-21-4
Record name 3-Hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB2215O45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Re-emergence of a Potent Antitubercular Agent: A Technical Guide to Pyridomycin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, historical context, mechanism of action, and biosynthesis of the natural product pyridomycin, tailored for researchers, scientists, and drug development professionals.

Introduction

First described in 1953, this compound is a natural product with potent and specific activity against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Despite its early discovery, this compound was largely overlooked for decades until its recent re-emergence as a promising candidate for tuberculosis drug development, particularly in the face of rising drug resistance. This technical guide provides a comprehensive overview of this compound, from its historical context to the intricate details of its biosynthesis and mechanism of action.

Discovery and Historical Context

This compound was originally isolated from the fermentation broth of Streptomyces pyridomyceticus in 1953 by Maeda and colleagues. Later, it was also found to be produced by Dactylosporangium fulvum. Initial studies highlighted its specific activity against mycobacteria with low toxicity in murine models. However, with the success of other antibiotics at the time, this compound did not garner significant attention and its development was not pursued. The rise of multidrug-resistant tuberculosis strains in recent years has reignited interest in this unique molecule, leading to a deeper investigation of its therapeutic potential.

Antimicrobial Spectrum and Potency

This compound exhibits a narrow spectrum of activity, primarily targeting members of the Mycobacterium genus. Its potency against various mycobacterial species is summarized in the table below.

Organism Strain MIC (μg/mL)
Mycobacterium tuberculosisH37Rv0.31 - 0.63
Mycobacterium tuberculosis0.39
Mycobacterium bovisBCG0.39
Mycobacterium smegmatismc²1550.62 - 1.25
Mycobacterium smegmatis0.78
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Mycobacterial species.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary molecular target of this compound in Mycobacterium tuberculosis is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are essential components of the mycobacterial cell wall.

This compound acts as a competitive inhibitor at the NADH-binding site of InhA. This binding prevents the reduction of long-chain enoyl-ACP substrates, thereby halting the elongation of fatty acids and ultimately inhibiting mycolic acid synthesis. This mechanism is notably similar to that of the frontline anti-tuberculosis drug isoniazid. However, isoniazid is a prodrug that requires activation by the catalase-peroxidase KatG, and mutations in the katG gene are a common cause of isoniazid resistance. This compound, in contrast, does not require activation and is therefore effective against many isoniazid-resistant strains.

inhA_inhibition cluster_fas2 FAS-II Pathway cluster_inhibition Inhibition Enoyl-ACP Enoyl-ACP InhA InhA Enoyl-ACP->InhA Substrate Acyl-ACP Acyl-ACP InhA->Acyl-ACP Reduction Mycolic Acids Mycolic Acids Acyl-ACP->Mycolic Acids Elongation This compound This compound This compound->InhA Competitive Inhibition NADH NADH NADH->InhA Cofactor

Mechanism of InhA inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from Dactylosporangium fulvum has been described.

  • Fermentation: D. fulvum is cultured in a suitable production medium.

  • Extraction: The culture broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to column chromatography for purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the resazurin reduction microplate assay (REMA).

  • Preparation of Plates: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the test bacterium is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterium.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that prevents the reduction of resazurin (indicated by a color change).

Selection of this compound-Resistant Mutants

To identify the target of this compound, resistant mutants of M. tuberculosis can be selected.

  • Plating: A large number of M. tuberculosis cells are plated on solid medium containing this compound at a concentration several times higher than the MIC (e.g., 10x MIC).

  • Incubation: The plates are incubated until resistant colonies appear.

  • Isolation and Verification: Resistant colonies are isolated, and their resistance to this compound is confirmed.

  • Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced to identify mutations responsible for the resistance phenotype, which often occur in the gene encoding the drug target.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The biosynthetic gene cluster from Streptomyces pyridomyceticus has been identified and characterized, revealing 26 open reading frames.

The assembly of the this compound backbone is initiated by the loading of a 3-hydroxypicolinic acid (3-HPA) starter unit. The core structure is then assembled through the sequential action of NRPS and PKS modules. Key enzymatic steps include the incorporation of L-threonine and a polyketide extender unit derived from propionate. A crucial step is the formation of the enolic acid moiety, which is essential for its biological activity. The final cyclization of the depsipeptide completes the biosynthesis of this compound.

pyridomycin_biosynthesis cluster_precursors Precursors cluster_assembly Assembly Line 3-HPA 3-Hydroxypicolinic Acid Loading Loading Module (PyrA, PyrU) 3-HPA->Loading L-Threonine L-Threonine NRPS1 NRPS Module 1 (PyrE) L-Threonine->NRPS1 Propionate Propionate PKS PKS Module (PyrF) Propionate->PKS Isoleucine Isoleucine NRPS2 NRPS Module 2 (PyrG) Isoleucine->NRPS2 Loading->NRPS1 NRPS1->PKS PKS->NRPS2 Tailoring Tailoring Enzymes (e.g., Pyr2) NRPS2->Tailoring Release Release & Cyclization Tailoring->Release This compound This compound Release->this compound

Simplified workflow of this compound biosynthesis.

Total Synthesis

The total synthesis of this compound has been reported, presenting a significant chemical challenge due to its complex structure, including a 12-membered macrocyclic ring and multiple stereocenters. The stereocontrolled construction of the exocyclic (Z)-s-butylidene moiety in the enol ester portion of the molecule was a particularly difficult step to overcome. The successful synthesis has not only confirmed the structure of this compound but also opened avenues for the creation of novel analogs with potentially improved properties.

Conclusion and Future Perspectives

This compound represents a compelling example of a rediscovered natural product with significant potential to address the urgent need for new anti-tuberculosis drugs. Its unique mechanism of action, targeting a validated and highly vulnerable pathway in M. tuberculosis, and its activity against isoniazid-resistant strains make it a valuable lead compound. Further research into its biosynthesis will enable the generation of novel analogs through genetic engineering and synthetic biology approaches. Continued investigation into the structure-activity relationships through medicinal chemistry efforts, guided by the total synthesis, will be crucial for optimizing its potency, pharmacokinetic properties, and overall clinical potential. The story of this compound underscores the importance of exploring natural product diversity as a rich source of novel therapeutic agents.

Pyridomycin Production from Streptomyces pyridomyceticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a potent antimycobacterial agent, has garnered significant interest as a potential therapeutic against Mycobacterium tuberculosis. This technical guide provides an in-depth overview of this compound production from its native producer, Streptomyces pyridomyceticus. The document details the biosynthetic pathway, fermentation protocols, and extraction procedures. Quantitative data from various studies are summarized to provide a comparative analysis of production parameters. Furthermore, this guide presents detailed experimental methodologies and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate research and development efforts focused on this promising antibiotic.

Introduction

This compound is a cyclodepsipeptide antibiotic first identified in Streptomyces pyridomyceticus.[1][2] It exhibits specific and potent activity against mycobacteria, including drug-resistant strains of M. tuberculosis.[1][2] The unique structure of this compound, which includes a 12-membered ring composed of N-3-hydroxypicolinyl-l-threonine, 3-(3-pyridyl)-l-alanine, propionic acid, and 2-hydroxy-3-methylpent-2-enoic acid, contributes to its novel mechanism of action.[3][4] this compound acts as a competitive inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycolic acid biosynthetic pathway of M. tuberculosis.[1][5][6][7] This guide serves as a technical resource for researchers engaged in the study and production of this compound from S. pyridomyceticus.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces pyridomyceticus NRRL B-2517 is governed by a 42.5-kb gene cluster containing 26 open reading frames (ORFs).[3] The core structure of this compound is assembled by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[1][2][3]

The key enzymes involved in the assembly line are:

  • PyrE (NRPS): Composed of two modules responsible for the incorporation of N-3-hydroxypicolinyl-l-threonine.[3]

  • PyrF (PKS): A PKS module that incorporates a propionic acid-derived unit.[3][4]

  • PyrG (NRPS/PKS hybrid): A unique enzyme containing two adenylation (A) domains and a ketoreductase (KR) domain. The second A domain activates α-keto-β-methylvaleric acid, which is then reduced by the KR domain.[3][8]

  • Pyr2: A 3-oxoacyl-ACP reductase that is essential for the formation of the C-10 hydroxyl group and the double bond in the 2-hydroxy-3-methylpent-2-enoic acid moiety.[4][8][9][10]

The biosynthesis is initiated by a loading module, and the final cyclization is catalyzed by a thioesterase (TE) domain at the C-terminus of PyrG.[3]

Biosynthetic Pathway Diagram

Pyridomycin_Biosynthesis Precursors Primary Metabolites (e.g., Aspartic Acid, Isoleucine) PyrPQT pyrP, pyrQ, pyrT (Putative Pyridyl Moiety Biosynthesis) Precursors->PyrPQT Biosynthesis of Pyridyl Precursors PyrE PyrE (NRPS) - Incorporates N-3-hydroxypicolinyl-l-threonine Precursors->PyrE Threonine PyrF PyrF (PKS) - Incorporates Propionic Acid Unit Precursors->PyrF Propionate PyrG PyrG (NRPS/PKS) - Incorporates α-keto-β-methylvaleric acid - KR domain reduces keto group Precursors->PyrG Isoleucine derivative Pyridyl_Moieties Pyridyl Moieties PyrPQT->Pyridyl_Moieties Pyridyl_Moieties->PyrE Intermediate1 Dipeptide Intermediate PyrE->Intermediate1 Intermediate1->PyrF Intermediate2 Tripeptide-Polyketide Intermediate PyrF->Intermediate2 Intermediate2->PyrG Intermediate3 Linear Precursor PyrG->Intermediate3 Pyr2 Pyr2 (Reductase) - Forms C-10 hydroxyl and double bond Intermediate3->Pyr2 Intermediate4 Modified Linear Precursor Pyr2->Intermediate4 TE_Domain TE Domain (in PyrG) - Cyclization Intermediate4->TE_Domain This compound This compound TE_Domain->this compound

Proposed biosynthetic pathway of this compound.

Production of this compound

While several strains of Streptomyces pyridomyceticus (NRRL B-2517, ISP-5024, DSM40024) have been investigated for this compound production, yields can be variable.[1][2] Another producer, Dactylosporangium fulvum (NRRL B-16292), has been reported to produce this compound at higher yields of 20-40 mg/L.[1][2]

Fermentation Conditions

Optimization of fermentation parameters is crucial for enhancing the yield of this compound. The following table summarizes the reported culture conditions for S. pyridomyceticus.

ParameterConditionReference
Strain Streptomyces pyridomyceticus NRRL B-2517[4]
Seed Medium Tryptic Soy Broth (TSB)[4]
Fermentation Medium 2.5% Glucose, 1.5% Soybean Meal, 0.5% NaCl, 0.05% KCl, 0.025% MgSO₄·7H₂O, 0.3% K₂HPO₄, 0.3% Na₂HPO₄·12H₂O[4]
pH 7.2[4]
Temperature 30°C[4]
Agitation 220 rpm[4]
Incubation Time 3 days for fermentation[4]
Inoculum 5% seed culture[4]

Note: While a specific yield for S. pyridomyceticus under these conditions is not explicitly stated in the cited literature, these are the reported conditions for production.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the production and analysis of this compound.[4]

  • Culture S. pyridomyceticus on solid COM medium for sporulation.

  • Harvest fresh spores and prepare a spore suspension in a suitable buffer (e.g., 20% glycerol).

  • Store spore stocks at -80°C for long-term use.

  • Inoculate a 250 mL flask containing 25 mL of Tryptic Soy Broth (TSB) medium with fresh spores from the COM agar plate.

  • Incubate at 30°C for 24 hours on a rotary shaker at 220 rpm.

  • Prepare the fermentation medium as described in Table 1 and sterilize.

  • Inoculate the fermentation medium with 5% (v/v) of the seed culture.

  • Incubate for 3 days at 30°C with agitation at 220 rpm.

A detailed extraction and purification protocol for this compound from S. pyridomyceticus is not fully described in the provided search results. However, a general approach for natural product extraction from Streptomyces fermentation broth would involve the following steps:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to chromatographic separation techniques (e.g., silica gel chromatography, preparative HPLC) to purify this compound.

  • High-Performance Liquid Chromatography (HPLC): Analyze the crude extracts and purified fractions for the presence of this compound. A C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water) and UV detection can be used.

  • Mass Spectrometry (MS): Confirm the identity of this compound by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR): Elucidate the structure of the purified compound.

Experimental Workflow Diagram

Experimental_Workflow Spore_Stock S. pyridomyceticus Spore Stock Seed_Culture Seed Culture Preparation (TSB, 30°C, 24h, 220 rpm) Spore_Stock->Seed_Culture Fermentation Production Fermentation (Fermentation Medium, 30°C, 3 days, 220 rpm) Seed_Culture->Fermentation Harvest Harvest and Biomass Separation (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Analysis Structural and Quantitative Analysis (HPLC, MS, NMR) Pure_this compound->Analysis

General experimental workflow for this compound production.

Regulatory Mechanisms and Genetic Engineering

The this compound biosynthetic gene cluster contains genes with putative regulatory and self-resistance functions.[3] Understanding these regulatory networks could open avenues for enhancing this compound production through genetic engineering. Targeted mutagenesis of regulatory genes or optimization of precursor pathways could lead to increased yields.[3] The broad substrate specificity of some of the biosynthetic enzymes also presents opportunities for generating novel this compound derivatives through precursor-directed biosynthesis and combinatorial biosynthesis.[3]

Conclusion

Streptomyces pyridomyceticus remains a key source for the production of the antimycobacterial agent this compound. This guide has provided a comprehensive overview of the current knowledge on this compound biosynthesis, production, and analysis. The detailed protocols and visual workflows are intended to aid researchers in their efforts to optimize production and explore the therapeutic potential of this important natural product. Further research into the regulatory mechanisms and the application of synthetic biology approaches holds promise for improving the efficiency of this compound production and generating novel, bioactive analogs.

References

Production of the Anti-Tuberculosis Agent Pyridomycin by Dactylosporangium fulvum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a potent natural product with significant activity against Mycobacterium tuberculosis, is a cyclodepsipeptide produced by the actinobacterium Dactylosporangium fulvum.[1][2] Its unique mode of action, targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), makes it a compelling candidate for anti-tuberculosis drug development, particularly against isoniazid-resistant strains.[1][3] This technical guide provides an in-depth overview of this compound production by D. fulvum, detailing the biosynthetic pathway, experimental protocols for fermentation, extraction, and analysis, and a summary of production yields.

Introduction to this compound

This compound is a natural product first identified in the 1950s and is produced by several actinomycete species, including Dactylosporangium fulvum (strain NRRL B-16292) and Streptomyces pyridomyceticus.[1][2] It is a cyclodepsipeptide antibiotic with specific and potent bactericidal activity against mycobacteria.[1][3] The primary molecular target of this compound in M. tuberculosis is InhA, a key enzyme in the mycolic acid biosynthesis pathway.[1][3] By competitively inhibiting the NADH-binding site of InhA, this compound effectively halts the production of mycolic acids, essential components of the mycobacterial cell wall.[1][3] This mechanism is particularly significant as it is also the target of the frontline anti-tuberculosis drug isoniazid. However, this compound remains effective against many isoniazid-resistant clinical isolates, highlighting its potential as a next-generation therapeutic.[1]

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complex.[4][5] While the complete gene cluster from D. fulvum has been a subject of genomic analysis, detailed characterization has been extensively performed on the homologous cluster from Streptomyces pyridomyceticus.[4][5] This provides a robust model for understanding this compound assembly.

The core structure of this compound is assembled from four main precursors: 3-hydroxypicolinic acid, L-threonine, 3-(3-pyridyl)-L-alanine, and a polyketide-derived moiety from isoleucine. The biosynthetic gene cluster contains the essential genes encoding the NRPS and PKS modules responsible for the step-wise condensation of these precursors. Key genes in the cluster include pyrA, pyrE, pyrF, and pyrG, which encode the core NRPS/PKS machinery.[4][5] Additionally, a crucial tailoring enzyme, the short-chain dehydrogenase/reductase Pyr2, is responsible for catalyzing the formation of the C-10 hydroxyl group and the double bond in the enolic acid moiety of the molecule.[6][7][8]

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

pyridomycin_biosynthesis precursor Precursors (3-HPA, L-Thr, 3-PA, Ile) pyrA_U PyrA, PyrU (Loading Module) precursor->pyrA_U pyrE PyrE (NRPS) Module 1 pyrA_U->pyrE pyrF PyrF (PKS) Module 2 pyrE->pyrF pyrG PyrG (NRPS) Module 3 & 4 pyrF->pyrG linear_intermediate Linear Intermediate (Tethered to PyrG) pyrG->linear_intermediate pyr2 Pyr2 (Tailoring Enzyme) linear_intermediate->pyr2 cyclization Cyclization & Release (TE Domain) pyr2->cyclization This compound This compound cyclization->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Dactylosporangium fulvum

Successful production of this compound relies on appropriate cultivation of D. fulvum NRRL B-16292. The following protocols are recommended for laboratory-scale fermentation.

3.1.1. Media Composition

Two standard media are suitable for the cultivation of D. fulvum.

Table 1: Media Composition for D. fulvum Cultivation
GYM Streptomyces Medium (DSMZ Medium 65) ISP 2 Medium (Yeast Malt Agar)
Glucose: 4.0 g/LYeast Extract: 4.0 g/L
Yeast Extract: 4.0 g/LMalt Extract: 10.0 g/L
Malt Extract: 10.0 g/LGlucose: 4.0 g/L
CaCO₃: 2.0 g/LAgar: 20.0 g/L (for solid medium)
Agar: 12.0 g/L (for solid medium)Distilled Water: 1.0 L
Distilled Water: 1.0 LpH adjusted to 7.3
pH adjusted to 7.2

3.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of D. fulvum spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of GYM or ISP 2 broth. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of the same liquid medium with 10 mL of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-220 rpm. This compound production typically begins after 3-4 days and peaks around day 7-9.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

  • Harvesting: After incubation, centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelia from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: The crude extract can be further purified using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analytical Methodology

3.3.1. High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase HPLC.

Table 2: HPLC Parameters for this compound Analysis
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% to 100% B over 20-30 minutes
Flow Rate 0.8-1.0 mL/min
Detection UV at 305 nm
Retention Time Approximately 15-20 minutes

Below is a diagram illustrating a general experimental workflow for this compound production and analysis.

experimental_workflow start Start: D. fulvum Culture inoculum Inoculum Preparation (2-3 days) start->inoculum fermentation Production Fermentation (7-10 days) inoculum->fermentation harvest Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (Column Chromatography, Prep-HPLC) concentration->purification analysis Analysis (HPLC, MS, NMR) purification->analysis end Pure this compound analysis->end

Workflow for this compound Production and Analysis.

Data Presentation

Production Yield

The production of this compound by D. fulvum NRRL B-16292 has been reported to be in the range of 20-40 mg/L under laboratory fermentation conditions.[1][2]

Table 3: this compound Production Yield
Organism Dactylosporangium fulvum NRRL B-16292
Yield 20 - 40 mg/L
Antimycobacterial Activity

This compound exhibits potent activity against Mycobacterium tuberculosis.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound
Organism MIC
Mycobacterium tuberculosis H37Rv0.3 µg/mL

Regulatory Mechanisms

The regulation of this compound biosynthesis in D. fulvum is likely complex, involving pathway-specific and global regulators, a common theme in actinomycete secondary metabolism. While specific regulatory genes for the this compound cluster in D. fulvum have not been extensively characterized, studies in related actinomycetes suggest the presence of cluster-situated regulators (CSRs), such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) or TetR families, which directly control the expression of the biosynthetic genes. Additionally, global regulators responding to nutritional cues and environmental stress are likely to play a hierarchical role in controlling this compound production.

Below is a conceptual diagram of the potential regulatory control of the this compound biosynthetic gene cluster.

regulatory_pathway global_regulators Global Regulators (e.g., Nutrient Sensing) pleiotropic_regulators Pleiotropic Regulators global_regulators->pleiotropic_regulators csr Cluster-Situated Regulator (CSR) (e.g., SARP, TetR) pleiotropic_regulators->csr pyr_cluster This compound Biosynthetic Gene Cluster (pyr) csr->pyr_cluster +/- This compound This compound Production pyr_cluster->this compound

Conceptual Regulatory Cascade for this compound Production.

Conclusion

Dactylosporangium fulvum is a valuable source of the anti-tuberculosis compound this compound. Understanding its biosynthesis and optimizing its production through fermentation are critical steps in harnessing its therapeutic potential. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound as a novel treatment for tuberculosis. Future work focusing on the elucidation of the specific regulatory networks in D. fulvum and strain improvement through genetic engineering could lead to significantly enhanced yields and a more robust production platform.

References

Unraveling the Molecular Architecture of Pyridomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Pyridomycin, a potent antimycobacterial agent. The following sections detail the key experimental data and methodologies that were instrumental in deciphering its complex molecular framework, presented in a format tailored for scientific professionals.

Spectroscopic and Spectrometric Data

The structural foundation of this compound was primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided critical insights into the connectivity of atoms and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the structural fragments of this compound. The following tables summarize the key NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.06d4.5
55.57m
65.88m
94.61brs
Pyridine-1 (H-4')8.19dd4.0, 1.0
Pyridine-1 (H-5')7.51dd8.5, 4.0
Pyridine-1 (H-6')7.41d8.5
Pyridine-2 (H-2'')8.39dd5.0, 1.0
Pyridine-2 (H-4'')8.22d1.5
Pyridine-2 (H-5'')7.56brd7.5
Pyridine-2 (H-6'')7.34dd7.5, 5.0
Me-150.96t7.5
Me-161.00d7.0
Me-181.38d7.0
Me-171.53s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)Carbon Type
276.6CH
3175.2C
571.5CH
657.3CH
7169.8C
960.5CH
10175.4C
11103.4C
12174.3C
13133.0C
14148.6C
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound, as well as to gain structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺541.2293541.2291

Table 4: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
541.2429.1, 411.1, 337.0, 223.0, 207.1Sequential losses of structural moieties, confirming the connectivity of the building blocks.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the structure elucidation of this compound.

Isolation and Purification of this compound

This compound was produced by fermentation of Streptomyces pyridomyceticus NRRL B-2517. The purification process is outlined below:

  • Fermentation: The mutant strain was cultured in a suitable fermentation medium for 3 days.

  • Extraction: The culture supernatant was separated from the mycelia by centrifugation at 8,000 rpm for 15 minutes. The supernatant was then extracted three times with an equal volume of ethyl acetate.

  • Initial Chromatography: The combined organic extracts were concentrated under reduced pressure. The crude extract was then subjected to column chromatography on an RP-18 reversed-phase resin, eluting with a gradient of methanol in water.

  • Size-Exclusion Chromatography: Fractions containing the target compound were combined and further purified using a Sephadex LH-20 column with methanol as the mobile phase.

  • Final Purification: The resulting sub-fraction was purified by silica gel column chromatography followed by semi-preparative HPLC to yield pure this compound.[1]

NMR Spectroscopic Analysis
  • Sample Preparation: 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated methanol (CD₃OD).

  • Instrumentation: NMR spectra were recorded on a Bruker AV-III 600 spectrometer operating at a proton frequency of 500 MHz.[1]

  • 1D NMR: ¹H and ¹³C NMR spectra were acquired using standard pulse programs. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which was crucial for connecting the individual spin systems.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: HRMS analysis was performed on an Agilent 1200 series LC/MSD trap system coupled to a 6530 accurate-mass quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode was used.

  • Mass Range: Data was acquired over a mass range of m/z 50 to 800.

  • MS/MS Analysis: Collision-induced dissociation (CID) was used to generate fragment ions for structural analysis.

X-ray Crystallography of this compound-InhA Complex

The absolute configuration and conformational details of this compound were definitively determined by X-ray crystallography of its complex with the InhA enzyme.

  • Crystallization: The this compound-InhA complex was crystallized using the hanging drop vapor diffusion method.

  • Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.

  • Structure Solution and Refinement: The structure was solved by molecular replacement using the known structure of InhA. The this compound molecule was then built into the electron density map and the entire complex was refined to yield the final structure. This analysis revealed that the two pyridyl groups of this compound occupy the NADPH cofactor binding site of InhA, while the enolic acid moiety extends into the lipid substrate binding pocket.[1]

Logical Workflow and Signaling Pathways

The elucidation of this compound's structure followed a logical progression of experiments, each providing a crucial piece of the puzzle. The biosynthetic pathway, involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, also provided valuable clues to its structural composition.[1]

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectrometry Spectrometric & Spectroscopic Analysis cluster_structure_determination Structure Determination Fermentation Fermentation of S. pyridomyceticus Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (RP, SEC, HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D MolecularFormula Molecular Formula Determination HRMS->MolecularFormula FragmentationAnalysis Fragmentation Pattern Analysis HRMS->FragmentationAnalysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D PlanarStructure Planar Structure Assembly NMR_2D->PlanarStructure MolecularFormula->PlanarStructure FragmentationAnalysis->PlanarStructure Xray X-ray Crystallography (this compound-InhA Complex) PlanarStructure->Xray AbsoluteStructure Absolute Stereochemistry & Conformation Xray->AbsoluteStructure

Logical workflow for the chemical structure elucidation of this compound.

The biosynthesis of this compound involves a modular enzymatic assembly line.

pyridomycin_biosynthesis PKS_NRPS PKS-NRPS Hybrid System (PyrE-PyrF-PyrG) LinearIntermediate Linear Polyketide-Peptide Intermediate PKS_NRPS->LinearIntermediate BuildingBlocks Precursor Molecules (e.g., Isoleucine, Pyridinecarboxylic acid) BuildingBlocks->PKS_NRPS Pyr2 Pyr2 Enzyme (Ketoreduction & Dehydration) LinearIntermediate->Pyr2 Cyclization Thioesterase-mediated Cyclization Pyr2->Cyclization This compound This compound Cyclization->this compound

References

An In-depth Technical Guide on the Mechanism of Action of Pyridomycin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridomycin, a natural product produced by Dactylosporangium fulvum, demonstrates potent and specific bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis).[1] Its mechanism of action involves the direct inhibition of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2][3] This enzyme is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[4][5] this compound acts as a competitive inhibitor with respect to the NADH cofactor, binding to a distinct pocket within the InhA active site.[1][6] Notably, this mechanism differs from that of the frontline anti-tuberculosis drug isoniazid (INH), which requires activation by the catalase-peroxidase KatG and targets the same enzyme.[4][7] Consequently, this compound retains full activity against many INH-resistant clinical isolates, particularly those with mutations in katG, highlighting its potential as a novel therapeutic agent to combat drug-resistant tuberculosis.[1][2]

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5] The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a primary factor in its intrinsic resistance to many common antibiotics.[5][8] The biosynthesis of these mycolic acids is therefore a highly attractive target for new anti-tubercular drugs.

The FAS-II pathway is responsible for the elongation of long-chain fatty acids that serve as precursors for mycolic acids.[5] InhA, an enoyl-ACP reductase, catalyzes the final, rate-limiting step in each elongation cycle of this pathway.[7] The clinical utility of targeting InhA is well-established by isoniazid (INH), a cornerstone of TB therapy for decades.[7] However, the efficacy of INH is threatened by resistance, most commonly arising from mutations in the katG gene, which prevents the prodrug's activation.[8] This has spurred the search for direct inhibitors of InhA that do not require metabolic activation.

This compound, a natural product first identified in the 1950s, has re-emerged as a promising candidate.[4][9] This guide provides a detailed technical overview of its mechanism of action, quantitative efficacy, resistance profiles, and the experimental methodologies used to elucidate these properties.

Molecular Target and Mechanism of Action

The principal molecular target of this compound in M. tuberculosis is the enoyl-ACP reductase, InhA.[1][2] this compound's inhibitory action disrupts the mycolic acid biosynthesis pathway, leading to cell death.[4][6]

The Role of InhA in Mycolic Acid Biosynthesis

The FAS-II system of M. tuberculosis is responsible for synthesizing the long (C50-C60) meromycolate chain of mycolic acids. This multi-enzyme system carries out cycles of condensation, reduction, and dehydration to extend an acyl-ACP chain by two carbons in each cycle. InhA catalyzes the NADH-dependent reduction of the trans-2-enoyl-ACP intermediate, a crucial step for the subsequent round of elongation.[7][10] Inhibition of InhA halts this entire process, preventing the formation of mycolic acids and compromising the integrity of the mycobacterial cell wall.[6][10]

This compound as a Competitive Inhibitor of InhA

Biochemical and structural studies have revealed that this compound directly inhibits InhA.[1][3] Kinetic analyses demonstrate that it acts as a competitive inhibitor with respect to the NADH cofactor.[6][11] Unlike the INH-NAD adduct, which forms a covalent bond and acts as a slow, tightly binding inhibitor, this compound binds non-covalently.[6][7] It occupies a novel, druggable pocket at the NADH-binding site of InhA.[1][2] This direct mode of action bypasses the need for activation by KatG, explaining its efficacy against katG-mutant, INH-resistant strains.[6]

Quantitative Data

In Vitro Efficacy Against M. tuberculosis

This compound exhibits potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.

Strain TypeSpecific Strain/MutationIsoniazid (INH) MIC (µg/mL)This compound MIC (µg/mL)
Drug-Susceptible M. tuberculosis H37Rv0.160.3 - 0.6
Isoniazid-Resistant Clinical Isolate (katG S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate (katG S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate (inhA promoter -15 C→T)1.252.5 - 5.0
Data compiled from Hartkoorn et al., 2012.[9]
Enzyme Inhibition Kinetics

The inhibitory activity of this compound has been quantified against purified wild-type InhA and mutant versions associated with resistance.

EnzymeSubstrateKi of this compound (µM)Inhibition Type
Wild-Type InhA NADHNot explicitly stated, but competitive inhibition demonstratedCompetitive
InhA (S94A) NADHSimilar to Wild-TypeCompetitive
InhA (D148G) NADHSignificantly higher (more resistant)Competitive
Data interpretation based on kinetic plots from Hartkoorn et al., 2012.[6][11]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis has been identified through the selection and whole-genome sequencing of resistant mutants.[1][3]

  • Primary Mechanism: The most significant mechanism of resistance involves mutations within the inhA gene itself.

  • Specific Mutation: A key mutation identified is D148G (a change from aspartic acid to glycine at position 148). This mutation confers a higher level of resistance to this compound.[6]

  • Cross-Resistance: Importantly, there is generally no cross-resistance with isoniazid for clinical isolates whose resistance is due to mutations in katG.[1] However, mutations in the promoter region of inhA, which can confer low-level INH resistance, may also lead to a slight increase in the MIC of this compound.[9]

Key Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against InhA.

Principle: The activity of InhA is measured by monitoring the oxidation of its cofactor, NADH, which results in a decrease in absorbance at 340 nm. The substrate used is typically a short-chain trans-2-enoyl-CoA, such as 2-trans-octenoyl-CoA.[12]

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-octenoyl-CoA (substrate)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Assay Buffer: 30 mM PIPES (pH 6.8-7.5), 150 mM NaCl[12][13]

  • 96-well UV-transparent microplates

  • Spectrophotometer plate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound in 100% DMSO.

  • Reaction Setup: In each well of the microplate, add the assay buffer.

  • Pre-incubation: Add InhA (final concentration ~100 nM), NADH (final concentration ~250 µM), and the test compound (e.g., this compound) to the wells. The final DMSO concentration should be kept constant (e.g., 1% v/v). Incubate the mixture for 10-15 minutes at room temperature.[7][12]

  • Initiation: Start the reaction by adding the substrate, 2-trans-octenoyl-CoA (final concentration ~25 µM).[13]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) using the spectrophotometer.[12]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a DMSO-only control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][13]

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is typically assessed using a colorimetric indicator like resazurin or by visual inspection in a liquid culture format.[6][14]

Materials:

  • M. tuberculosis culture (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • This compound stock solution.

  • 96-well microplates.

  • Middlebrook 7H9 broth with OADC.

  • Resazurin solution (for Resazurin Microtiter Assay - REMA).[6]

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it (typically 1:50 or 1:100) in 7H9 broth to achieve the final inoculum density.[15]

  • Drug Dilution: Prepare two-fold serial dilutions of this compound directly in the 96-well plate using 7H9 broth. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well (except the negative control).

  • Incubation: Seal the plate (e.g., with a plate sealer or in a bio-safety bag) and incubate at 37°C. For M. tuberculosis, incubation typically lasts for 7-14 days.[14]

  • Reading Results:

    • Visual: The MIC is the lowest drug concentration in which no visible bacterial growth (e.g., pellet at the bottom of the well) is observed.

    • REMA: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[6]

Visualizations

Signaling Pathways and Workflows

Mycolic_Acid_Pathway cluster_FASII FAS-II Elongation Cycle Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP Condensation Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP Reduction Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP Dehydration InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Acyl-ACP_n+2 Acyl-ACP (n+2) InhA->Acyl-ACP_n+2 NAD NAD InhA->NAD Acyl-ACP_n+2->Acyl-ACP Next Cycle Mycolic_Acids Mycolic Acids Acyl-ACP_n+2->Mycolic_Acids Termination & Synthesis This compound This compound This compound->InhA Inhibition NADH NADH NADH->InhA

Caption: this compound inhibits InhA, blocking the FAS-II cycle.

Pyridomycin_Inhibition_Mechanism cluster_InhA InhA Active Site InhA InhA Enzyme NADH Binding Pocket Substrate Pocket NADH NADH NADH->InhA:pocket Binds This compound This compound This compound->InhA:pocket Competitively Binds (Blocks NADH) Substrate Enoyl-ACP Substrate->InhA:sub_pocket Binds

Caption: this compound competitively inhibits the NADH binding site of InhA.

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells A->C B Prepare and standardize M. tuberculosis inoculum B->C D Incubate at 37°C (7-14 days) C->D E Add Resazurin indicator (optional) D->E F Read results: Determine lowest concentration with no growth (MIC) D->F Visual Reading E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

InhA as the Primary Molecular Target of Pyridomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin, a natural product produced by Dactylosporangium fulvum, has demonstrated potent and specific bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the experimental evidence establishing the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA, as the primary molecular target of this compound. The elucidation of this mechanism of action reveals a promising avenue for the development of new anti-tubercular agents, particularly against isoniazid-resistant strains.[1][3]

Mechanism of Action: Competitive Inhibition of InhA

This compound exerts its antimycobacterial effect by directly inhibiting InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4] Biochemical and structural studies have confirmed that this compound acts as a competitive inhibitor at the NADH-binding site of InhA.[1][2] This mode of action prevents the binding of the NADH cofactor, thereby halting the reduction of long-chain fatty acids and disrupting mycolic acid synthesis.[1][5] A significant finding is that this compound's binding bridges both the NADH cofactor and the lipid substrate-binding pockets of InhA, a unique mechanism of inhibition.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, illustrating the potency and specificity of this compound's interaction with InhA.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Species

Mycobacterial SpeciesMIC (µg/mL)
Mycobacterium tuberculosis0.39
Mycobacterium bovis BCG0.39
Mycobacterium smegmatis0.78
Mycobacterium marinum3.13
Mycobacterium abscessus6.25
Mycobacterium avium12.5

Data sourced from resazurin reduction microtiter assays.[1]

Table 2: Kinetic Parameters of InhA Inhibition by this compound

InhA VariantKm for NADH (µM)Vmax (µmol/min/mg)Ki for this compound (µM)Inhibition Type
Wild-type InhA25~0.526.5Competitive with NADH
InhA (S94A)162.5~0.524.55Competitive with NADH
InhA (D148G)350~0.52>18.6Resistant

Kinetic parameters were determined using spectrophotometric enzyme inhibition assays.[1][5] The S94A mutation is associated with isoniazid resistance but does not confer resistance to this compound.[5] Conversely, the D148G mutation, identified in this compound-resistant mutants, significantly reduces the enzyme's affinity for this compound.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments that have established InhA as the molecular target of this compound.

InhA Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of InhA activity by monitoring the oxidation of NADH at 340 nm.

  • Reagents and Materials:

    • Purified wild-type and mutant InhA enzyme

    • NADH

    • 2-trans-octenoyl-CoA (substrate)

    • This compound

    • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

    • UV-transparent 96-well plates or cuvettes

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing varying concentrations of NADH and the substrate, 2-trans-octenoyl-CoA.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding a final concentration of 50 nM InhA enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • To determine the Michaelis-Menten constant (Km) for NADH, plot V₀ against varying NADH concentrations in the absence of this compound.

    • To determine the inhibition constant (Ki) and the mode of inhibition, generate Lineweaver-Burk plots (1/V₀ versus 1/[NADH]) in the presence and absence of different concentrations of this compound. For competitive inhibition, the lines will intersect on the y-axis.[7]

Determination of Minimum Inhibitory Concentration (Resazurin Microtiter Assay)

This colorimetric assay determines the minimum concentration of this compound required to inhibit the growth of mycobacteria.

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv culture

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • This compound stock solution

    • Resazurin sodium salt solution (0.01% w/v)

    • Sterile 96-well microtiter plates

  • Procedure:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound in 100 µL of Middlebrook 7H9 broth.

    • Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for 7 days.

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[3][8]

Analysis of Mycolic Acid Synthesis (Thin-Layer Chromatography)

This method is used to assess the effect of this compound on the synthesis of mycolic acids in M. tuberculosis.[5]

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture

    • This compound

    • [1,2-¹⁴C]-acetate (radiolabel)

    • Saponification reagent (25% KOH in ethanol/water 1:1)

    • Acidification reagent (concentrated HCl)

    • Methylation reagent (diazomethane)

    • Extraction solvent (diethyl ether)

    • TLC plates (silica gel G)

    • TLC developing solvent (n-hexane:diethyl ether, 85:15, v/v)

    • Phosphorimager or autoradiography film

  • Procedure:

    • Grow M. tuberculosis H37Rv to mid-log phase and treat with varying concentrations of this compound for 3 hours.

    • Add [1,2-¹⁴C]-acetate to the cultures and incubate for another 6 hours to allow for incorporation into fatty acids and mycolic acids.

    • Harvest the bacterial cells by centrifugation and wash with PBS.

    • Extract the total lipids from the cell pellet.

    • Saponify the extracted lipids to release the fatty acids and mycolic acids.

    • Acidify the mixture and extract the fatty and mycolic acids with diethyl ether.

    • Methylate the extracted acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Spot the FAMEs and MAMEs onto a TLC plate and develop the chromatogram using the specified solvent system.

    • Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film. Inhibition of mycolic acid synthesis is observed as a dose-dependent decrease in the intensity of the MAME bands.[1][9]

Generation and Identification of this compound-Resistant Mutants

This process involves selecting for spontaneous mutants resistant to this compound and identifying the genetic basis of resistance through whole-genome sequencing.

  • Procedure:

    • Selection of Mutants:

      • Plate a high density of M. tuberculosis H37Rv cells (~10⁸ CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration 10-fold higher than the MIC.

      • Incubate the plates at 37°C for 3-4 weeks.

      • Isolate individual colonies that appear on the plates.

    • Confirmation of Resistance:

      • Subculture the isolated colonies in drug-free medium.

      • Determine the MIC of this compound for each isolate using the resazurin microtiter assay to confirm the resistant phenotype.

    • Whole-Genome Sequencing:

      • Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

      • Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform.

      • Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

      • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants. Mutations in the inhA gene are expected.[5][10]

Genetic Validation of InhA as the Target (Overexpression in M. tuberculosis)

This experiment confirms that InhA is the target of this compound by demonstrating that overexpressing the inhA gene leads to increased resistance.

  • Reagents and Materials:

    • M. tuberculosis H37Rv

    • E. coli-Mycobacterium shuttle vector pMV261

    • inhA gene amplified from M. tuberculosis genomic DNA

    • Restriction enzymes and T4 DNA ligase

    • Competent E. coli and M. tuberculosis cells

    • Kanamycin (for selection)

    • This compound

  • Procedure:

    • Constructing the Overexpression Plasmid:

      • Amplify the wild-type inhA gene and the mutant inhA (D148G) allele from the respective M. tuberculosis strains.

      • Clone the amplified inhA fragments into the pMV261 shuttle vector under the control of the strong hsp60 promoter.

      • Transform the ligation products into E. coli for plasmid propagation and selection on kanamycin-containing plates.

      • Verify the correct insertion and orientation of the inhA gene by restriction digestion and DNA sequencing.

    • Transformation into M. tuberculosis:

      • Electroporate the confirmed pMV261-inhA constructs (wild-type and mutant) and the empty pMV261 vector (as a control) into competent M. tuberculosis H37Rv cells.

      • Select for transformants on Middlebrook 7H10 agar containing kanamycin.

    • Phenotypic Analysis:

      • Determine the MIC of this compound for the M. tuberculosis strains overexpressing wild-type InhA, mutant InhA, and the empty vector control.

      • An increase in the MIC for the strains overexpressing InhA compared to the control strain confirms that InhA is the target of this compound.[2][11]

X-ray Crystallography of the InhA-Pyridomycin Complex

Determining the three-dimensional structure of the InhA-Pyridomycin complex provides atomic-level details of their interaction.

  • Procedure:

    • Protein Expression and Purification:

      • Express and purify recombinant wild-type or mutant (e.g., S94A) InhA.

    • Crystallization:

      • Attempts to co-crystallize wild-type InhA with this compound have been challenging, as the binding of this compound can induce conformational changes that are not conducive to crystal formation.[4]

      • A successful strategy involves crystallizing the InhA S94A mutant in complex with NADH.

    • Soaking:

      • Soak the pre-formed InhA(S94A)-NADH crystals in a solution containing this compound.

    • Data Collection and Structure Determination:

      • Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

      • Process the diffraction data and solve the crystal structure by molecular replacement using a known InhA structure as a model.

      • Refine the structure to obtain a high-resolution model of the InhA-Pyridomycin complex. The resulting structure reveals how this compound occupies the NADH-binding pocket and interacts with key residues of the enzyme.[12]

Mandatory Visualization

Mycolic_Acid_Synthesis_Inhibition NADH NADH InhA InhA NADH->InhA This compound This compound This compound->InhA Inhibits Long_Chain_Fatty_Acids Long_Chain_Fatty_Acids Mycolic_Acids Mycolic_Acids

Target_Identification_Workflow Start Start: this compound shows antimycobacterial activity Selection Selection of this compound-Resistant M. tuberculosis Mutants Start->Selection WGS Whole-Genome Sequencing of Resistant Mutants Selection->WGS Identify_Mutation Identify Mutation in inhA Gene (e.g., D148G) WGS->Identify_Mutation Hypothesis Hypothesis: InhA is the molecular target of this compound Identify_Mutation->Hypothesis Genetic_Validation Genetic Validation: Overexpression of inhA Hypothesis->Genetic_Validation Test Biochemical_Assay Biochemical Validation: InhA Enzyme Inhibition Assay Hypothesis->Biochemical_Assay Test Structural_Studies Structural Validation: X-ray Crystallography Hypothesis->Structural_Studies Test Confirmation Confirmation: InhA is the primary target of this compound Genetic_Validation->Confirmation Biochemical_Assay->Confirmation Structural_Studies->Confirmation

Pyridomycin_Resistance_Mechanism This compound This compound InhA_WT Wild-type InhA | {NADH Binding Site} This compound->InhA_WT Binds InhA_Mutant Mutant InhA (e.g., D148G) | {Altered NADH Binding Site} This compound->InhA_Mutant Binding Reduced Inhibition Inhibition of Mycolic Acid Synthesis InhA_WT->Inhibition Leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death No_Inhibition No Inhibition of Mycolic Acid Synthesis InhA_Mutant->No_Inhibition Leads to Resistance This compound Resistance No_Inhibition->Resistance

Conclusion

The comprehensive evidence presented in this guide unequivocally establishes InhA as the primary molecular target of this compound. The detailed experimental approaches, from genetic and biochemical validation to structural biology, provide a robust framework for understanding the mechanism of action of this potent antimycobacterial agent. The unique ability of this compound to inhibit InhA through competitive binding at the NADH site, and its efficacy against isoniazid-resistant strains, underscores its potential as a lead compound for the development of novel therapeutics to combat the global threat of tuberculosis. Further structure-activity relationship studies based on the InhA-Pyridomycin interaction model may lead to the design of even more potent and specific inhibitors of this critical mycobacterial enzyme.

References

The Biosynthesis of Pyridomycin in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin is a potent antimycobacterial natural product with a unique chemical structure that has garnered significant interest in the field of drug discovery. Produced by actinomycetes, primarily Streptomyces pyridomyceticus, its biosynthesis follows a complex pathway involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic organization of the biosynthetic gene cluster, the key enzymatic steps, and the precursor molecules involved. Furthermore, it details experimental protocols for studying this pathway and presents available quantitative data. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound, with the aim of facilitating further research and exploitation of this promising antibiotic.

Introduction

This compound is a cyclodepsipeptide antibiotic that exhibits specific and potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains.[1] Its unique 12-membered ring structure is composed of distinct moieties: N-3-hydroxypicolinyl-L-threonine, 3-(3-pyridyl)-L-alanine, a propionate unit, and 2-hydroxy-3-methylpent-2-enoic acid. The biosynthesis of this complex molecule is orchestrated by a sophisticated enzymatic machinery encoded by the pyr gene cluster in Streptomyces pyridomyceticus.[2] Understanding this biosynthetic pathway is crucial for efforts to engineer the production of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces pyridomyceticus NRRL B-2517 spans a 42.5-kb DNA region and contains 26 open reading frames (ORFs). At the core of this cluster is a hybrid NRPS/PKS system.

Diagram of the this compound Biosynthetic Gene Cluster:

pyridomycin_gene_cluster cluster_pyr This compound Biosynthetic Gene Cluster (pyr) pyrA pyrA (A) pyrU pyrU (PCP) pyrE pyrE (NRPS) pyrF pyrF (PKS) pyrG pyrG (NRPS) pyr2 pyr2 (KR) pyrO pyrO (Regulator) pyr3 pyr3 (Transport) other_genes ...

Caption: Organization of the core genes in the this compound biosynthetic cluster.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the activation of the starter unit, 3-hydroxypicolinic acid (3-HPA), and proceeds through a series of condensation and modification reactions catalyzed by the NRPS and PKS modules.

Precursor Supply

Isotope labeling studies have confirmed the origins of the building blocks for this compound biosynthesis[3][4]:

  • 3-Hydroxypicolinic acid (3-HPA): Derived from L-aspartic acid.

  • L-Threonine: Incorporated directly.

  • 3-(3-pyridyl)-L-alanine: Biosynthesis of the pyridyl moiety is proposed to involve L-aspartate.[3]

  • Propionate unit: Derived from methylmalonyl-CoA.

  • 2-hydroxy-3-methylpent-2-enoic acid: Derived from L-isoleucine.

Step-by-Step Assembly

The assembly of the this compound backbone is a coordinated process involving several key enzymes encoded by the pyr gene cluster:

  • Initiation: The biosynthesis starts with the activation of 3-HPA by the adenylation (A) domain-containing enzyme PyrA . The activated 3-HPA is then transferred to a discrete peptidyl carrier protein (PCP), PyrU .

  • Elongation - Module 1 (PyrE): The 3-HPA starter unit is transferred to the first module of the NRPS enzyme PyrE . This module then recognizes, activates, and incorporates an L-threonine residue.

  • Elongation - Module 2 (PyrE): The second module of PyrE incorporates the unusual amino acid, 3-(3-pyridyl)-L-alanine.

  • Elongation - Module 3 (PyrF): The growing chain is passed to the PKS module PyrF , which adds a propionate unit derived from methylmalonyl-CoA.

  • Elongation - Module 4 (PyrG): The final NRPS module, PyrG , incorporates a derivative of L-isoleucine, α-keto-β-methylvaleric acid.[5] This module is unusual as it contains an embedded ketoreductase (KR) domain.

  • Modification and Cyclization: The linear intermediate undergoes reduction of a keto group by the KR domain within PyrG. A separate trans-acting ketoreductase, Pyr2 , is essential for the formation of the C-10 hydroxyl group and the double bond in the 2-hydroxy-3-methylpent-2-enoic acid moiety.[5] The final cyclization to release the mature this compound is likely catalyzed by a thioesterase (TE) domain, although the specific TE has not been definitively characterized.

Diagram of the this compound Biosynthesis Pathway:

pyridomycin_biosynthesis asp L-Aspartic Acid hpa 3-Hydroxypicolinic Acid (3-HPA) asp->hpa thr L-Threonine dipeptide 3-HPA-Thr-S-PyrE thr->dipeptide ile L-Isoleucine tetraketide Linear Intermediate-S-PyrG ile->tetraketide mmcoa Methylmalonyl-CoA mmcoa->tetraketide hpa_amp 3-HPA-AMP hpa->hpa_amp ATP PyrA hpa_pcp 3-HPA-S-PyrU hpa_amp->hpa_pcp PyrU hpa_pcp->dipeptide L-Threonine PyrE1 tripeptide 3-HPA-Thr-Pyridylalanine-S-PyrE dipeptide->tripeptide 3-(3-pyridyl)-L-alanine PyrE2 tripeptide->tetraketide Methylmalonyl-CoA PyrF This compound This compound tetraketide->this compound Isoleucine derivative Modification & Cyclization PyrG, Pyr2, TE pyrA PyrA (A) pyrU PyrU (PCP) pyrE1 PyrE (Module 1) pyrE2 PyrE (Module 2) pyrF PyrF (PKS) pyrG PyrG (NRPS/KR) pyr2 Pyr2 (KR) te TE (putative)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound biosynthesis is essential for optimizing production and for detailed enzymatic studies.

Production Yield

The production of this compound has been reported from different actinomycete strains. While production in Streptomyces pyridomyceticus has been described as having "limited success," a yield of 20-40 mg/L has been achieved from Dactylosporangium fulvum.[2]

Enzyme Kinetics

The kinetics of the adenylation domain PyrA, which activates the starter unit 3-HPA and its analogs, have been characterized.

SubstrateKm (mM)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)
3-Hydroxypicolinic acid (3-HPA)0.04 ± 0.012.5 ± 0.162.5
2,3-Dihydroxybenzoic acid1.2 ± 0.23.6 ± 0.23.0
4-Amino-2-hydroxybenzoic acid0.9 ± 0.11.8 ± 0.12.0
Data adapted from Huang et al., 2011.
Precursor Incorporation
  • L-[¹⁴C]Aspartic acid

  • L-[¹⁴C]Threonine

  • L-[¹⁴C]Isoleucine

Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic gene cluster is likely tightly regulated, as is common for secondary metabolite production in Streptomyces. Within the pyr gene cluster, an ORF designated pyrO encodes a putative TetR-family transcriptional regulator.[3] TetR-like regulators typically act as repressors of gene expression, and their function is often modulated by the binding of a small molecule ligand, which can be the final product of the biosynthetic pathway or an intermediate.[6] In many Streptomyces species, TetR-family regulators are involved in the control of antibiotic resistance and secondary metabolism.[7][8] The specific role of PyrO in regulating this compound biosynthesis is an area for future investigation.

Logical Diagram of Putative Regulation:

regulation_logic pyrO_gene pyrO gene pyrO_protein PyrO Protein (Repressor) pyrO_gene->pyrO_protein Expression pyr_genes pyr biosynthetic genes pyrO_protein->pyr_genes Represses Transcription This compound This compound pyr_genes->this compound Biosynthesis This compound->pyrO_protein Binds to PyrO (putative) gene_knockout_workflow start Start: Select Target Gene (e.g., pyrO) pcr PCR amplify disruption cassette with flanking homology arms start->pcr transform Introduce PCR product into E. coli expressing λ-Red recombinase pcr->transform recombine Homologous recombination in E. coli to generate disruption cosmid transform->recombine conjugate Conjugate disruption cosmid from E. coli to S. pyridomyceticus recombine->conjugate select Select for exconjugants conjugate->select screen Screen for double-crossover mutants (loss of vector backbone) select->screen verify Verify gene knockout by PCR and Southern blot screen->verify analyze Analyze phenotype (e.g., this compound production by LC-MS) verify->analyze end End: Characterized Mutant analyze->end

References

The Architecture of Pyridomycin Synthesis: A Technical Guide to its Non-Ribosomal Peptide Synthetase Machinery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of pyridomycin biosynthesis, focusing on the intricate non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line responsible for the creation of this potent antimycobacterial agent. This compound, a unique 12-membered cyclodepsipeptide, exhibits significant activity against Mycobacterium tuberculosis, making its biosynthetic machinery a subject of intense research for the development of novel anti-tuberculosis therapeutics. This document provides a comprehensive overview of the genetic organization, enzymatic functions, and experimental methodologies used to elucidate the this compound biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: A Hybrid NRPS/PKS System

The biosynthesis of this compound is orchestrated by a 42.5-kb gene cluster identified in Streptomyces pyridomyceticus NRRL B-2517, which contains 26 open reading frames (ORFs).[1][2] At the heart of this cluster lies a hybrid NRPS/PKS system encoded by the pyrE, pyrF, and pyrG genes, which work in concert with a discrete loading module composed of PyrA and PyrU.[1][2]

The Loading Module: Initiation of the Assembly Line

The biosynthesis of this compound is initiated by a standalone adenylation (A) domain, PyrA, and a discrete peptidyl carrier protein (PCP), PyrU.[1][2]

  • PyrA: This enzyme functions as an NRPS adenylation domain that specifically recognizes and activates 3-hydroxypicolinic acid (3-HPA) as the starter unit for this compound assembly.[1][2] PyrA adenylates 3-HPA to form 3-HPA-AMP.

  • PyrU: This discrete PCP acts as the carrier for the activated starter unit. The 3-HPA moiety is transferred from the adenylate to the phosphopantetheinyl arm of PyrU.[1][2]

The Core Assembly Line: A Multimodular Synthetase

The core structure of this compound is assembled on a multienzyme complex comprising two NRPS modules (pyrE), one PKS module (pyrF), and a final, unusual NRPS module (pyrG).

  • PyrE: This protein consists of two minimal NRPS modules, each containing a condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domain.[1]

    • Module 1: Incorporates L-threonine.

    • Module 2: Incorporates 3-(3-pyridyl)-L-alanine.

  • PyrF: This is a single PKS module containing a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. It is responsible for the incorporation of a propionate unit.[1]

  • PyrG: This is an unusual NRPS module that features two tandem A domains and a PKS-type ketoreductase (KR) domain embedded within the NRPS architecture.[1][3] The second A domain is responsible for activating α-keto-β-methylvaleric acid.[3] The KR domain is essential for a reduction step during the synthesis.

The assembly process is terminated by a thioesterase (TE) domain, likely located at the C-terminus of PyrG, which catalyzes the cyclization and release of the final this compound molecule.

Quantitative Data on this compound Production and Activity

The following tables summarize the available quantitative data related to this compound production and its biological activity.

Producer StrainCompoundTiter (mg/L)Reference
Dactylosporangium fulvum NRRL B-16292This compound20 - 40[4][5]
Streptomyces pyridomyceticus NRRL B-2517This compoundLimited success, not quantified[4][5]
S. pyridomyceticus HTT6 (ΔpyrA)This compoundProduction abolished[6]
S. pyridomyceticus HTT5 (ΔpyrU)This compoundProduction abolished[6]
S. pyridomyceticus HTT5 with PyrU(S47A)This compoundTrace amount[2]
S. pyridomyceticus HTT7 (20-kb deletion)This compoundProduction abolished[2]
S. pyridomyceticus HTT12 (Δpyr2)This compound BAccumulation of new analog[7][8][9]

Table 1: Production of this compound and its Analogs in Various Strains.

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundM. tuberculosis H37Rv0.31 - 0.63[4]
Dihydrothis compound (2R isomer)M. tuberculosis H37Rv4-fold less potent than this compound[10]
Dihydrothis compound (2S isomer)M. tuberculosis H37Rv32-fold less potent than this compound[10]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs.

EnzymeSubstrate/InhibitorKm (μM)Ki (μM)Inhibition TypeReference
InhA (wild-type)NADH---[4]
InhA (wild-type)This compound-6.5Competitive with NADH[4]
InhA (S94A)This compound-4.55Competitive with NADH[4]

Table 3: Kinetic Parameters for the Inhibition of M. tuberculosis InhA by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Gene Knockout in Streptomyces pyridomyceticus

Objective: To inactivate specific genes in the this compound biosynthetic cluster to elucidate their function.

Methodology (based on PCR-targeting): [6]

  • Construct Generation:

    • A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites is amplified by PCR.

    • The primers used for this amplification contain extensions homologous to the regions flanking the target gene to be deleted.

    • The PCR product is introduced into E. coli BW25113/pIJ790 carrying a cosmid with the this compound gene cluster.

    • Recombineering using the λ Red system is induced to replace the target gene with the resistance cassette.

  • Conjugation into Streptomyces:

    • The modified cosmid is transferred from E. coli ET12567/pUZ8002 to S. pyridomyceticus via intergeneric conjugation.

    • Exconjugants are selected on a medium containing the appropriate antibiotic (e.g., apramycin).

  • Selection of Double Crossover Mutants:

    • Exconjugants are screened for the desired double crossover event, resulting in the replacement of the target gene with the resistance cassette in the Streptomyces chromosome.

    • Confirmation of the gene knockout is performed by PCR analysis.

Protein Expression and Purification of PyrA and PyrU

Objective: To produce and purify the PyrA and PyrU proteins for in vitro characterization.

Methodology: [6]

  • Cloning:

    • The pyrA and pyrU genes are amplified by PCR and cloned into an E. coli expression vector, such as pET28a, which adds an N-terminal His6-tag.

  • Expression:

    • The expression plasmids are transformed into E. coli BL21(DE3).

    • Cultures are grown in LB medium at 37°C to an OD600 of 0.5-0.6.

    • Protein expression is induced with IPTG (e.g., 0.4 mM), and the culture is incubated for an additional 4 hours at 30°C.

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity column.

    • The column is washed with the lysis buffer containing a low concentration of imidazole.

    • The His-tagged protein is eluted with an imidazole gradient.

    • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.9, 50 mM NaCl, 0.5 mM EDTA, 5% glycerol) and stored at -80°C.

In Vitro Assay for PyrA Adenylation Activity

Objective: To determine the substrate specificity and kinetic parameters of the PyrA adenylation domain.

Methodology (ATP-PPi Exchange Assay):

  • Reaction Mixture:

    • A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl2, DTT, ATP, [32P]PPi, the amino or carboxylic acid substrate, and the purified PyrA enzyme.

  • Incubation:

    • The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Quenching and Analysis:

    • The reaction is stopped by the addition of a quenching solution (e.g., perchloric acid and activated charcoal).

    • The charcoal binds the [32P]ATP formed during the reaction.

    • The charcoal is washed to remove unincorporated [32P]PPi.

    • The radioactivity of the charcoal-bound [32P]ATP is measured by scintillation counting.

Visualizations of Biosynthetic Pathways and Architectures

The following diagrams, generated using Graphviz, illustrate the key molecular processes in this compound biosynthesis.

pyridomycin_biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules cluster_release Termination HPA 3-Hydroxypicolinic Acid (3-HPA) PyrA PyrA (A) HPA->PyrA ATP -> AMP+PPi PyrU PyrU (PCP) PyrA->PyrU Transfer PyrE1 PyrE Module 1 (C-A-PCP) PyrU->PyrE1 PyrE2 PyrE Module 2 (C-A-PCP) PyrE1->PyrE2 Thr L-Threonine Thr->PyrE1 PyrF PyrF Module (KS-AT-ACP) PyrE2->PyrF PyrAla 3-(3-pyridyl)-L-alanine PyrAla->PyrE2 PyrG PyrG Module (C-A-A-PCP-KR) PyrF->PyrG Propionate Propionate Propionate->PyrF TE Thioesterase (TE) PyrG->TE KetoAcid α-keto-β-methylvaleric acid KetoAcid->PyrG This compound This compound TE->this compound Cyclization & Release

Caption: The modular organization of the this compound NRPS/PKS assembly line.

nrps_pks_architecture PyrA PyrA A PyrU PyrU PCP PyrE PyrE C A PCP C A PCP PyrF PyrF KS AT ACP PyrG PyrG C A A PCP KR TE TE TE

Caption: Domain organization of the this compound NRPS/PKS enzymes.

experimental_workflow cluster_genetics Genetic Manipulation cluster_analysis Phenotypic Analysis cluster_biochemistry Biochemical Characterization Gene_Identification Identify Target Gene in Pyr Cluster Knockout_Construction Construct Gene Knockout Vector Gene_Identification->Knockout_Construction Protein_Expression Express & Purify Pyr Enzymes Gene_Identification->Protein_Expression Conjugation Conjugate into S. pyridomyceticus Knockout_Construction->Conjugation Screening Screen for Mutants Conjugation->Screening Fermentation Ferment Mutant Strains Screening->Fermentation Extraction Extract Secondary Metabolites Fermentation->Extraction LCMS LC-MS Analysis of Extracts Extraction->LCMS Bioassay Bioassay against M. tuberculosis LCMS->Bioassay Enzyme_Assay In Vitro Enzymatic Assays Protein_Expression->Enzyme_Assay Kinetic_Analysis Determine Kinetic Parameters Enzyme_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for studying the this compound biosynthetic pathway.

References

A Technical Guide to the Role of Polyketide Synthase in Pyridomycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the biosynthesis of pyridomycin, a potent antimycobacterial agent. This compound's unique chemical structure, a cyclodepsipeptide, is the product of a sophisticated hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. This document details the genetic organization, enzymatic functions, and key experimental findings that have elucidated the PKS-driven steps in the formation of this important natural product.

The this compound Biosynthetic Gene Cluster

This compound is produced by the bacterium Streptomyces pyridomyceticus NRRL B-2517.[1] Its biosynthesis is orchestrated by a dedicated gene cluster, spanning approximately 42.5 kb and containing 26 putative open reading frames (ORFs).[1] At the heart of this cluster lies a hybrid NRPS/PKS system encoded by the genes pyrE, pyrF, and pyrG.[1][2] This system is responsible for assembling the core structure of this compound from amino acid and carboxylic acid precursors.

The assembly process is initiated by a loading module consisting of PyrA, an adenylation (A) domain that activates the starter unit 3-hydroxypicolinic acid (3-HPA), and PyrU, a discrete peptidyl carrier protein (PCP) that binds the activated starter unit.[1][3] The subsequent elongation and modification steps are carried out by the multifunctional enzymes PyrE, PyrF, and PyrG.

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions

GeneEncoded Protein/ModulePutative FunctionReference(s)
pyrAAMP ligaseAdenylation (A) domain; activates the starter unit 3-hydroxypicolinic acid (3-HPA).[1][3]
pyrUPeptidyl Carrier Protein (PCP)Functions with PyrA as the loading module for the this compound backbone.[1][3]
pyrENonribosomal Peptide Synthetase (NRPS)Contains two NRPS modules for the incorporation of L-threonine and 3-(3-pyridyl)-L-alanine.[1]
pyrFPolyketide Synthase (PKS)A single PKS module (KS-AT-MT-ACP) that incorporates a propionic acid-derived unit.[3]
pyrGNonribosomal Peptide Synthetase (NRPS)An unusual NRPS module with two tandem A domains and a PKS-type ketoreductase (KR) domain. It activates and reduces α-keto-β-methylvaleric acid.[3][4]
pyr23-Oxoacyl ACP ReductaseA trans-acting reductase essential for ketoreduction at C-10 and double bond formation of the enolic acid moiety.[3][5][6]

The PKS-NRPS Assembly Line: A Step-by-Step Synthesis

The biosynthesis of the this compound core is a highly orchestrated process occurring on a multi-enzyme complex.[7] The polyketide synthase module, PyrF, plays a central role in generating a key portion of the molecule's backbone.

  • Initiation: The process begins with the PyrA/PyrU loading module, which selects and activates 3-HPA, tethering it to the PyrU PCP domain.[1]

  • NRPS Elongation (PyrE): The 3-HPA starter unit is passed to the first module of PyrE, a two-module NRPS. PyrE sequentially incorporates L-threonine and then 3-(3-pyridyl)-L-alanine into the growing chain.[1]

  • PKS Elongation (PyrF): The peptide intermediate is then transferred to the PKS module, PyrF. PyrF consists of a ketosynthase (KS), acyltransferase (AT), methyltransferase (MT), and an acyl carrier protein (ACP) domain. The AT domain selects a malonyl-CoA extender unit (which is methylated by the MT domain to form methylmalonyl-CoA), and the KS domain catalyzes the Claisen condensation to extend the chain with a propionate unit.[3] Notably, the PyrF module lacks an integrated ketoreductase (KR) domain, which is typically required to reduce the β-keto group formed during this step.[3]

  • Final NRPS Elongation and Reduction (PyrG): The polyketide-peptide intermediate is handed off to PyrG, an unusual NRPS module.[4] The second of its two tandem A domains activates α-keto-β-methylvaleric acid (2-KVC).[4] The embedded PKS-type KR domain within PyrG then reduces the keto group of the 2-KVC substrate to a hydroxyl group.[3][4]

  • The Crucial Role of Pyr2: A critical missing link in the biosynthesis was the identity of the enzyme responsible for reducing the C-10 keto group (introduced by the PKS module PyrF) and for forming the double bond in the enolic acid moiety. This function is performed by Pyr2, a trans-acting 3-oxoacyl ACP reductase.[3][5] Genetic inactivation of pyr2 leads to the accumulation of a new analogue, this compound B, which lacks the C-10 hydroxyl group and possesses a saturated 3-methylvaleric acid group instead of the enolic acid.[3][6] This demonstrates that Pyr2 acts on the enzyme-tethered intermediate to catalyze both the ketoreduction and the dehydration leading to the final enolic acid structure.[3][6]

  • Cyclization and Release: The final linear precursor is cyclized and released from the enzyme complex by a thioesterase (TE) domain, likely located at the C-terminus of PyrG, to form the mature this compound molecule.[1][2]

pyridomycin_biosynthesis cluster_loading Loading Module cluster_nprs1 NRPS Module 1 (PyrE) cluster_pks PKS Module (PyrF) cluster_nprs2 NRPS Module 2 (PyrG) cluster_trans Trans-acting Enzyme PyrA_U 3-HPA PyrA (A) PyrU (PCP) PyrE1 L-Thr A PCP C PyrA_U:f2->PyrE1:f3 PyrE2 3-(3-pyridyl)-L-Ala A PCP C PyrE1:f2->PyrE2:f3 PyrF Methylmalonyl-CoA KS AT MT ACP PyrE2:f2->PyrF:f1 PyrG α-keto-β-methylvaleric acid A KR PCP TE PyrF:f4->PyrG:f1 PyrG:f3->PyrG:f4 This compound This compound PyrG:f4->this compound Pyr2 Pyr2 (Reductase) Pyr2->PyrF:f4 C-10 Ketoreduction Pyr2->PyrG:f2 Double Bond Formation

Caption: The hybrid PKS-NRPS assembly line for this compound biosynthesis.

Quantitative Data on this compound Activity

The biological activity of this compound and its analogues highlights the importance of the structural features installed by the PKS and associated tailoring enzymes. The enolic acid moiety, in particular, is crucial for its potent inhibition of the Mycobacterium tuberculosis InhA enoyl reductase.[3][5]

Table 2: Antimycobacterial Activity and InhA Inhibition

CompoundMinimum Inhibitory Concentration (MIC) vs M. tb H37Rv (μg/mL)InhA Inhibition Constant (Ki) (μM)Key Structural DifferenceReference(s)
This compound (1) 0.394.8 ± 1.1Native compound with enol ester.[8]
2,1'-Dihydrothis compound (2R-isomer) 1.5671.0 ± 7.9Lacks the enol ester double bond.[8]
2,1'-Dihydrothis compound (2S-isomer) 12.5Not DetectableLacks the enol ester double bond.[8]
This compound B Not ReportedNot ReportedLacks C-10 hydroxyl and enol ester double bond.[3][5]

Data indicates that the enol ester moiety is a critical pharmacophoric group, as its removal in the dihydrothis compound analogues leads to a significant reduction in both whole-cell activity and target enzyme inhibition.[8]

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, biochemical assays, and structural analysis. Below are representative protocols for key experiments.

This protocol describes the targeted gene replacement of pyr2 in S. pyridomyceticus to generate a mutant strain, a crucial step in identifying the function of Pyr2.[3]

  • Construction of the Gene Replacement Vector:

    • Amplify an upstream (approx. 1.5 kb) and a downstream (approx. 1.5 kb) fragment flanking the pyr2 gene using high-fidelity PCR from S. pyridomyceticus genomic DNA.

    • Clone these two fragments into a non-replicating E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of a selectable antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

    • Verify the final construct, designated pΔpyr2, by restriction digestion and DNA sequencing.

  • Intergeneric Conjugation:

    • Introduce the pΔpyr2 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow S. pyridomyceticus to mid-log phase in TSB medium. Harvest and wash the mycelia.

    • Mix the E. coli donor cells and S. pyridomyceticus recipient spores on an ISP4 agar plate and incubate for 16-20 hours to allow conjugation.

  • Selection of Mutants:

    • Overlay the conjugation plate with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid to kill E. coli and apramycin to select for streptomycetes that have integrated the plasmid).

    • Incubate until resistant colonies appear.

    • Isolate single colonies and culture them on non-selective medium to encourage the second crossover event (allelic exchange).

    • Screen for the desired double-crossover mutants by replica plating to identify colonies that are apramycin-sensitive (indicating loss of the resistance cassette) and have the correct gene deletion phenotype.

  • Verification of Deletion Mutants:

    • Confirm the deletion of the pyr2 gene in the apramycin-sensitive colonies by PCR using primers that anneal outside the recombination regions. The PCR product from the mutant strain (Δpyr2) will be smaller than the wild-type product.

    • Further verify the mutant by Southern blot analysis or whole-genome sequencing.

  • Metabolite Analysis:

    • Cultivate the confirmed Δpyr2 mutant and the wild-type strain under this compound production conditions.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of this compound and the accumulation of the new peak corresponding to this compound B.

gene_inactivation_workflow start Start: Isolate S. pyridomyceticus genomic DNA pcr PCR Amplify Upstream & Downstream Flanking Regions of pyr2 start->pcr clone Clone Flanks & Resistance Cassette into Shuttle Vector (e.g., pKC1139) pcr->clone conjugate Conjugate Vector from E. coli into S. pyridomyceticus clone->conjugate select1 First Crossover Selection (Apramycin Resistance) conjugate->select1 select2 Second Crossover (Allelic Exchange & Loss of Vector) select1->select2 screen Screen for Apramycin-Sensitive Colonies select2->screen verify Verify Deletion via PCR & Southern Blot screen->verify analyze Metabolite Analysis (HPLC, LC-MS) verify->analyze end End: Identify this compound B in Δpyr2 Mutant analyze->end

References

Initial Studies on the Anti-mycobacterial Properties of Pyridomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated in 1953 from Streptomyces pyridomyceticus, the natural product Pyridomycin has emerged as a potent and selective inhibitor of mycobacteria.[1][2] For decades, its potential was largely unexplored until recent investigations have shed light on its unique mechanism of action and its promise as a lead compound for novel anti-tuberculosis therapies.[1][3] This technical guide provides an in-depth overview of the initial studies that have characterized the anti-mycobacterial properties of this compound, with a focus on its mechanism of action, quantitative activity, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Initial studies to elucidate the mechanism of action of this compound identified its principal intracellular target as the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[1][4][5] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, the long-chain fatty acids that are essential for the mycobacterial cell wall integrity.[3][5]

This compound acts as a competitive inhibitor at the NADH-binding site of InhA.[1][4][6] By blocking the function of InhA, this compound effectively inhibits the synthesis of mycolic acids, leading to a bactericidal effect against actively growing mycobacteria.[1][3] A significant finding is that this compound does not exhibit cross-resistance with isoniazid (INH), a frontline anti-tuberculosis drug that also targets InhA.[1] Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[3][7] Resistance to isoniazid frequently arises from mutations in the katG gene.[7] Since this compound directly inhibits InhA and does not require activation by KatG, it remains effective against many isoniazid-resistant strains.[4][8]

pyridomycin_mechanism cluster_cell Mycobacterium tuberculosis cluster_fasii FAS-II System InhA InhA (Enoyl-ACP reductase) Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->InhA Substrate Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall This compound This compound This compound->InhA Competitively Inhibits (NADH-binding site) NADH NADH NADH->InhA Co-factor

This compound's mechanism of action targeting InhA.

Quantitative Anti-mycobacterial Activity

The in vitro activity of this compound has been quantified against various mycobacterial species using the resazurin reduction microplate assay (REMA). The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

Mycobacterial StrainMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv0.31 - 0.63[1]
Mycobacterium tuberculosis H37Rv0.3[9]
Mycobacterium tuberculosis0.39[10]
Mycobacterium smegmatis mc²1550.62 - 1.25[1]
Mycobacterium smegmatis0.78[10]
Mycobacterium bovis BCG0.39[10]

This compound has demonstrated potent activity against M. tuberculosis, including isoniazid-resistant clinical isolates.[8] Its bactericidal activity is observed at concentrations close to its MIC.[1] Studies on synthetic analogs of this compound have also been conducted to explore structure-activity relationships, with some dihydrothis compound derivatives showing promising anti-Mtb activity.[7][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of this compound against mycobacteria is the resazurin reduction microplate assay (REMA).[1]

rema_workflow start Start prep_this compound Prepare serial dilutions of this compound in a 96-well microplate start->prep_this compound inoculate Inoculate the microplate wells with the bacterial suspension prep_this compound->inoculate prep_bacteria Prepare a standardized mycobacterial inoculum prep_bacteria->inoculate incubate Incubate the microplate at 37°C inoculate->incubate add_resazurin Add resazurin solution to each well incubate->add_resazurin reincubate Re-incubate for a short period add_resazurin->reincubate read_results Read the results visually or with a plate reader (color change from blue to pink) reincubate->read_results determine_mic Determine MIC: lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using the REMA assay.

Detailed Methodology:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microplate using an appropriate culture medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A suspension of the mycobacterial strain to be tested is prepared and its density is adjusted to a McFarland standard to ensure a consistent number of bacteria.

  • Inoculation: The wells of the microplate containing the this compound dilutions are inoculated with the standardized bacterial suspension. Control wells (with and without bacteria, without the drug) are included.

  • Incubation: The microplate is incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 7 days for M. tuberculosis).

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Re-incubation: The plate is incubated for an additional 24-48 hours.

  • Result Interpretation: In wells where bacteria are viable and metabolically active, resazurin (blue) is reduced to resorufin (pink). The MIC is determined as the lowest concentration of this compound that prevents this color change, indicating inhibition of bacterial growth.

Isolation of this compound-Resistant Mutants

To identify the target of this compound, resistant mutants of M. tuberculosis were selected and their genomes were sequenced.[1]

resistant_mutant_workflow start Start culture_mtb Culture a large population of M. tuberculosis H37Rv start->culture_mtb plate_on_this compound Plate the bacteria on solid medium (e.g., 7H10) containing a high concentration of this compound (e.g., 10x MIC) culture_mtb->plate_on_this compound incubate Incubate the plates at 37°C for several weeks plate_on_this compound->incubate select_colonies Select colonies that grow in the presence of this compound incubate->select_colonies confirm_resistance Confirm the resistance phenotype by re-testing the MIC select_colonies->confirm_resistance wgs Perform whole-genome sequencing of the resistant mutants confirm_resistance->wgs identify_mutations Identify mutations in the resistant strains compared to the wild-type wgs->identify_mutations end End identify_mutations->end

Workflow for the isolation of this compound-resistant mutants.

Detailed Methodology:

  • Bacterial Plating: A large number of M. tuberculosis H37Rv cells (e.g., 10⁹ colony-forming units) are plated onto solid agar medium (e.g., Middlebrook 7H10) containing a concentration of this compound significantly higher than the MIC (e.g., 10x MIC).[2]

  • Incubation: The plates are incubated at 37°C for 3-4 weeks to allow for the growth of resistant colonies.[2]

  • Colony Selection and Resistance Confirmation: Colonies that appear on the this compound-containing plates are selected and sub-cultured. Their resistance to this compound is then confirmed by determining their MIC.

  • Whole-Genome Sequencing: The genomic DNA from the confirmed resistant mutants is extracted and subjected to whole-genome sequencing.

  • Mutation Identification: The genome sequences of the resistant mutants are compared to the wild-type M. tuberculosis H37Rv genome to identify genetic mutations that could be responsible for the resistance phenotype. In the case of this compound, mutations were identified in the inhA gene.[1]

Conclusion

The initial studies on this compound have established it as a promising anti-mycobacterial agent with a well-defined mechanism of action. Its potent activity against M. tuberculosis, including isoniazid-resistant strains, highlights its potential for further development. The detailed experimental protocols outlined in this guide provide a foundation for future research into this and other novel anti-tuberculosis compounds. The unique mode of action of this compound, directly targeting InhA without the need for enzymatic activation, offers a valuable avenue for circumventing existing drug resistance mechanisms. Further investigations into the structure-activity relationships of this compound analogs and in vivo efficacy studies are warranted to fully explore its therapeutic potential.

References

Pyridomycin: A Renewed Hope in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Mechanism, Efficacy, and Therapeutic Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of current treatments, creating an urgent need for novel anti-tuberculosis agents. Pyridomycin, a natural product first identified in 1953 from Streptomyces pyridomyceticus, has emerged from relative obscurity as a potent and promising candidate.[1][2] This technical guide provides a comprehensive overview of this compound's role as a potential anti-tuberculosis drug, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used to elucidate its function.

In Vitro and Intracellular Efficacy of this compound

This compound demonstrates specific and potent bactericidal activity against a range of mycobacterial species while showing little to no effect on other Gram-positive or Gram-negative bacteria.[1][3] Its efficacy has been quantified through various in vitro assays, with key findings summarized below.

Minimum Inhibitory and Bactericidal Concentrations

The potency of this compound is most clearly demonstrated by its low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against M. tuberculosis.

Organism Strain MIC (µg/mL) MBC (µg/mL) Reference
M. tuberculosisH37Rv0.31 - 0.630.62 - 1.25[1][3]
M. tuberculosis-0.39-[4]
M. bovis BCG-0.39-[4]
M. smegmatismc² 1550.62 - 1.25-[1][3]
Activity Against Isoniazid-Resistant M. tuberculosis

A critical advantage of this compound is its potent activity against clinical isolates of M. tuberculosis that are resistant to isoniazid, one of the most important first-line TB drugs.[5][6] This efficacy is retained because this compound's mechanism of action, while targeting the same enzyme (InhA), bypasses the common resistance mechanisms to isoniazid.[7][8]

Resistance Genotype Isoniazid (INH) MIC (µg/mL) This compound (PYR) MIC (µg/mL) Reference
Wild-Type0.050.4[8]
katG (S315T)>100.4[8]
fabG1(inhA) promoter [c(-15)t]0.40.4[8]
katG (S315T) + fabG1(inhA) promoter [c(-15)t]>100.4[8]
Intracellular and Non-Replicating Activity

This compound has demonstrated effectiveness against M. tuberculosis residing within macrophages, a key environment for the pathogen during human infection. In ex vivo experiments using activated THP-1-derived macrophages, this compound at 10 µg/mL significantly reduced the colony-forming units (CFU) of intracellular M. tuberculosis over a 7-day period.[9] However, studies using models for non-replicating (dormant) mycobacteria revealed that this compound is not effective against these persistent forms, suggesting its primary target is a function essential for active bacterial growth.[1][3]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The core of this compound's anti-tuberculosis activity lies in its ability to disrupt the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][6]

The InhA Target

Through the selection and whole-genome sequencing of this compound-resistant mutants, the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, was identified as the principal molecular target.[1][7][9] InhA is a critical enzyme in the Fatty Acid Synthase-II (FAS-II) pathway, which is responsible for elongating the fatty acid precursors of mycolic acids.[10]

This compound acts as a competitive inhibitor at the NADH-binding site of InhA.[1][3] This direct inhibition prevents the enzyme from carrying out its reductive function in the fatty acid elongation cycle, leading to a depletion of mycolic acids, loss of cell wall integrity, and ultimately, bacterial cell death.[1][6]

A Mechanism Distinct from Isoniazid

While this compound shares its target, InhA, with the frontline drug isoniazid, their mechanisms of inhibition are fundamentally different. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8][10] Once activated, it forms an adduct that inhibits InhA. In contrast, this compound does not require any bio-activation and inhibits InhA directly.[3][11] This distinction is clinically significant, as the most common form of isoniazid resistance involves mutations in the katG gene, which prevent the drug's activation.[8] Since this compound does not need KatG, it remains fully effective against these resistant strains.

G cluster_INH Isoniazid (Prodrug) Pathway cluster_PYR This compound Pathway cluster_Target Target & Downstream Effects INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibits PYR This compound (Direct Inhibitor) PYR->InhA Inhibits (Competes with NADH) FASII FAS-II Pathway InhA->FASII Catalyzes InhA->FASII Inhibition leads to Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid FASII->Mycolic_Acid Inhibition leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Inhibition leads to Death Cell Death Cell_Wall->Death Maintains Cell_Wall->Death Loss of integrity leads to

Fig 1. Mechanism of Action: this compound vs. Isoniazid.

Key Experimental Protocols

The elucidation of this compound's anti-tuberculosis properties involved a combination of genetic, biochemical, and microbiological assays. The detailed methodologies for several key experiments are provided below.

MIC Determination by Resazurin Microplate Assay (REMA)

This protocol is used to determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.[1]

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Serial Dilution: Add this compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of a mid-log phase M. tuberculosis H37Rv culture (adjusted to an OD₆₀₀ of ~0.001) to each well.

  • Incubation: Incubate the plate for 7 days at 37°C.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24-48 hours.

  • Reading: Determine the MIC as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Target Identification via Resistant Mutant Selection

This workflow outlines the genetic approach used to identify InhA as the target of this compound.[1][9]

G Start Start with M. tuberculosis H37Rv Culture Plate Plate bacteria on 7H11 agar containing this compound (10x MIC) Start->Plate Incubate Incubate plates for 3-4 weeks at 37°C Plate->Incubate Select Select spontaneously arising resistant colonies Incubate->Select Culture Culture resistant mutants in liquid medium Select->Culture gDNA Extract genomic DNA Culture->gDNA WGS Perform Whole Genome Sequencing (WGS) gDNA->WGS Analysis Analyze sequence data to identify single nucleotide polymorphisms (SNPs) compared to wild-type WGS->Analysis Identify Identify consistent mutations in the inhA gene Analysis->Identify Validate Genetically validate target by overexpressing wild-type inhA in resistant mutants to restore sensitivity Identify->Validate End Confirmed Target: InhA Validate->End

Fig 2. Experimental workflow for target identification.
Inhibition of Mycolic Acid Synthesis Assay

This radiometric assay directly visualizes and quantifies the effect of this compound on mycolic acid production.[1]

  • Culture Treatment: Treat early log-phase cultures of M. tuberculosis (OD₆₀₀ ≈ 0.3) with varying concentrations of this compound or isoniazid for 3 hours.

  • Radiolabeling: Add [1,2-¹⁴C] acetate (1 µCi/mL) to each culture and incubate for an additional 20 hours to allow incorporation into fatty acids and mycolic acids.

  • Harvesting: Harvest bacterial cells by centrifugation and wash to remove excess unincorporated radiolabel.

  • Saponification: Resuspend the cell pellet in 20% tetrabutylammonium hydroxide and heat overnight at 100°C to hydrolyze lipids and extract mycolic acids from the cell wall.

  • Methylation & Extraction: Add methylene chloride and methyl iodide to convert mycolic acids into their mycolic acid methyl esters (MAMEs) for extraction into the organic phase.

  • Analysis by TLC: Spot a standardized amount of radiolabeled MAMEs (e.g., 10,000 dpm) onto a high-performance thin-layer chromatography (HPTLC) plate.

  • Separation: Develop the plate using a hexane/ethyl acetate (95:5 v/v) solvent system.

  • Visualization & Quantification: Visualize the separated MAMEs using a phosphorimager and quantify the radioactivity in the corresponding spots using software like ImageQuant™ to determine the percentage of inhibition.

Overcoming Resistance

The ability of a new drug to overcome existing resistance mechanisms is paramount. This compound's unique interaction with InhA allows it to circumvent the primary pathway of clinical resistance to isoniazid.

G cluster_INH Isoniazid (INH) Action cluster_PYR This compound (PYR) Action cluster_key Result INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Requires activation by INH_Active Activated INH KatG->INH_Active InhA InhA Target INH_Active->InhA Inhibits PYR This compound PYR->InhA Directly Inhibits KatG_Mut Mutation in katG KatG_Mut->KatG Prevents Activation l1 INH becomes ineffective. l2 PYR activity is unaffected.

Fig 3. Logic of overcoming KatG-mediated isoniazid resistance.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of a new generation of anti-tuberculosis drugs. Its potent bactericidal activity, validated target, and, most importantly, its ability to circumvent common isoniazid resistance mechanisms make it highly attractive.[1][6][7] It acts as a "nature's isoniazid," inhibiting the same critical enzyme but in a manner that overcomes the defenses evolved by drug-resistant M. tuberculosis.[1]

Future research will need to focus on optimizing the pharmacological properties of this compound through medicinal chemistry to improve its in vivo efficacy, safety profile, and suitability for clinical development. Structure-activity relationship (SAR) studies are ongoing to identify analogues with enhanced potency and more favorable drug-like properties.[2] The rediscovery and detailed characterization of this compound have opened a valuable new avenue in the global effort to combat drug-resistant tuberculosis.

References

The Biological Activity Spectrum of Pyridomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a natural product originally discovered in 1953, has garnered renewed interest as a potent and specific inhibitor of mycobacteria, particularly Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its antimycobacterial properties, mechanism of action, and associated experimental methodologies. Quantitative data on its activity is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding.

Antimycobacterial Activity

This compound exhibits a narrow and specific spectrum of activity, primarily targeting members of the Mycobacterium genus. It is particularly effective against M. tuberculosis, including strains that have developed resistance to the frontline drug isoniazid.[1][2]

Quantitative Antimycobacterial Activity Data

The antimycobacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Species
Mycobacterial Species MIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.31–0.63[1][3]
Mycobacterium bovis BCG0.39[3][4]
Mycobacterium smegmatis mc² 1550.62–1.25[1][3]
Mycobacterium marinum3.13[3]
Mycobacterium abscessus6.25[3]
Mycobacterium bolletii6.25[3]
Mycobacterium massiliense6.25[3]
Mycobacterium avium12.5[3]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Organism MBC (µg/mL)
Mycobacterium tuberculosis H37Rv0.62–1.25[1][5]
Activity Against Drug-Resistant M. tuberculosis

A significant feature of this compound is its efficacy against isoniazid-resistant M. tuberculosis strains.[2] Isoniazid is a pro-drug that requires activation by the catalase-peroxidase enzyme KatG.[6] Resistance to isoniazid commonly arises from mutations in the katG gene. Since this compound does not require activation by KatG, it remains effective against these resistant strains.[2] However, mutations in the promoter region of the inhA gene can confer resistance to this compound.[2]

| Table 3: Activity of this compound against Isoniazid-Resistant M. tuberculosis Clinical Isolates | | | :--- | :--- | :--- | | Isolate Genotype | Isoniazid MIC (µg/mL) | This compound MIC (µg/mL) | | katG mutation (e.g., S315T) | >10 | 0.3–0.6 | | inhA promoter mutation (e.g., c(-15)t) | 1.25 | 2.5–5 |

Mechanism of Action: Inhibition of InhA

This compound's antimycobacterial activity stems from its direct inhibition of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[1][7] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[6][8] Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier.[6]

By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately bacterial death.[1][6] Biochemical studies have shown that this compound acts as a competitive inhibitor at the NADH-binding site of InhA.[1][3]

Signaling Pathway Diagram

Mycolic_Acid_Synthesis_Inhibition cluster_fasii Fatty Acid Synthase-II (FAS-II) System cluster_inhibition Mechanism of this compound Action Precursor_molecules Acetyl-CoA Malonyl-CoA FAS-II_enzymes KasA, KasB, MabA, etc. Precursor_molecules->FAS-II_enzymes Elongation Cycles Enoyl-ACP trans-2-enoyl-ACP FAS-II_enzymes->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Acyl-ACP Elongated Acyl-ACP InhA->Acyl-ACP Reduction Acyl-ACP->FAS-II_enzymes Mycolic_Acids Mycolic Acids Acyl-ACP->Mycolic_Acids Further processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation This compound This compound This compound->InhA Competitive Inhibition NADH NADH NADH->InhA Binds to InhA_binding NADH Binding Site on InhA

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

Biological Activity Beyond Mycobacteria

While this compound's primary strength lies in its antimycobacterial effects, its activity against other microorganisms and cell types has been investigated to a lesser extent.

Antibacterial Activity (Non-mycobacterial)

This compound shows little to no activity against a range of Gram-positive and Gram-negative bacteria.[1]

Table 4: MIC of this compound against Non-mycobacterial Bacteria
Bacterial Species MIC (µg/mL)
Corynebacterium glutamicum>100
Corynebacterium diphtheriae>100
Micrococcus luteus>100
Listeria monocytogenes>100
Staphylococcus aureus>100
Bacillus subtilis>100
Enterococcus faecalis>100
Escherichia coli>100
Pseudomonas putida>100
Pseudomonas aeruginosa>100
Salmonella typhimurium>100
Antifungal, Antiviral, and Anticancer Activity

Current scientific literature lacks substantial evidence for significant antifungal, antiviral, or broad-spectrum anticancer activity of this compound. Studies have shown no detectable activity against Candida albicans at concentrations up to 100 µg/mL.[1] Further research is required to definitively assess its potential in these areas.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against human cell lines.

Table 5: Cytotoxicity of this compound
Cell Line IC₅₀ (µg/mL)
HepG2 (human hepatic cell line)>50
THP-1 (human monocytic cell line)>50

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Reduction Microplate Assay (REMA)

This colorimetric assay provides a rapid and inexpensive method for determining the MIC of compounds against M. tuberculosis.[9][10]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • M. tuberculosis inoculum (adjusted to McFarland standard no. 1 and diluted 1:20)

  • Resazurin solution (0.01% w/v in sterile distilled water)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the 96-well plates containing 100 µL of 7H9 broth per well.

  • Add 100 µL of the diluted M. tuberculosis inoculum to each well.

  • Include a drug-free control well (inoculum only) and a sterility control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[9]

REMA_Workflow Start Start: Prepare Materials Serial_Dilution Prepare serial dilutions of this compound in 96-well plate with 7H9 broth Start->Serial_Dilution Inoculation Add M. tuberculosis inoculum to each well Serial_Dilution->Inoculation Controls Include drug-free and sterility controls Inoculation->Controls Incubation1 Seal plate and incubate at 37°C for 7 days Controls->Incubation1 Add_Resazurin Add resazurin solution to each well Incubation1->Add_Resazurin Incubation2 Incubate at 37°C for 24-48 hours Add_Resazurin->Incubation2 Read_Results Observe color change and determine MIC Incubation2->Read_Results End End Read_Results->End

Caption: Workflow for REMA MIC Determination.
Inhibition of Mycolic Acid Synthesis via Radiometric Thin-Layer Chromatography (TLC)

This method visualizes the inhibition of mycolic acid synthesis by measuring the incorporation of a radiolabeled precursor.[1][11]

Materials:

  • Log-phase culture of M. tuberculosis

  • This compound

  • [1,2-¹⁴C]-acetate

  • Reagents for lipid extraction (e.g., chloroform/methanol)

  • Reagents for saponification and methylation

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., hexane/ethyl acetate)

  • Phosphorimager or autoradiography film

Procedure:

  • Treat early log-phase M. tuberculosis cultures with varying concentrations of this compound for a defined period (e.g., 3 hours).

  • Add [1,2-¹⁴C]-acetate to the cultures and incubate to allow for incorporation into fatty acids and mycolic acids.

  • Harvest the bacterial cells and extract the total lipids.

  • Saponify the lipids to release the fatty acids and mycolic acids.

  • Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Spot the extracted FAMEs and MAMEs onto a silica TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the FAMEs and MAMEs.[11]

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film. A reduction in the intensity of the MAME bands in the presence of this compound indicates inhibition of mycolic acid synthesis.[1]

TLC_Workflow Start Start: Prepare Cultures Treatment Treat M. tuberculosis cultures with this compound Start->Treatment Radiolabeling Add [1,2-¹⁴C]-acetate and incubate Treatment->Radiolabeling Lipid_Extraction Harvest cells and extract total lipids Radiolabeling->Lipid_Extraction Saponification_Methylation Saponify and methylate lipids to form FAMEs and MAMEs Lipid_Extraction->Saponification_Methylation TLC_Spotting Spot extracted FAMEs and MAMEs on a TLC plate Saponification_Methylation->TLC_Spotting TLC_Development Develop the TLC plate TLC_Spotting->TLC_Development Visualization Visualize radiolabeled lipids (Phosphorimager/Autoradiography) TLC_Development->Visualization Analysis Analyze reduction in MAME bands Visualization->Analysis End End Analysis->End

Caption: Workflow for Mycolic Acid Synthesis Inhibition Assay.

Conclusion

This compound is a highly specific and potent antimycobacterial agent with a well-defined mechanism of action targeting InhA, a key enzyme in mycolic acid biosynthesis. Its activity against isoniazid-resistant M. tuberculosis makes it a promising candidate for further drug development in the fight against tuberculosis. While its broader biological activity appears limited, its focused spectrum is advantageous in minimizing off-target effects. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the properties and potential applications of this important natural product.

References

Unveiling the Action of an Old Antibiotic: Early Research on Pyridomycin's Mode of Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth analysis of the foundational research that elucidated the mode of inhibition for Pyridomycin, a natural product with potent antimycobacterial activity. Initially discovered in 1953, its precise mechanism remained unexplored for decades. This guide details the key experiments, quantitative data, and logical frameworks that ultimately identified its molecular target and mechanism of action, offering valuable insights for researchers in antibiotic discovery and development.

Executive Summary

Early 21st-century research pinpointed the NADH-dependent enoyl-(acyl-carrier-protein) reductase, InhA, as the principal target of this compound in Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4][5] This was a significant finding, as InhA is a critical enzyme in the mycolic acid biosynthesis pathway, an essential component of the mycobacterial cell wall.[5][6][7] The research employed a multi-pronged approach, combining genetic studies of resistant mutants, biochemical enzyme inhibition assays, and structural biology. Key findings demonstrated that this compound acts as a direct, competitive inhibitor of InhA by binding to the NADH cofactor pocket.[1][2][6] This mechanism is notably distinct from that of the frontline anti-tuberculosis drug isoniazid, which also targets InhA but requires metabolic activation.[7][8] Consequently, this compound remains effective against common isoniazid-resistant strains, highlighting its potential as a scaffold for developing new anti-tuberculosis agents.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial inhibitory studies of this compound.

Table 1: Antibacterial Spectrum of this compound

This table presents the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species, demonstrating its specific activity against the Mycobacterium genus.[1][6]

Bacterial SpeciesStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv0.31–0.63
Mycobacterium smegmatismc²1550.62–1.25
Other Mycobacteria(various)Effective
Gram-positive species(various)Little to no activity
Gram-negative species(various)Little to no activity
Table 2: Biochemical Inhibition of InhA by this compound

This table details the inhibition constants (Ki) for this compound against wild-type InhA and resistant mutant forms of the enzyme. The data supports a competitive inhibition model with respect to the NADH cofactor.[6]

InhA Enzyme VariantKi (µM)Inhibition Notes
Wild-type InhA6.5Competitive inhibition with NADH
InhA (S94A)4.55Remains susceptible; competitive inhibition
InhA (D148G)> 18.6Resistant to inhibition

Experimental Protocols and Methodologies

The elucidation of this compound's mode of action was achieved through a series of logical and meticulous experiments.

Target Identification via Resistant Mutant Selection

The primary strategy to identify this compound's target involved generating and characterizing resistant mutants.[1]

  • Mutant Selection: Wild-type M. tuberculosis (H37Rv) was cultured on solid medium containing this compound at a concentration 10 times its MIC (3 µg/ml).[1] Spontaneously resistant colonies arose at a frequency of approximately 10⁻⁶.[1]

  • Whole-Genome Sequencing: The genomic DNA of the resistant mutants was isolated and subjected to whole-genome sequencing.

  • Mutation Identification: Genetic analysis revealed mutations concentrated in the inhA gene, which encodes the enoyl-(Acyl-Carrier-Protein) reductase InhA. This strongly suggested InhA as the primary target.[1][2][3][4][5]

Genetic Validation of InhA as the Target

To confirm that InhA was indeed the target, researchers performed gene overexpression experiments.[1]

  • Plasmid Construction: A plasmid carrying the wild-type inhA gene under the control of a strong promoter (pMVinhA) was constructed.[1]

  • Transformation: This plasmid was transformed into wild-type M. tuberculosis H37Rv. A control strain was transformed with an empty vector (pMV261).

  • Susceptibility Testing: The MIC of this compound was determined for the InhA-overexpressing strain.

  • Result: The strain overexpressing InhA displayed a 15-fold increase in the MIC for this compound (from 0.31 to 5 µg/ml) compared to the control, genetically validating InhA as the direct target.[1]

Inhibition of Mycolic Acid Synthesis

Biochemical assays were conducted to demonstrate that the inhibition of InhA by this compound directly leads to the depletion of mycolic acids.[1][6]

  • Radiolabeling: M. tuberculosis cultures were treated with this compound and labeled with [1,2-¹⁴C]-acetate, a precursor for fatty acid and mycolic acid synthesis.

  • Lipid Extraction: Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs) were extracted from the bacterial cells.

  • Thin-Layer Chromatography (TLC): The extracted, radiolabeled lipids were separated by TLC and visualized by autoradiography.

  • Result: Treatment with this compound was shown to specifically inhibit the synthesis of MAMEs without affecting the synthesis of FAMEs, consistent with the known function of InhA.[1][5][6]

In Vitro Enzyme Inhibition Assay

To characterize the direct interaction between this compound and InhA, enzyme kinetic studies were performed using purified proteins.

  • Protein Purification: Wild-type and mutant versions of the InhA enzyme were expressed and purified.

  • Kinetic Assays: The rate of the InhA-catalyzed reaction (the oxidation of NADH) was measured in the presence of varying concentrations of this compound and the substrate, 2-trans-dodecenoyl-CoA.

  • Data Analysis: Lineweaver-Burk plots were generated from the kinetic data. The plots showed similar y-axis intercepts, which is characteristic of competitive inhibition with respect to the NADH co-substrate.[1][6] This analysis confirmed that this compound directly inhibits InhA by competing with NADH for its binding site.[1][2][6]

X-Ray Crystallography

Structural studies were crucial for visualizing the molecular interactions between this compound and InhA.

  • Crystallization: Co-crystals of the InhA enzyme in complex with this compound were grown.

  • X-ray Diffraction: The crystals were exposed to X-ray beams, and the resulting diffraction patterns were collected.[9][10][11][12]

  • Structure Determination: The diffraction data was used to solve the three-dimensional structure of the InhA-Pyridomycin complex.

  • Result: The crystal structure revealed that this compound binds in the InhA active site, uniquely occupying parts of both the NADH-binding pocket and the lipid substrate-binding pocket, explaining its potent inhibitory activity.[13]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the research and the biochemical pathway targeted by this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_mechanism Mechanism of Action A Whole-Cell Screening (Activity against M. tb) B Resistant Mutant Selection (10x MIC of this compound) A->B C Whole-Genome Sequencing of Resistant Mutants B->C D Identification of Mutations in inhA Gene C->D E Genetic Validation: Overexpression of inhA D->E G Biochemical Assay: Mycolic Acid Synthesis D->G H Enzyme Kinetics: Purified InhA Inhibition D->H I Structural Biology: X-Ray Crystallography D->I F Result: 15-fold Increase in MIC E->F J Confirmed Mode of Action: Competitive Inhibitor of InhA G->J H->J I->J

Caption: Logical workflow for identifying this compound's mode of inhibition.

G cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) AcpM AcpM FabD FabD AcpM->FabD FabH FabH FabD->FabH KasA KasA FabH->KasA InhA InhA (Enoyl-ACP reductase) KasA->InhA MycolicAcids Mycolic Acids InhA->MycolicAcids CellWall Mycobacterial Cell Wall MycolicAcids->CellWall This compound This compound This compound->InhA Competitive Inhibition NADH NADH NADH->InhA Cofactor

Caption: Inhibition of the Mycolic Acid Pathway by this compound.

References

The Crucial Role of the Enolic Acid Moiety in Pyridomycin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin, a natural product originally isolated from Streptomyces pyridomyceticus, has garnered significant attention as a potent antimycobacterial agent. Its specific and potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains, has positioned it as a promising lead compound in the development of new tuberculosis therapies.[1][2][3] At the heart of this compound's bioactivity lies its unique chemical architecture, a cyclodepsipeptide core, where a critical pharmacophoric feature, the enolic acid moiety, plays a pivotal role. This technical guide delves into the intricate role of this functional group, summarizing key structure-activity relationship (SAR) data, outlining experimental methodologies, and visualizing the underlying molecular interactions and scientific workflows.

The Enolic Acid Moiety: A Key Pharmacophoric Group

Structure-activity relationship studies have unequivocally identified the enolic acid moiety as an essential component for this compound's potent antimycobacterial effects.[4][5][6] This functional group, specifically a (2-butan-2-ylidene)acetic acid residue, is crucial for the molecule's interaction with its biological target.[4][7]

Mechanism of Action: Targeting InhA

This compound exerts its bactericidal effect by inhibiting the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA, a vital enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system.[1][2][8] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[2][5][9]

X-ray crystallography studies of the this compound-InhA complex have revealed the precise role of the enolic acid moiety in this inhibition. While the two pyridyl groups of this compound occupy the NADH cofactor binding site of InhA, the enolic acid side chain extends into the lipid substrate-binding pocket.[4][7][10] This dual-binding mode, simultaneously blocking both the cofactor and substrate-binding sites, is a unique mechanism of InhA inhibition and contributes to this compound's potency.[4][8][10] this compound acts as a competitive inhibitor with respect to the NADH-binding site.[1][2][11]

Quantitative Bioactivity Data

The following tables summarize the minimum inhibitory concentration (MIC) and enzyme inhibition data for this compound and its key analogs, highlighting the impact of modifications to the enolic acid moiety on its bioactivity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

BacteriumMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv0.31 - 0.63[1]
Mycobacterium tuberculosis0.39[12]
Mycobacterium bovis BCG0.39[1][12]
Mycobacterium smegmatis mc²1550.62 - 1.25[1]
Mycobacterium smegmatis0.78[12]
Mycobacterium marinum3.13[1]
Mycobacterium abscessus6.25[1]
Mycobacterium bolletii6.25[1]
Mycobacterium massiliense6.25[1]
Mycobacterium avium12.5[1]
Corynebacterium glutamicum>100[1]
Escherichia coli>100[1]
Staphylococcus aureus>100[1]

Table 2: Structure-Activity Relationship of this compound Analogs

CompoundModification to Enolic Acid MoietyAnti-Mtb Activity (MIC)InhA Inhibition (Ki)Key FindingsReference
This compound Unmodified (enol ester double bond)Potent (e.g., ~2.5 µM)Wild-type InhA: 6.5 µM; InhA (S94A): 4.55 µMThe natural product exhibits strong activity against Mtb and inhibits InhA.[1][13]
Dihydrothis compound (2R-isopropyl) Substitution with a 2R-isopropyl moiety (C-C single bond)4-fold less active than this compoundNot specifiedDemonstrates that the enol ester is not absolutely critical, but contributes to potency.[4][11]
Dihydrothis compound (2S-isopropyl) Substitution with a 2S-isopropyl residue (C-C single bond)Diminished activity compared to this compoundNot specifiedHighlights the stereochemical importance of the side chain for activity.[4]
This compound B Saturated 3-methylvaleric acid groupNot specifiedNot specifiedA natural analog lacking the enol double bond, suggesting its formation is a key biosynthetic step for full activity.[4][6][14]
C2-Modified Dihydropyridomycins Hydrophobic C2 substituents attached by a C-C single bondPotent (MIC values around 2.5 µM)Insensitive to InhA overexpressionSuggests an alternative mode of action that may not critically depend on InhA inhibition.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of this compound and its analogs is typically determined using a broth microdilution method, such as the resazurin reduction microplate assay (REMA).[1]

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate in an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with ADC).

  • A standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is added to each well.

  • The plates are incubated at 37°C for a defined period (e.g., 5-7 days).

  • A resazurin solution is added to each well, and the plates are incubated for an additional 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[1]

InhA Enzyme Inhibition Assay

The inhibitory activity of compounds against the InhA enzyme is assessed by monitoring the oxidation of NADH.[1]

Protocol:

  • The InhA enzyme (wild-type or mutant) is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.

  • The reaction is initiated by the addition of the substrate (e.g., 2-trans-octenoyl-CoA) and NADH.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically.

  • The initial reaction velocities are determined and used to calculate the inhibition constant (Ki) through methods such as Lineweaver-Burk plots to determine the mode of inhibition.[1]

Isolation of this compound and its Analogs

This compound and its derivatives are typically isolated from the fermentation broth of the producing microorganism.

Protocol:

  • The culture supernatant is separated from the mycelia by centrifugation.

  • The supernatant is extracted multiple times with an organic solvent such as ethyl acetate.

  • The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to chromatographic separation, for example, using a reversed-phase resin (e.g., RP-18) and eluting with a gradient of methanol and water.

  • Fractions are collected and monitored for the presence of the desired compounds, often using a colorimetric test for alkaloids (e.g., with bismuth potassium iodide solution).

  • Fractions containing the target compound are further purified by high-performance liquid chromatography (HPLC).[4]

Visualizing the Science

The following diagrams illustrate the key pathways and workflows discussed in this guide.

signaling_pathway cluster_fas Mycolic Acid Biosynthesis (FAS-II System) cluster_inhibition Inhibition by this compound Precursor Precursor InhA InhA Precursor->InhA Enoyl-ACP Reductase Activity Elongated Fatty Acid Elongated Fatty Acid InhA->Elongated Fatty Acid Mycolic Acids Mycolic Acids Elongated Fatty Acid->Mycolic Acids Further processing Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation This compound This compound This compound->InhA Inhibition Enolic Acid Moiety Enolic Acid Moiety This compound->Enolic Acid Moiety contains Enolic Acid Moiety->InhA Interacts with substrate pocket experimental_workflow cluster_sar Structure-Activity Relationship (SAR) Workflow This compound This compound Analog_Synthesis Analog Synthesis (Modification of Enolic Acid Moiety) This compound->Analog_Synthesis Bioactivity_Screening Bioactivity Screening (e.g., MIC determination) Analog_Synthesis->Bioactivity_Screening InhA_Inhibition_Assay InhA Inhibition Assay Analog_Synthesis->InhA_Inhibition_Assay SAR_Analysis SAR Analysis Bioactivity_Screening->SAR_Analysis InhA_Inhibition_Assay->SAR_Analysis target_identification cluster_target_id Target Identification Workflow Mtb_Culture M. tuberculosis Culture Pyridomycin_Exposure Exposure to this compound (10x MIC) Mtb_Culture->Pyridomycin_Exposure Resistant_Mutant_Selection Selection of Resistant Mutants Pyridomycin_Exposure->Resistant_Mutant_Selection Whole_Genome_Sequencing Whole-Genome Sequencing Resistant_Mutant_Selection->Whole_Genome_Sequencing Mutation_Identification Identification of Mutations (e.g., in inhA gene) Whole_Genome_Sequencing->Mutation_Identification Genetic_Validation Genetic Validation (e.g., overexpression of mutated gene) Mutation_Identification->Genetic_Validation Target_Confirmation Target Confirmation (InhA) Genetic_Validation->Target_Confirmation

References

Methodological & Application

Application Notes and Protocols: Purification of Pyridomycin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridomycin is a potent antimycobacterial natural product that functions by specifically inhibiting InhA, a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis.[1][2] This cyclodepsipeptide is produced by several actinomycete strains, notably species of Streptomyces and Dactylosporangium.[3][4] Its unique mode of action and efficacy against drug-resistant strains of tuberculosis make it a significant compound for drug development and research.[2] These application notes provide a detailed protocol for the cultivation of a producing bacterial strain, followed by the extraction and purification of this compound to a high degree of purity.

Data Presentation

The following table summarizes the quantitative data associated with the production and activity of this compound.

ParameterValueSource OrganismReference
Purification Yield 20–40 mg/LDactylosporangium fulvum (NRRL B-16292)[2][3]
Purity >99%Dactylosporangium fulvum (NRRL B-16292)[2][3]
Minimum Inhibitory Concentration (MIC) 0.31–0.63 µg/mLMycobacterium tuberculosis H37Rv[5]
Minimum Inhibitory Concentration (MIC) 0.62–1.25 µg/mLMycobacterium smegmatis mc² 155[5]

Experimental Protocols

This section details the methodology for the culture, extraction, and purification of this compound.

1. Bacterial Strain and Culture Conditions

While several strains of Streptomyces pyridomyceticus are known to produce this compound, production can be inconsistent.[3] Dactylosporangium fulvum (NRRL B-16292) has been identified as a more reliable producer.[2][3] For Streptomyces species, the following fermentation protocol is recommended.

  • Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the producing strain. Incubate at 28-30°C with shaking (180-200 rpm) for 2-3 days.

  • Production Culture:

    • Prepare the fermentation medium with the following composition (per liter): 25 g glucose, 15 g soybean meal, 5 g NaCl, 0.5 g KCl, 0.25 g MgSO₄·7H₂O, 3 g K₂HPO₄, 3 g Na₂HPO₄·12H₂O.[4] Adjust the pH to 7.2.

    • Inoculate the production medium with 5% (v/v) of the seed culture.[4]

    • Incubate the culture at 28-30°C with shaking (180 rpm) for 3-5 days.[4][6] Monitor the production of this compound by analytical methods such as HPLC-MS.

2. Extraction of Crude this compound

  • Harvesting: After the fermentation period, centrifuge the culture broth at 10,000 x g for 15 minutes at 4°C to separate the mycelial biomass from the supernatant.[4][6]

  • Solvent Extraction:

    • Transfer the supernatant to a separating funnel.

    • Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate (EtOAc).[4]

    • Combine the organic (EtOAc) layers.

  • Concentration: Remove the ethyl acetate from the combined extracts under reduced pressure using a rotary evaporator to obtain a solid crude residue.[4]

3. Chromatographic Purification

3.1. Silica Gel Column Chromatography (Initial Purification)

  • Column Preparation: Pack a glass column (e.g., 35 x 1.0 cm) with silica gel (60–120 mesh) in chloroform.[6]

  • Sample Loading: Dissolve the crude residue in a minimal amount of chloroform and load it onto the prepared silica gel column.

  • Elution: Elute the column with a stepwise gradient of chloroform and ethyl acetate. A suggested gradient is as follows (v/v): 100% chloroform, followed by increasing concentrations of ethyl acetate in chloroform (e.g., 90:10, 80:20, 60:40, etc.), and finally 100% ethyl acetate.[6]

  • Fraction Collection: Collect fractions of a defined volume (e.g., 25 mL) and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.[6]

  • Pooling: Pool the fractions containing the highest concentration of this compound and concentrate them under reduced pressure.

3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System: A semi-preparative HPLC system equipped with a C18 column (e.g., ZORBAX Eclipse XDB-C18, 9.4 x 250 mm, 5 µm) is suitable for the final purification step.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[4]

    • Solvent B: 0.1% formic acid in acetonitrile or methanol.[4]

  • Gradient Elution: Develop a suitable gradient elution method to separate this compound from remaining impurities. An example of a linear gradient could be from 20% Solvent B to 80% Solvent B over 30-40 minutes at a flow rate of 2-4 mL/min.

  • Detection and Collection: Monitor the elution profile using a UV detector (this compound has a UV absorbance). Collect the peak corresponding to this compound.

  • Final Steps: Lyophilize the collected fraction to obtain pure this compound. Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Pyridomycin_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Crude Extraction cluster_purification 3. Chromatographic Purification A Inoculation of Production Medium B Incubation (3-5 days, 28-30°C) A->B C Centrifugation (10,000 x g) B->C D Supernatant Collection C->D E Ethyl Acetate Extraction (3x) D->E F Concentration (Rotary Evaporation) E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography G->H I Fraction Pooling & Concentration H->I J Semi-Preparative HPLC (C18 Column) I->J K Pure this compound J->K

Caption: Experimental workflow for this compound purification.

Pyridomycin_Biosynthesis cluster_precursors Precursors cluster_assembly NRPS/PKS Assembly Line cluster_modification Modification & Release P1 3-Hydroxypicolinic Acid (3-HPA) M1 Loading Module (PyrA, PyrU) P1->M1 Starter Unit P2 L-Threonine M2 Module 1 (PyrE) Adds L-Threonine P2->M2 P3 Propionic Acid M3 Module 2 (PyrF) Adds Propionic Acid unit P3->M3 P4 α-keto-β-methylvaleric acid (from Isoleucine) M4 Module 3 (PyrG) Adds keto-acid P4->M4 M1->M2 M2->M3 M3->M4 M5 Linear Intermediate (Tethered to NRPS) M4->M5 T1 Ketoreduction (Pyr2, PyrG) & Double Bond Formation M5->T1 T2 Cyclization & Release (TE domain) T1->T2 Final This compound T2->Final

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Purification of Pyridomycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridomycin is a potent antimycobacterial agent that has garnered significant interest in drug discovery and development due to its specific inhibition of the InhA enoyl-ACP reductase in Mycobacterium tuberculosis. As a cyclodepsipeptide natural product, its isolation and purification from fermentation broths are critical steps for further research, including structural elucidation, bioactivity studies, and the development of new antitubercular drugs. High-performance liquid chromatography (HPLC) is an indispensable technique for achieving the high purity of this compound required for these applications. This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound, intended for researchers, scientists, and drug development professionals.

I. Analytical HPLC Method for this compound Analysis

An analytical HPLC method is essential for the initial assessment of this compound content in crude extracts, monitoring the purification process, and for final purity analysis of the isolated compound.

Table 1: Analytical HPLC Parameters for this compound

ParameterValue
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 25 minutes
Flow Rate 0.5 mL/min
Detection UV at 305 nm
Injection Volume 10 µL
Column Temperature Ambient

Experimental Protocol: Analytical HPLC

  • Sample Preparation:

    • Dissolve the crude extract or purified sample in methanol to a concentration of approximately 1 mg/mL.

    • Centrifuge the sample at 10,000 x g for 5 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Preparation:

    • Equilibrate the ZORBAX Eclipse XDB-C18 column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes at a flow rate of 0.5 mL/min.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the gradient program as specified in Table 1.

    • Monitor the elution profile at 305 nm. The retention time for this compound under these conditions is expected to be in the range of 15-20 minutes.

II. Preparative HPLC Method for this compound Purification

The goal of preparative HPLC is to isolate larger quantities of this compound with high purity. The following protocol is a scaled-up version of the analytical method. It is important to note that optimization may be required based on the specific crude extract and the loading amount.

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterValue
Column ZORBAX Eclipse XDB-C18 (21.2 x 250 mm, 7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic at 40% B for 5 min, then 40% to 70% B over 40 min
Flow Rate 20 mL/min
Detection UV at 305 nm
Sample Loading Up to 200 mg of crude extract per injection
Fraction Collection Triggered by UV signal threshold

Experimental Protocol: Preparative HPLC

  • Sample Preparation for Preparative Scale:

    • Dissolve the crude this compound extract in a minimal amount of methanol or a mixture of Mobile Phase A and B to a high concentration (e.g., 20-50 mg/mL).

    • Filter the concentrated sample through a 0.45 µm filter to remove any particulates.

  • Method Development and Scaling Up:

    • The preparative method is developed by scaling up the analytical method. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column compared to the analytical column.

    • The gradient profile is adjusted to ensure adequate separation of this compound from impurities at a higher sample load. A shallow gradient around the elution point of this compound is often beneficial.

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample stock.

    • Monitor the chromatogram in real-time. Collect fractions corresponding to the this compound peak based on the UV signal at 305 nm.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Table 3: Expected Yield and Purity of Purified this compound

ParameterExpected ValueReference
Source Organism Dactylosporangium fulvum[1]
Yield 20–40 mg/L of culture[1]
Purity >99% (by analytical HPLC)[1]

Visualizations

Experimental Workflow for this compound Purification

Workflow cluster_fermentation Fermentation & Extraction cluster_purification HPLC Purification cluster_final_product Final Product Fermentation Dactylosporangium fulvum Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Analytical_HPLC Analytical HPLC (Method Development & QC) Crude_Extract->Analytical_HPLC Method Dev. Preparative_HPLC Preparative HPLC (Scaling Up) Crude_Extract->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_this compound Pure this compound (>99%) Lyophilization->Pure_this compound

Caption: Workflow for this compound purification.

Logical Relationship of HPLC Method Scaling

Scaling Analytical_Method Analytical HPLC Method (Small Scale) Scaling_Principles Scaling Principles: - Proportional Flow Rate - Adjusted Gradient - Increased Sample Load Analytical_Method->Scaling_Principles Preparative_Method Preparative HPLC Method (Large Scale) Scaling_Principles->Preparative_Method

Caption: Scaling from analytical to preparative HPLC.

References

Determining the Minimum Inhibitory Concentration (MIC) of Pyridomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin, a natural product originally isolated from Streptomyces pyridomyceticus, is an antibiotic with potent and specific activity against mycobacteria, including Mycobacterium tuberculosis.[1][2] It functions by directly inhibiting the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a crucial enzyme in mycolic acid synthesis.[1][2] This mechanism is distinct from that of isoniazid, another InhA inhibitor, making this compound a promising candidate for combating drug-resistant tuberculosis.[2][3] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of its antimicrobial efficacy and for further drug development studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]

This document provides detailed application notes and protocols for determining the MIC of this compound against various bacterial strains, with a focus on the resazurin microtitre assay (REMA), a method specifically utilized for this compound.[1] General protocols for broth microdilution and agar dilution are also presented as alternative or comparative methods.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values of this compound against a range of bacterial species. This data highlights the specific activity of this compound against the Mycobacterium genus.

MicroorganismStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.31–0.63[1]
Mycobacterium tuberculosisH37Rv0.39[1][6]
Mycobacterium bovisBCG0.39[1][6]
Mycobacterium smegmatismc² 1550.62–1.25[1]
Mycobacterium smegmatismc² 1550.78[6]
Mycobacterium marinum3.13[1]
Mycobacterium abscessus6.25[1]
Mycobacterium bolletii6.25[1]
Mycobacterium massiliense6.25[1]
Mycobacterium avium12.5[1]
Corynebacterium glutamicum>100[1]
Corynebacterium diphtheriae>100[1]
Micrococcus luteus>100[1]
Listeria monocytogenes>100[1]
Staphylococcus aureus>100[1]
Bacillus subtilis>100[1]
Enterococcus faecalis>100[1]
Escherichia coli>100[1]
Pseudomonas putida>100[1]
Pseudomonas aeruginosa>100[1]
Salmonella typhimurium>100[1]
Candida albicans>100[1]

Experimental Protocols

Protocol 1: Resazurin Microtitre Assay (REMA) for this compound MIC Determination

This method is particularly useful for mycobacteria and has been successfully applied to determine the MIC of this compound.[1] Resazurin, a blue and weakly fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin, providing a visual or fluorometric assessment of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements for mycobacteria)

  • Bacterial culture in logarithmic growth phase

  • Resazurin solution (e.g., 0.025% w/v in sterile water)

  • Sterile pipette tips and multichannel pipette

  • Incubator at the appropriate temperature for the test organism (e.g., 37°C for M. tuberculosis)

  • Plate reader (optional, for fluorometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2x working stock of the highest desired concentration of this compound in the appropriate culture medium.

    • Add 100 µL of culture medium to all wells of a 96-well plate.

    • Add 100 µL of the 2x this compound working stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Dilute the log-phase bacterial culture in fresh medium to achieve a final optical density at 600 nm (OD₆₀₀) of 0.0001 in the wells.[1] The final inoculum size should be approximately 10⁴ to 10⁵ colony-forming units (CFU)/mL.[7]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria and medium, no drug) and a sterility control well (medium only).

  • Incubation:

    • Seal the plate (e.g., with a sterile, breathable membrane) and incubate at the optimal temperature for the test organism. For M. tuberculosis, incubation is typically for 7 days.[1]

  • Addition of Resazurin and Reading:

    • After the incubation period, add 10 µL of resazurin solution (0.025% w/v) to each well.[1]

    • Incubate for an additional 16-24 hours.

    • Visually inspect the plate. The MIC is the lowest concentration of this compound that prevents the color change from blue (no growth) to pink (growth).

    • Alternatively, for a quantitative result, read the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader. The MIC is defined as the lowest drug concentration that inhibits fluorescence by ≥90% compared to the growth control.

REMA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate prep_inoculum Prepare bacterial inoculum (log-phase culture) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 7 days for M. tb) inoculate->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin incubate_resazurin Incubate for color development (16-24h) add_resazurin->incubate_resazurin read_results Read results (visual or fluorometric) incubate_resazurin->read_results determine_mic Determine MIC: Lowest concentration preventing color change read_results->determine_mic end_node End determine_mic->end_node

Workflow for this compound MIC determination using the REMA method.
Protocol 2: Broth Microdilution Method

This is a standard and widely used method for MIC determination and can be adapted for this compound.[8][9]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (e.g., 37°C)

  • Plate reader for OD measurement (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Follow the same serial dilution procedure as described in the REMA protocol to prepare a range of this compound concentrations in the 96-well plate.

  • Inoculum Preparation:

    • Adjust the turbidity of the log-phase bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include growth and sterility controls.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[8]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

    • The results can also be read using a plate reader by measuring the optical density at 600 nm. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the control.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_results Results start Start prep_dilutions Prepare serial dilutions of this compound in 96-well plate start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate plate (16-20 hours at 37°C) inoculate->incubate read_mic Visually inspect for turbidity or measure OD600 incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic end_node End determine_mic->end_node

References

Application Notes and Protocols: In Vitro Efficacy of Pyridomycin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the in vitro efficacy of Pyridomycin against Mycobacterium tuberculosis (M. tuberculosis). Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of this compound's antimycobacterial properties.

Summary of In Vitro Efficacy Data

This compound demonstrates potent and specific activity against various Mycobacterium species, including drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is attributed to the inhibition of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Species
Mycobacterium SpeciesStrainMIC (µg/mL)
M. tuberculosisH37Rv0.31 - 0.63[1][6]
M. tuberculosis (Isoniazid-resistant, katG mutation)Clinical Isolates0.3 - 0.6[7]
M. tuberculosis (Isoniazid-resistant, inhA promoter mutation)Clinical Isolates2.5 - 5.0[7]
M. bovisBCG0.39[1][8]
M. smegmatismc²1550.62 - 1.25[1][6]
M. marinum-3.13[1]
M. abscessus-6.25[1]
M. bolletii-6.25[1]
M. massiliense-6.25[1]
M. avium-12.5[1]
Table 2: Bactericidal Activity and Cytotoxicity of this compound
ParameterCell Line / StrainConcentration (µg/mL)
Minimum Bactericidal Concentration (MBC) M. tuberculosis H37Rv0.62 - 1.25[1][2]
Cytotoxicity (IC50) HepG2 (Human Liver Carcinoma)100[1][9]
Cytotoxicity (IC50) A549 (Human Lung Carcinoma)50[1][9]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound acts as a competitive inhibitor of the NADH-binding site of InhA.[1][4][5] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][5] A notable advantage of this compound is its effectiveness against isoniazid-resistant M. tuberculosis strains that harbor mutations in the katG gene, as this compound does not require activation by KatG.[3][4][7]

Pyridomycin_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound InhA InhA (Enoyl-ACP reductase) This compound->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes NADH NADH NADH->InhA Binds Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to REMA_Workflow start Start: Prepare this compound Dilutions prepare_inoculum Prepare M. tuberculosis Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate1 Incubate at 37°C for 7 Days inoculate_plate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate for 24-48 Hours add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results end End: Determine MIC read_results->end Mycolic_Acid_Inhibition_Workflow start Start: M. tb Culture treat Treat with this compound start->treat label_acetate Label with [14C]-acetate treat->label_acetate extract_lipids Extract Lipids label_acetate->extract_lipids prepare_fames_mames Prepare FAMEs and MAMEs extract_lipids->prepare_fames_mames tlc Separate by TLC prepare_fames_mames->tlc detect Detect Radiolabeled Lipids tlc->detect analyze Analyze MAMEs Band Intensity detect->analyze end End: Confirm Inhibition analyze->end

References

Application Notes and Protocols for Studying Pyridomycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key experimental techniques and protocols used to elucidate the mechanism of action of Pyridomycin, a natural product with potent and specific antimycobacterial activity. The primary molecular target of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3]

Target Identification via Resistance Studies and Genomic Analysis

A primary strategy to identify the target of a novel antimicrobial compound is to generate and analyze resistant mutants. This approach is based on the principle that mutations conferring resistance are often located within the gene encoding the drug's target.[3][4]

Experimental Protocol: Isolation and Analysis of this compound-Resistant Mutants
  • Bacterial Culture: Culture Mycobacterium tuberculosis (e.g., strain H37Rv) in an appropriate medium (e.g., Middlebrook 7H9 broth or 7H10 agar) to mid-log phase.

  • Mutant Selection: Plate a high density of bacterial cells (e.g., 10⁹ Colony Forming Units - CFU) onto solid medium containing this compound at a concentration 5-10 times its Minimum Inhibitory Concentration (MIC).[3][4] The frequency of resistant mutants for this compound is approximately 10⁻⁶.[3]

  • Isolation and Verification: Incubate the plates until resistant colonies appear. Isolate individual colonies and re-culture them in liquid medium with and without this compound to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type (susceptible) parent strain and the confirmed resistant mutants.

  • Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA. This allows for a comprehensive comparison of the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but absent in the parent strain.

  • Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the reference genome of the parent strain. Identify consistent mutations across independently isolated resistant clones. For this compound, mutations were frequently identified in the inhA gene.[1][5]

Data Presentation: Mutations in this compound-Resistant M. tuberculosis
Mutant StrainGeneMutationAmino Acid Change
PYR7inhAGAC → GGCD148G
............
(Data is representative of findings reported in the literature)[4]

Visualization: Target Identification Workflow

G start_node M. tuberculosis Culture process_node1 Select Resistant Colonies start_node->process_node1 Plate on high [this compound] process_node process_node data_node data_node decision_node decision_node end_node Target Gene Identified (inhA) process_node2 Extract Genomic DNA process_node1->process_node2 process_node3 Whole-Genome Sequencing process_node2->process_node3 process_node4 Identify Mutations process_node3->process_node4 process_node4->end_node

Caption: Workflow for identifying drug targets by resistance mapping.

Genetic Validation of the Drug Target

After identifying a candidate target gene, genetic experiments are performed to confirm its role in the drug's mechanism of action. Overexpression of the target should lead to increased resistance to the drug.[4][6]

Experimental Protocol: Target Overexpression
  • Cloning: Clone the full-length inhA gene into an appropriate mycobacterial expression vector (e.g., pMV261) under the control of a strong, constitutive promoter (e.g., hsp60).[4]

  • Transformation: Transform the resulting plasmid (e.g., pMVinhA) and an empty vector control (pMV261) into wild-type M. tuberculosis H37Rv.

  • MIC Determination: Determine the MIC of this compound for the overexpression strain (H37Rv::pMVinhA) and the control strain (H37Rv::pMV261) using a standard susceptibility assay like the Resazurin Reduction Microplate Assay (REMA).

  • Analysis: A significant increase in the MIC for the overexpression strain compared to the control validates InhA as the target of this compound.

Data Presentation: Effect of inhA Overexpression on this compound MIC
M. tuberculosis StrainRelevant PlasmidThis compound MIC (µg/mL)Fold-Increase in MIC
H37RvpMV261 (Control)0.31-
H37RvpMVinhA5.0~15-fold
(Data sourced from Hartkoorn et al., 2012)[4]

Visualization: Logic of Genetic Validation

G hypothesis Hypothesis: This compound targets InhA condition If InhA is overexpressed... hypothesis->condition outcome1 Increased cellular [InhA] requires more drug for inhibition condition->outcome1 then prediction Prediction: Cells become more resistant to this compound outcome1->prediction validation Result: Validation of InhA as the target prediction->validation

Caption: Logical framework for target validation via overexpression.

Analysis of Mycolic Acid Synthesis

Since InhA is a key enzyme in mycolic acid synthesis, a direct consequence of its inhibition by this compound should be a reduction in the production of these essential cell wall components.[3][7]

Experimental Protocol: Radiometric Analysis of Mycolic Acids
  • Bacterial Culture and Treatment: Grow M. tuberculosis cultures to mid-log phase and expose them to varying concentrations of this compound for several hours.

  • Radiolabeling: Add a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, to the cultures and incubate to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Harvest the bacterial cells, wash, and perform a total lipid extraction using organic solvents (e.g., chloroform/methanol).

  • Saponification and Esterification: Saponify the extracted lipids and then methylate the resulting fatty acids and mycolic acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Thin-Layer Chromatography (TLC): Spot the FAMEs and MAMEs onto a TLC plate and separate them using an appropriate solvent system.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the FAME and MAME bands to determine the relative inhibition of mycolic acid synthesis.[4][6]

Visualization: Mycolic Acid Synthesis Pathway

G fasI Fatty Acid Synthase I (FAS-I) fasII Fatty Acid Synthase II (FAS-II) fasI->fasII Elongation Cycles precursors Acetyl-CoA precursors->fasI inhA InhA (Enoyl-ACP reductase) fasII->inhA inhA->fasII mycolic_acids Mycolic Acids inhA->mycolic_acids Mature Fatty Acyl Chains cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall Incorporation This compound This compound This compound->inhA Inhibition

Caption: this compound inhibits InhA in the mycolic acid pathway.

Biochemical and Structural Characterization

To understand the precise molecular interactions, in vitro enzyme inhibition assays and X-ray crystallography are employed. These studies confirm direct target engagement and reveal the binding mode.

Experimental Protocol: In Vitro InhA Inhibition Assay
  • Protein Expression and Purification: Express and purify recombinant InhA protein from E. coli.

  • Enzyme Assay: Set up a reaction mixture containing purified InhA, its substrate (e.g., trans-2-dodecenoyl-CoA), and its cofactor, NADH.

  • Monitoring Activity: Monitor the enzymatic reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory activity (e.g., IC₅₀).

  • Mechanism of Inhibition: To determine the mechanism, measure initial reaction velocities at different substrate (NADH) concentrations in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot. A pattern of intersecting lines on the y-axis is indicative of competitive inhibition.[3][4]

Protocol Brief: X-ray Crystallography

Co-crystallize the purified InhA protein with this compound and solve the three-dimensional structure using X-ray diffraction. Structural analysis has revealed that this compound has a unique binding mode, occupying a new pocket that bridges both the NADH cofactor-binding site and the lipid substrate-binding pocket.[2][8][9]

Visualization: this compound's Unique Binding Mode

G InhA InhA Enzyme NADH-Binding Pocket Substrate-Binding Pocket This compound This compound This compound->InhA:p1 Blocks This compound->InhA:p2 Blocks

Caption: this compound bridges and blocks two key pockets in InhA.

Antimicrobial Susceptibility Testing

Determining the spectrum of activity is crucial for any potential antibiotic. This compound shows specific and potent activity against mycobacteria, including clinical isolates resistant to the frontline drug isoniazid.[3][10]

Experimental Protocol: Resazurin Reduction Microplate Assay (REMA)
  • Preparation: In a 96-well microplate, prepare serial dilutions of this compound in mycobacterial growth medium.

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., M. tuberculosis, M. smegmatis) to each well.[4]

  • Incubation: Incubate the plates for a period suitable for the organism's growth (e.g., 7 days for M. tuberculosis).[3]

  • Viability Assessment: Add a resazurin solution to each well. Resazurin (blue) is reduced by metabolically active cells to resorufin (pink).

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[4]

Data Presentation: Antimicrobial Spectrum of this compound
OrganismStrainIsoniazid ResistanceThis compound MIC (µg/mL)
M. tuberculosisH37RvSusceptible0.31 - 0.63
M. smegmatismc²155Not Applicable0.62 - 1.25
M. bovis BCG-Not Applicable0.39
M. tuberculosis (Clinical Isolate)katG mutantHigh-level0.3 - 0.6
M. tuberculosis (Clinical Isolate)inhA promoter mutantIntermediate2.5 - 5.0
E. coli-Not Applicable> 100
C. glutamicum-Not Applicable> 100
(Data compiled from multiple sources)[3][4][10][11]

References

Application Notes and Protocols for X-ray Crystallography of the Pyridomycin-InhA Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of the complex formed between the natural product antibiotic Pyridomycin and its target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Understanding the three-dimensional structure of this complex is crucial for the structure-based design of novel anti-tubercular agents.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. InhA, a key enzyme in the mycolic acid biosynthetic pathway, is a well-validated target for anti-tubercular drugs.[1][2][3] this compound, a natural product, has been identified as a potent inhibitor of InhA.[2] Unlike the frontline drug isoniazid, which requires metabolic activation, this compound directly inhibits InhA.[1][3] X-ray crystallography has revealed the unique binding mode of this compound, which occupies both the NADH cofactor and the substrate-binding pockets of InhA, providing a new template for the design of next-generation InhA inhibitors.[4]

Data Presentation

The following table summarizes the key quantitative data from the X-ray crystallographic analysis of the this compound-InhA complex (PDB ID: 4BII).

Parameter Value
Data Collection
PDB ID4BII
Resolution (Å)1.95
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=53.2, b=85.1, c=121.7
α=β=γ=90°
Refinement Statistics
R-work / R-free0.178 / 0.205
No. of Protein Atoms8164
No. of Ligand AtomsThis compound: 42
No. of Water Molecules531
Ramachandran Plot
Favored Regions (%)98.0
Allowed Regions (%)2.0
Outliers (%)0.0

Experimental Protocols

Expression and Purification of M. tuberculosis InhA

This protocol describes the expression of recombinant InhA in E. coli and its subsequent purification.

a. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the inhA gene (e.g., pET series).

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 2 L of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-20 hours at 20°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5% glycerol).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol).

  • Elute the His-tagged InhA protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol).

  • (Optional) If a cleavable His-tag is used, dialyze the eluted protein against a buffer suitable for the specific protease (e.g., TEV protease) and incubate with the protease to remove the tag.

  • Perform a second Ni-NTA column pass to remove the cleaved tag and the protease.

  • Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

  • Pool the fractions containing pure InhA, concentrate to 10-15 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

Co-crystallization of the this compound-InhA Complex

This protocol outlines the co-crystallization of InhA with this compound using the hanging drop vapor diffusion method.

  • Dilute the purified InhA protein to 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Prepare a stock solution of this compound in 100% DMSO.

  • Incubate the InhA protein with a 5-fold molar excess of this compound for 1 hour on ice.

  • Set up hanging drops by mixing 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

  • The reservoir solution contains 0.1 M Bis-Tris pH 6.5, 0.2 M Li₂SO₄, and 25% w/v PEG 3350.

  • Equilibrate the drops against 500 µL of the reservoir solution at 20°C.

  • Crystals typically appear and grow to their final size within 3-5 days.

X-ray Data Collection and Structure Determination
  • Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with 20-25% glycerol.

  • Flash-cool the crystals in a stream of liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using software such as XDS or MOSFLM.

  • Determine the structure by molecular replacement using the structure of apo-InhA (if available) as a search model.

  • Refine the structure using software such as PHENIX or REFMAC5, including cycles of manual model building in Coot.

  • Validate the final model using tools like MolProbity.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expression InhA Expression in E. coli purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification complex_formation InhA-Pyridomycin Complex Formation purification->complex_formation crystallization Hanging Drop Vapor Diffusion complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Refinement and Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final this compound-InhA Structure inhibitory_mechanism cluster_inhA InhA Enzyme nadh_pocket NADH Binding Pocket mycolic_acid Mycolic Acid Synthesis nadh_pocket->mycolic_acid Required for substrate_pocket Substrate Binding Pocket substrate_pocket->mycolic_acid Required for This compound This compound This compound->nadh_pocket Inhibits This compound->substrate_pocket Inhibits tb_cell_wall M. tuberculosis Cell Wall Integrity mycolic_acid->tb_cell_wall Essential for cell_death Bacterial Cell Death tb_cell_wall->cell_death Disruption leads to

References

Application Notes and Protocols for the Structural Analysis of Pyridomycin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Pyridomycin, a potent antimycobacterial agent. This compound, a cyclodepsipeptide natural product, presents a complex chemical architecture that is well-suited for analysis by modern NMR techniques.

Introduction to this compound and the Role of NMR

This compound is a natural product that has garnered significant attention for its specific inhibition of the InhA enoyl reductase of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its unique structure, featuring two pyridine rings and a 12-membered macrocyclic core, is responsible for its biological activity.[3] The precise determination of its three-dimensional structure is crucial for understanding its mechanism of action and for the rational design of new, more effective antitubercular drugs.

NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, the determination of through-bond connectivity, and the elucidation of through-space proximities, which together define the molecule's constitution and stereochemistry.

Quantitative NMR Data for this compound and its Analogue

The structural analysis of this compound and its analogues relies on the detailed interpretation of their NMR spectra. Below are the reported ¹H and ¹³C NMR data for this compound B, a closely related analogue produced by a mutant strain of the this compound producer.[1] The relative configuration of this compound B was determined by comparison to the NMR data of this compound.[1]

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data of this compound B in CD₃OD [1]

PositionδH (ppm), multiplicity (J in Hz)δC (ppm)Type
24.06, d (4.5)76.6CH
3-175.2C
55.57, m71.5CH
64.61, brs58.9CH
7-170.8C
83.33, m36.5CH₂
95.88, m73.1CH
10-175.4C
11-108.5C
12-165.9C
132.53, m34.2CH
141.65, m26.1CH₂
150.96, t (7.5)11.8CH₃
161.00, d (7.0)15.9CH₃
171.53, s12.4CH₃
181.38, d (7.0)20.1CH₃
192.15, m31.8CH₂
1'-131.9C
2'7.41, d (8.5)125.1CH
3'7.51, dd (8.5, 4.0)139.0CH
4'8.19, dd (4.0, 1.0)148.1CH
5'-149.5C
1''-133.5C
2''8.22, d (1.5)151.2CH
3''7.34, d (7.5, 5.0)124.9CH
4''7.56, brd (7.5)136.2CH
5''8.39, dd (5.0, 1.0)149.8CH

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may need to be optimized.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired NMR experiment.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: The data can be acquired on a Bruker AV-III 600 spectrometer (or equivalent) equipped with a cryoprobe for enhanced sensitivity.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

2D NMR Data Acquisition

The following 2D NMR experiments are crucial for the complete structural elucidation of this compound:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is essential for connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the 3D structure and stereochemistry.

General Parameters for 2D NMR (Bruker):

ExperimentPulse ProgramSpectral Width (F2 - ¹H)Spectral Width (F1 - ¹³C/¹H)Number of Increments (F1)Number of Scans (NS)Relaxation Delay (D1)
COSY cosygpqf~12 ppm~12 ppm256-5124-81.5-2 s
HSQC hsqcedetgpsisp2.2~12 ppm~180 ppm256-5128-161.5-2 s
HMBC hmbcgplpndqf~12 ppm~220 ppm256-51216-321.5-2 s
NOESY noesygpph~12 ppm~12 ppm256-5128-161.5-2 s

Note: The mixing time for the NOESY experiment should be optimized (typically 200-800 ms) to observe the desired correlations.

NMR Data Processing
  • Software: Process the raw FID (Free Induction Decay) data using NMR processing software such as TopSpin (Bruker) or MestReNova.

  • Fourier Transformation: Apply a Fourier transform to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase correct the spectra to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

  • Peak Picking and Integration: Identify and integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • 2D Spectra Processing: For 2D spectra, process both dimensions and carefully analyze the cross-peaks to establish correlations.

Visualizations

The following diagrams illustrate key aspects of the structural analysis and biosynthesis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_structure_elucidation Structure Elucidation dissolve Dissolve this compound in CD3OD filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d ft_phase Fourier Transform & Phasing nmr_2d->ft_phase baseline_ref Baseline Correction & Referencing ft_phase->baseline_ref assign_1d Assign 1D Spectra baseline_ref->assign_1d analyze_2d Analyze 2D Correlations assign_1d->analyze_2d propose_structure Propose Planar Structure analyze_2d->propose_structure stereo_3d Determine Stereochemistry & 3D Structure propose_structure->stereo_3d final_structure Final Structure stereo_3d->final_structure

Figure 1: Experimental workflow for the NMR-based structural elucidation of this compound.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information cluster_structure Final Structure H1_NMR 1H NMR proton_env Proton Environments & Multiplicities H1_NMR->proton_env C13_NMR 13C NMR carbon_types Carbon Types (CH3, CH2, CH, Cq) C13_NMR->carbon_types COSY COSY H_H_conn 1H-1H Connectivity (Spin Systems) COSY->H_H_conn HSQC HSQC H_C_direct Direct 1H-13C Connectivity HSQC->H_C_direct HMBC HMBC H_C_long Long-Range 1H-13C Connectivity HMBC->H_C_long NOESY NOESY spatial_prox Through-Space Proton Proximity NOESY->spatial_prox planar Planar Structure proton_env->planar carbon_types->planar H_H_conn->planar H_C_direct->planar H_C_long->planar stereo Stereochemistry & 3D Conformation spatial_prox->stereo planar->stereo

Figure 2: Logical relationships between different NMR experiments and the derived structural information.

biosynthesis_pathway starter 3-Hydroxypicolinic Acid (Starter Unit) pks Polyketide Synthase (PKS) starter->pks extender1 Propionate (Extender Unit) extender1->pks extender2 Amino Acids (e.g., Threonine, Alanine) nrps Non-Ribosomal Peptide Synthetase (NRPS) extender2->nrps linear_intermediate Linear Polyketide-Peptide Intermediate pks->linear_intermediate nrps->linear_intermediate cyclization Thioesterase (TE) Mediated Cyclization linear_intermediate->cyclization This compound This compound cyclization->this compound

Figure 3: Simplified biosynthetic pathway of this compound.[5][6]

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete structural characterization of complex natural products like this compound. By following the protocols and workflows outlined in these application notes, researchers can confidently determine the planar structure and stereochemistry of this compound and its analogues. This detailed structural information is fundamental for advancing drug discovery efforts targeting tuberculosis and for understanding the intricate biosynthetic machinery responsible for producing this potent antibiotic.

References

Mass Spectrometry for the Characterization of Pyridomycin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a natural product with potent antimycobacterial activity, and its analogs are of significant interest in the development of new tuberculosis treatments.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography, serves as a critical tool for the identification, characterization, and quantification of these compounds. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound and its analogs, enabling researchers to effectively utilize this technology in their drug discovery and development workflows.

Introduction

This compound is a cyclodepsipeptide antibiotic produced by Streptomyces pyridomyceticus and Dactylosporangium fulvum.[1] It exhibits specific and potent activity against various mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] The unique structure of this compound, which includes an enolic acid moiety and a C-10 hydroxyl group, is crucial for its biological activity.[4][5] The biosynthetic pathway of this compound involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[4][5][6]

The characterization of this compound and the discovery of new, structurally related analogs are essential for understanding its mechanism of action and for developing derivatives with improved therapeutic properties. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.[4][7] These methods allow for the sensitive and specific detection of this compound and its analogs in complex biological matrices, as well as the elucidation of their chemical structures through fragmentation analysis.

This application note details the methodologies for the extraction, separation, and mass spectrometric characterization of this compound and a recently identified analog, this compound B.[4][7]

Quantitative Data Summary

The following tables summarize the key mass spectrometric data for this compound and its analog, this compound B, obtained through LC-MS/MS analysis.

Table 1: Molecular Ion Data

CompoundMolecular FormulaCalculated [M+H]+ (m/z)Observed [M+H]+ (m/z)Retention Time (min)
This compoundC27H32N4O8541.2293541.2291~16.4
This compound BC27H34N4O8Not specified541 [M+H]+Similar to this compound

Data sourced from high-resolution mass spectrometry (HRMS) analysis.[7]

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion [M+H]+CompoundKey Fragment Ions (m/z)
541This compound207.1, 411.1, 429.1, 223.0, 337.0
541This compound B205.0, 409.1, 427.1, 223.0, 337.0

The MS/MS fragmentation patterns show a characteristic -2 mass shift for this compound B compared to this compound, indicating a structural difference.[4][7]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound and Analogs from Fermentation Broth

This protocol describes the extraction of this compound and its analogs from a liquid culture of the producing microorganism.

Materials:

  • Fermentation broth of S. pyridomyceticus or other producing strains

  • Ethyl acetate

  • Methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 1 mL of methanol.

  • Centrifuge the methanolic extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS analysis.[7]

Protocol 2: HPLC-MS Method for the Analysis of this compound and its Analogs

This protocol outlines the parameters for the separation and detection of this compound and its analogs using HPLC coupled to a mass spectrometer.

Instrumentation:

  • HPLC system (e.g., Agilent 1200 series)[7]

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source[7]

  • C18 reversed-phase column (e.g., ZORBAX RX-C18, 150 x 4.6 mm, 5 µm)[7]

Reagents:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Column Equilibration: Equilibrate the column with 80% Solvent A and 20% Solvent B for at least 5 minutes.[7]

  • Injection: Inject the filtered sample extract onto the column.

  • Chromatographic Separation:

    • Maintain isocratic flow at 20% Solvent B for the first 5 minutes.[7]

    • Apply a linear gradient from 20% to 80% Solvent B over 25 minutes.[7]

    • Set the flow rate to 0.5 mL/min.[7]

  • UV Detection: Monitor the column effluent at 305 nm.[7]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion detection mode.[7]

    • Set the scan range from m/z 100 to 800.[7]

    • For tandem MS, select the precursor ion of interest (e.g., m/z 541) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

This protocol is for obtaining high-resolution mass data for molecular formula determination.

Instrumentation:

  • LC/MSD trap system coupled to a Q-TOF mass spectrometer with an ESI source (e.g., Agilent 6530)[7]

Procedure:

  • Perform the HPLC separation as described in Protocol 2.

  • Introduce the column effluent into the ESI source of the Q-TOF mass spectrometer.

  • Operate the instrument in positive ion mode.

  • Set the mass range to m/z 50 to 800.[7]

  • Acquire data in high-resolution mode to obtain accurate mass measurements of the molecular ions.

Visualizations

This compound Analysis Workflow

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Ethyl Acetate Concentration Concentration Extraction->Concentration Rotary Evaporation Dissolution (Methanol) Dissolution (Methanol) Concentration->Dissolution (Methanol) Filtration Filtration Dissolution (Methanol)->Filtration 0.22 µm filter HPLC Separation HPLC Separation Filtration->HPLC Separation C18 Column MS Detection MS Detection HPLC Separation->MS Detection ESI Positive Mode HRMS Analysis HRMS Analysis MS Detection->HRMS Analysis Q-TOF MS/MS Fragmentation MS/MS Fragmentation MS Detection->MS/MS Fragmentation Molecular Formula Molecular Formula HRMS Analysis->Molecular Formula Structural Elucidation Structural Elucidation MS/MS Fragmentation->Structural Elucidation Characterization of Analogs Characterization of Analogs Structural Elucidation->Characterization of Analogs

Caption: Workflow for the mass spectrometry-based characterization of this compound.

Proposed Biosynthesis of this compound

3-HPA 3-Hydroxy Pyridine Carboxylic Acid PyrA_PyrU PyrA/PyrU (Loading Module) 3-HPA->PyrA_PyrU L-Threonine L-Threonine PyrE PyrE (NRPS) L-Threonine->PyrE Propionic Acid Propionic Acid PyrF PyrF (PKS) Propionic Acid->PyrF 2-KVC α-keto-β-methylvaleric acid PyrG PyrG (NRPS) 2-KVC->PyrG PyrA_PyrU->PyrE PyrE->PyrF PyrF->PyrG Intermediate1 Linear Peptide-Polyketide Intermediate PyrG->Intermediate1 Pyr2 Pyr2 (KR) Intermediate2 Intermediate with Keto Group at C-10 Intermediate1->Intermediate2 Pyridomycin_B This compound B Intermediate2->Pyridomycin_B Reduction by Pyr2 This compound This compound Pyridomycin_B->this compound

Caption: Simplified proposed biosynthetic pathway of this compound.[4]

Conclusion

Mass spectrometry is an indispensable technique for the rapid and accurate characterization of this compound and its analogs. The protocols and data presented in this application note provide a robust framework for researchers engaged in the discovery and development of novel antimycobacterial agents derived from this important natural product. The detailed methodologies for sample preparation, LC-MS analysis, and high-resolution mass spectrometry, combined with the summarized quantitative data and visual workflows, offer a comprehensive guide for the successful implementation of these techniques.

References

Application Notes and Protocols for the Genetic Manipulation of the Pyridomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin is a potent antimycobacterial natural product that functions by inhibiting the InhA enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis.[1] Its unique chemical structure, a cyclodepsipeptide, arises from a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathway.[2][3][4] The genetic manipulation of the this compound biosynthetic gene cluster (BGC) in the producing organism, Streptomyces pyridomyceticus, offers a powerful strategy for the generation of novel this compound analogs with potentially improved therapeutic properties.[1][4]

These application notes provide a detailed overview and experimental protocols for the genetic manipulation of the this compound BGC, with a focus on the targeted inactivation of the pyr2 gene, leading to the production of the novel analog, this compound B.

This compound Biosynthesis and the Role of the pyr2 Gene

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by the pyr gene cluster. The core structure is assembled by a hybrid NRPS-PKS system involving the gene products of pyrE, pyrF, and pyrG.[2][4] The pyr2 gene, located at the boundary of the cluster, encodes a 3-oxoacyl-acyl-carrier protein reductase, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[2][4]

Initial bioinformatic analysis suggested that Pyr2 might be involved in the biosynthetic pathway. Subsequent genetic inactivation of pyr2 in S. pyridomyceticus confirmed its essential role.[4] The Δpyr2 mutant strain ceased to produce this compound and instead accumulated a new analog, designated this compound B.[1][4] Structural elucidation of this compound B revealed that it contains a saturated 3-methylvaleric acid group instead of the enolic acid moiety found in this compound. This finding suggests that Pyr2 is responsible for the ketoreduction to form the C-10 hydroxyl group and the subsequent double bond formation in the final steps of this compound biosynthesis.[1]

Data Presentation: Quantitative Analysis of this compound and this compound B Production

The genetic manipulation of the pyr2 gene has a profound and direct impact on the metabolic output of S. pyridomyceticus. The following table summarizes the production profiles of the wild-type strain, the Δpyr2 mutant, and the genetically complemented strain. While precise yields for S. pyridomyceticus are not extensively reported due to production variability, the qualitative and relative changes observed via HPLC analysis are dramatic and consistent.[2] For context, production yields of this compound from a related organism, Dactylosporangium fulvum, have been reported in the range of 20-40 mg/L.[2]

StrainGenotypeProduct(s)Relative Production LevelReference
S. pyridomyceticus NRRL B-2517Wild-TypeThis compoundStandard Production[4]
HTT12Δpyr2This compound BAbolished this compound Production, Accumulation of this compound B[4]
HTT12::pJTU4656Δpyr2 + pyr2This compound, this compound BPartial Restoration of this compound Production[3]

Mandatory Visualizations

This compound Biosynthetic Pathway

Pyridomycin_Biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules cluster_tailoring Tailoring and Release cluster_knockout_effect Effect of Δpyr2 Knockout 3-HPA 3-Hydroxypicolinic Acid PyrA PyrA (Adenylation) 3-HPA->PyrA PyrU PyrU (PCP) PyrA->PyrU PyrE PyrE (NRPS) PyrU->PyrE PyrF PyrF (PKS) PyrE->PyrF PyrG PyrG (NRPS/PKS Hybrid) PyrF->PyrG Intermediate Linear Intermediate (tethered to PyrG) PyrG->Intermediate Pyr2 Pyr2 (Ketoreductase) Intermediate->Pyr2 Ketoreduction & Double Bond Formation TE Thioesterase (domain in PyrG) Intermediate->TE Pyr2->TE Cyclization & Release This compound This compound TE->this compound Cyclization & Release Pyridomycin_B This compound B TE->Pyridomycin_B

Caption: Proposed biosynthetic pathway of this compound and the effect of pyr2 gene knockout.

Experimental Workflow for pyr2 Gene Knockout in S. pyridomyceticus

Gene_Knockout_Workflow cluster_cassette_prep 1. Disruption Cassette Preparation cluster_recombineering 2. λ-RED Recombineering in E. coli cluster_conjugation 3. Intergeneric Conjugation cluster_selection 4. Selection and Verification pIJ773 Template Plasmid (e.g., pIJ773 with KanR) PCR PCR Amplification pIJ773->PCR Primers Long Primers with pyr2 homology arms Primers->PCR Cassette KanR Disruption Cassette PCR->Cassette Electroporation Electroporation Cassette->Electroporation Cosmid Cosmid with This compound BGC Ecoli E. coli BW25113/pIJ790 (λ-RED system) Cosmid->Ecoli Ecoli->Electroporation Mutated_Cosmid Mutated Cosmid (pyr2 replaced with KanR) Electroporation->Mutated_Cosmid Donor E. coli ET12567/pUZ8002 (with mutated cosmid) Mutated_Cosmid->Donor Conjugation Conjugation Donor->Conjugation Recipient S. pyridomyceticus (Wild-Type) Recipient->Conjugation Exconjugants S. pyridomyceticus Exconjugants Conjugation->Exconjugants Selection Selection on Kanamycin & Nalidixic Acid Exconjugants->Selection Screening PCR Screening for double crossover Selection->Screening Mutant Δpyr2 Mutant (HTT12) Screening->Mutant

Caption: Workflow for generating a pyr2 gene knockout mutant in S. pyridomyceticus.

Experimental Protocols

Protocol 1: Generation of the Δpyr2 Mutant in S. pyridomyceticus via λ-RED-Mediated PCR-Targeting

This protocol is adapted from established methods for Streptomyces gene replacement.

Materials:

  • S. pyridomyceticus NRRL B-2517

  • E. coli BW25113/pIJ790 (for λ-RED recombination)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Cosmid containing the this compound BGC

  • Template plasmid for resistance cassette (e.g., pIJ773 for apramycin or a similar plasmid for kanamycin)

  • High-fidelity DNA polymerase

  • PCR primers with 5' extensions homologous to the regions flanking pyr2

  • Appropriate antibiotics (Kanamycin, Apramycin, Nalidixic Acid)

  • Standard media for E. coli and Streptomyces growth and conjugation (LB, TSB, 2CM, COM)

Procedure:

  • Amplification of the Disruption Cassette:

    • Design forward and reverse primers with ~40 nucleotides of homology to the regions immediately upstream and downstream of the pyr2 open reading frame, respectively. The 3' ends of the primers should be complementary to the resistance cassette template.

    • Perform PCR using a high-fidelity polymerase to amplify the kanamycin resistance cassette.

    • Purify the PCR product.

  • λ-RED-Mediated Recombineering:

    • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the this compound BGC.

    • Induce the λ-RED recombination system according to standard protocols.

    • Electroporate the purified disruption cassette into the induced E. coli cells.

    • Select for transformants on LB agar containing kanamycin and the appropriate antibiotic for the cosmid.

    • Verify the correct replacement of pyr2 with the resistance cassette in the cosmid by PCR and restriction digestion.

  • Intergeneric Conjugation:

    • Isolate the mutated cosmid from the verified E. coli clone and transform it into the non-methylating E. coli strain ET12567/pUZ8002.

    • Grow cultures of the E. coli donor strain and the S. pyridomyceticus recipient strain.

    • Perform intergeneric conjugation on a suitable medium (e.g., 2CM agar).

    • Overlay the conjugation plates with kanamycin (to select for exconjugants) and nalidixic acid (to counter-select the E. coli donor).

  • Selection and Verification of Double-Crossover Mutants:

    • Isolate individual S. pyridomyceticus colonies that are resistant to kanamycin and sensitive to the antibiotic marker on the cosmid backbone (if applicable).

    • Perform PCR analysis on genomic DNA from the putative mutants using primers flanking the pyr2 locus to confirm the double-crossover event. The wild-type will yield a smaller PCR product than the mutant containing the larger resistance cassette.

    • The confirmed Δpyr2 mutant strain is designated HTT12.[4]

Protocol 2: Analysis of this compound and this compound B Production by HPLC

Materials:

  • Wild-type S. pyridomyceticus, Δpyr2 mutant (HTT12), and complemented strains.

  • Fermentation medium (e.g., 2.5% glucose, 1.5% soybean meal, 0.5% NaCl, 0.05% KCl, 0.025% MgSO4·7H2O, 0.3% K2HPO4, 0.3% Na2HPO4·12H2O, pH 7.2).[3]

  • Ethyl acetate

  • Methanol

  • Formic acid

  • Acetonitrile

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Fermentation and Extraction:

    • Inoculate a seed culture of each strain in TSB medium and incubate for 24 hours at 30°C with shaking.

    • Inoculate the fermentation medium with the seed culture and incubate for 3-5 days at 30°C with shaking.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness and re-dissolve the residue in a small volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: ZORBAX RX-C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient:

      • Start with 20% B for 5 minutes.

      • Linear gradient from 20% to 80% B over 25 minutes.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Detection: UV at 305 nm.[4]

    • Analysis: Compare the chromatograms of the wild-type and mutant strains. The wild-type will show a characteristic peak for this compound, which will be absent in the Δpyr2 mutant. The Δpyr2 mutant will exhibit a new peak corresponding to this compound B.[4] The retention time for this compound B is approximately 16.4 minutes under these conditions.[4]

Applications in Drug Development

The ability to genetically manipulate the this compound BGC opens up several avenues for drug development:

  • Generation of Novel Analogs: Targeted gene knockouts, as demonstrated with pyr2, can lead to the production of new derivatives. These analogs can be screened for improved activity, reduced toxicity, or altered pharmacokinetic properties.

  • Precursor-Directed Biosynthesis: The substrate flexibility of some biosynthetic enzymes can be exploited by feeding the culture with synthetic precursors to generate a wider range of this compound analogs.

  • Heterologous Expression: The entire this compound BGC can be cloned and expressed in a heterologous host, which may offer advantages in terms of production levels and genetic tractability.

  • Understanding Structure-Activity Relationships (SAR): By generating a library of this compound analogs through genetic engineering, a deeper understanding of the SAR can be achieved, guiding the rational design of more potent anti-tuberculosis agents.

These application notes provide a foundational framework for researchers to explore the genetic engineering of the this compound biosynthetic pathway, a promising strategy in the quest for novel anti-tuberculosis therapeutics.

References

Application Notes and Protocols for the Genetic Engineering of Pyridomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel pyridomycin analogs through genetic engineering techniques. This compound, a potent antimycobacterial agent, offers a unique scaffold for the development of new therapeutics. The strategies outlined below leverage the understanding of the this compound biosynthetic gene cluster to create derivatives with potentially improved efficacy, altered target specificity, or enhanced pharmacokinetic properties.

Introduction to this compound and its Biosynthesis

This compound is a cyclodepsipeptide natural product produced by Streptomyces pyridomyceticus.[1][2] Its antimycobacterial activity stems from the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[2][3][4] The unique structure of this compound, featuring a 12-membered ring with two pyridyl groups and an enolic acid moiety, makes it an attractive candidate for analog development.[1][5]

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system encoded by a 42.5-kb gene cluster containing 26 open reading frames (ORFs).[1][6] Key enzymatic components include:

  • PyrA and PyrU: Function as the loading module, activating the starter unit, 3-hydroxypicolinic acid (3-HPA).[1][6][7]

  • PyrE and PyrG (NRPS): Incorporate L-threonine and 3-(3-pyridyl)-L-alanine into the growing peptide chain.[1]

  • PyrF (PKS): A minimal PKS module responsible for the incorporation of a propionic acid-derived unit.[1][5]

  • Pyr2: A ketoreductase that catalyzes the formation of the C-10 hydroxyl group and the double bond of the enolic acid moiety.[5][8][9][10]

Genetic manipulation of these key enzymes provides several avenues for generating this compound analogs.

Strategies for Generating this compound Analogs

Three primary genetic engineering strategies can be employed to generate novel this compound analogs:

  • Gene Inactivation: Knocking out specific genes in the biosynthetic pathway can lead to the accumulation of shunt products or modified final products.

  • Precursor-Directed Biosynthesis: Utilizing the broad substrate specificity of certain biosynthetic enzymes, particularly the loading module, to incorporate non-native starter units.

  • Heterologous Expression: Expressing the entire or modified this compound gene cluster in a more genetically tractable host to facilitate engineering and potentially improve yields.

Data Presentation

Table 1: this compound Analogs Generated through Precursor-Directed Biosynthesis
Feeding CompoundExpected Analog [M+H]+Observed Analog [M+H]+Reference
2,3-dihydroxybenzoic acid556.2290556.2314[1]
4-amino-2-hydroxybenzoic acid555.2449555.2461[1]
Picolinic acid525.2344525.2377[1]
Table 2: this compound Analog Generated through Gene Inactivation
Gene InactivatedResulting AnalogKey Structural ChangeReference
pyr2This compound BSaturated 3-methylvaleric acid group instead of the enolic acid moiety.[5][9][10]
Table 3: Antimycobacterial Activity of this compound and Synthetic Analogs
CompoundMIC against M. tuberculosis H37Rv (µM)TargetReference
This compound~0.4InhA[11]
Dihydrothis compound Analog 1~2.5May differ from InhA[11]
Dihydrothis compound Analog 2>20May differ from InhA[11]

Experimental Protocols

Protocol 1: Gene Inactivation of pyr2 in S. pyridomyceticus

This protocol describes the targeted gene replacement of pyr2 to generate the this compound B-producing mutant.

1. Construction of the pyr2 Gene Replacement Cassette: a. Amplify ~1.5 kb upstream and downstream flanking regions of the pyr2 gene from S. pyridomyceticus genomic DNA using high-fidelity PCR. b. Clone the upstream and downstream fragments into a suitable suicide vector (e.g., pKC1139) on either side of an antibiotic resistance marker (e.g., apramycin resistance cassette). c. Verify the construct by restriction digestion and Sanger sequencing.

2. Intergeneric Conjugation: a. Introduce the gene replacement plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor strain and the recipient S. pyridomyceticus strain to mid-log phase. c. Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. d. Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants) after 16-20 hours.

3. Selection of Double-Crossover Mutants: a. Screen the resulting apramycin-resistant colonies for the desired double-crossover event by checking for sensitivity to the antibiotic marker on the vector backbone (e.g., kanamycin). b. Confirm the gene replacement by PCR using primers flanking the pyr2 gene and primers internal to the resistance cassette.

4. Fermentation and Analysis: a. Inoculate the confirmed Δpyr2 mutant into a suitable production medium. b. Ferment for 5-7 days at 28-30°C. c. Extract the culture broth with an organic solvent (e.g., ethyl acetate). d. Analyze the crude extract by HPLC-MS to detect the production of this compound B and the absence of this compound.

Protocol 2: Precursor-Directed Biosynthesis of this compound Analogs

This protocol leverages the substrate promiscuity of the PyrA adenylation domain.

1. Generation of a pyrA Mutant: a. Follow the gene inactivation protocol described above to create a ΔpyrA mutant of S. pyridomyceticus. This strain will be unable to produce this compound without supplementation of a suitable aromatic acid starter unit.

2. Feeding Experiment: a. Grow the ΔpyrA mutant in a suitable seed culture medium. b. Inoculate a production medium with the seed culture. c. After a period of initial growth (e.g., 24-48 hours), add the desired aromatic acid precursor (e.g., 2,3-dihydroxybenzoic acid, picolinic acid) to the culture at a final concentration of 1-5 mM. d. Continue the fermentation for an additional 3-5 days.

3. Extraction and Analysis: a. Extract the fermentation broth with an appropriate organic solvent. b. Analyze the extract by HPLC-MS, comparing the mass spectra to the expected molecular weight of the novel this compound analog.

Protocol 3: Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol outlines the general steps for expressing the this compound gene cluster in a heterologous host like Streptomyces coelicolor or Streptomyces albus.[12][13][14]

1. Cloning of the this compound Gene Cluster: a. Isolate high-molecular-weight genomic DNA from S. pyridomyceticus. b. Construct a cosmid or BAC library from the genomic DNA. c. Screen the library using probes designed from known pyr genes (e.g., pyrE, pyrF) to identify clones containing the entire gene cluster. d. Alternatively, use a long-range PCR or transformation-associated recombination (TAR) cloning approach to capture the entire cluster.

2. Introduction into a Heterologous Host: a. Introduce the cosmid or BAC containing the this compound gene cluster into a suitable heterologous host (S. coelicolor M1146 or S. albus J1074) via intergeneric conjugation or protoplast transformation. b. Select for transformants using the appropriate antibiotic resistance marker.

3. Verification of Expression: a. Grow the heterologous host containing the this compound gene cluster in a suitable production medium. b. Extract the culture broth and analyze by HPLC-MS for the production of this compound. c. Confirm the identity of the produced compound by comparing its retention time and mass spectrum to an authentic standard of this compound.

Visualizations

pyridomycin_biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules cluster_tailoring_release Tailoring & Release 3-HPA 3-HPA PyrA PyrA A-domain 3-HPA->PyrA PyrU PyrU PCP PyrA->PyrU Activates & loads PyrE_M1 PyrE (Module 1) C-A-PCP PyrU->PyrE_M1 Condensation PyrE_M2 PyrE (Module 2) C-A-PCP PyrE_M1->PyrE_M2 Condensation PyrF PyrF (PKS) KS-AT-ACP PyrE_M2->PyrF Condensation PyrG PyrG (Module 3) C-A-PCP-KR PyrF->PyrG Condensation Pyr2 Pyr2 KR PyrG->Pyr2 Ketoreduction L_Thr L_Thr L_Thr->PyrE_M1 3-pyridyl-L-Ala 3-pyridyl-L-Ala 3-pyridyl-L-Ala->PyrE_M2 Propionyl_CoA Propionyl_CoA Propionyl_CoA->PyrF TE Thioesterase Domain Pyr2->TE This compound This compound TE->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

gene_inactivation_workflow start Start: S. pyridomyceticus Wild-Type construct Construct pyr2 knockout vector (pKC1139 derivative) start->construct conjugation Intergeneric conjugation with E. coli donor construct->conjugation selection1 Select for single-crossover exconjugants (Apramycin resistance) conjugation->selection1 selection2 Screen for double-crossover mutants (Kanamycin sensitivity) selection1->selection2 verification PCR verification of Δpyr2 mutant selection2->verification fermentation Fermentation of Δpyr2 mutant verification->fermentation analysis HPLC-MS analysis of culture extract fermentation->analysis result Result: Production of this compound B analysis->result precursor_directed_biosynthesis start Start: ΔpyrA S. pyridomyceticus mutant fermentation Fermentation in production medium start->fermentation feeding Feed alternative aromatic acid precursor (e.g., 2,3-DHBA) fermentation->feeding incubation Continue incubation feeding->incubation extraction Solvent extraction of culture broth incubation->extraction analysis HPLC-MS analysis of extract extraction->analysis result Result: Production of novel this compound analog analysis->result

References

Application Notes and Protocols for In-Vitro Enzyme Inhibition Assays: Pyridomycin and InhA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in-vitro enzyme inhibition assays to characterize the interaction between the natural product antibiotic, Pyridomycin, and its molecular target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical pathway and experimental workflow.

Introduction

This compound is a natural product with potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It has been identified as a direct inhibitor of InhA, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[3][4] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound directly targets InhA.[4][5] This allows this compound to be effective against isoniazid-resistant strains of M. tuberculosis that harbor mutations in the katG gene.[1][4] Understanding the kinetics and mechanism of InhA inhibition by this compound is crucial for the development of new anti-tubercular agents.

Mechanism of Action

This compound acts as a competitive inhibitor of InhA with respect to the binding of the NADH cofactor.[4][6][7] Structural and biochemical studies have revealed that this compound uniquely bridges both the NADH- and substrate-binding pockets of InhA, representing a novel mode of inhibition.[1][8][9] This direct inhibition of InhA disrupts the mycolic acid biosynthesis pathway, leading to mycobacterial cell death.[3][4]

Quantitative Inhibition Data

The following tables summarize the key quantitative data for the inhibition of wild-type and mutant InhA by this compound.

Table 1: In-vitro Kinetic Parameters of M. tuberculosis InhA and its Inhibition by this compound

EnzymeKm for NADH (µM)Vmax (mmol/min/mg)Ki for this compound (µM)
Wild-type InhA-~0.526.5
InhA (S94A)-~0.524.55
InhA (D148G)14-fold greater than WT~0.52No inhibition below 18.6 µM

Data sourced from Hartkoorn et al., 2012.[4][6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Species

OrganismMIC (µg/mL)
Mycobacterium tuberculosis0.39
Mycobacterium bovis BCG0.39
Mycobacterium smegmatis0.78

Data sourced from MedChemExpress product information, citing Hartkoorn et al., 2012.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of InhA inhibition by this compound and the general workflow for the in-vitro enzyme inhibition assay.

Mycolic_Acid_Synthesis_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibition Inhibition Pathway Fatty Acyl-ACP Fatty Acyl-ACP InhA InhA (Enoyl-ACP Reductase) Fatty Acyl-ACP->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Reduction Mycolic_Acids Mycolic Acids Elongated Acyl-ACP->Mycolic_Acids Further Elongation & Modification Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall This compound This compound This compound->InhA Competitive Inhibition NADH NADH NADH->InhA Cofactor

Caption: Mechanism of mycolic acid synthesis inhibition by this compound.

InhA_Inhibition_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis Prepare Assay Buffer Prepare Assay Buffer Add buffer, InhA, and this compound\nto microplate wells Add buffer, InhA, and this compound to microplate wells Prepare Assay Buffer->Add buffer, InhA, and this compound\nto microplate wells Prepare InhA Enzyme Solution Prepare InhA Enzyme Solution Prepare InhA Enzyme Solution->Add buffer, InhA, and this compound\nto microplate wells Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Add buffer, InhA, and this compound\nto microplate wells Prepare NADH Solution Prepare NADH Solution Initiate reaction by adding\nNADH and substrate Initiate reaction by adding NADH and substrate Prepare NADH Solution->Initiate reaction by adding\nNADH and substrate Prepare Substrate Solution\n(e.g., 2-trans-octenoyl-CoA) Prepare Substrate Solution (e.g., 2-trans-octenoyl-CoA) Prepare Substrate Solution\n(e.g., 2-trans-octenoyl-CoA)->Initiate reaction by adding\nNADH and substrate Incubate at room temperature Incubate at room temperature Add buffer, InhA, and this compound\nto microplate wells->Incubate at room temperature Incubate at room temperature->Initiate reaction by adding\nNADH and substrate Monitor NADH oxidation by measuring\nthe decrease in absorbance at 340 nm Monitor NADH oxidation by measuring the decrease in absorbance at 340 nm Initiate reaction by adding\nNADH and substrate->Monitor NADH oxidation by measuring\nthe decrease in absorbance at 340 nm Record absorbance at regular intervals Record absorbance at regular intervals Monitor NADH oxidation by measuring\nthe decrease in absorbance at 340 nm->Record absorbance at regular intervals Calculate initial reaction velocities Calculate initial reaction velocities Record absorbance at regular intervals->Calculate initial reaction velocities Plot data (e.g., Lineweaver-Burk plot)\nto determine mode of inhibition Plot data (e.g., Lineweaver-Burk plot) to determine mode of inhibition Calculate initial reaction velocities->Plot data (e.g., Lineweaver-Burk plot)\nto determine mode of inhibition Calculate Ki value Calculate Ki value Plot data (e.g., Lineweaver-Burk plot)\nto determine mode of inhibition->Calculate Ki value

Caption: General workflow for an in-vitro InhA enzyme inhibition assay.

Experimental Protocols

Materials and Reagents
  • Purified recombinant M. tuberculosis InhA (wild-type and/or mutants)

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-octenoyl-CoA (or other suitable InhA substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol: In-vitro InhA Enzyme Inhibition Assay

This protocol is adapted from methodologies described in studies of InhA inhibitors.[4][7]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NADH in assay buffer (e.g., 10 mM).

    • Prepare a stock solution of the InhA substrate (e.g., 2-trans-octenoyl-CoA) in assay buffer.

    • Dilute the InhA enzyme to the desired working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of InhA enzyme.

      • Varying concentrations of this compound (prepare serial dilutions from the stock solution). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

    • Include control wells:

      • No enzyme control (buffer, substrate, NADH)

      • No inhibitor control (buffer, enzyme, substrate, NADH)

      • No substrate control (buffer, enzyme, NADH)

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add a mixture of NADH and the InhA substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. This decrease corresponds to the oxidation of NADH.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance vs. time plot.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both this compound and NADH.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[NADH]) for each this compound concentration. For competitive inhibition, the lines will intersect on the y-axis.[4][11]

    • Calculate the Ki value using appropriate enzyme kinetic software or by analyzing the Lineweaver-Burk plot.

Conclusion

The provided application notes and protocols offer a framework for the in-vitro characterization of this compound as an inhibitor of InhA. The competitive nature of this compound with respect to NADH binding presents a promising avenue for the development of novel anti-tubercular drugs that can overcome existing resistance mechanisms. The detailed protocols and quantitative data serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

References

Application Notes and Protocols: Assessing Pyridomycin's Effect on Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin, a natural product originally isolated from Streptomyces pyridomyceticus, has demonstrated potent and specific bactericidal activity against mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2][3] Extensive research has revealed that this compound exerts its antimycobacterial effect by inhibiting mycolic acid synthesis, an essential process for the integrity of the mycobacterial cell wall.[1][4][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on mycolic acid biosynthesis, offering valuable tools for tuberculosis drug discovery and development programs.

The primary molecular target of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[1][4][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[4] By competitively inhibiting the NADH-binding site of InhA, this compound effectively blocks the synthesis of mycolic acids, leading to bacterial cell death.[4] Notably, this compound is effective against isoniazid-resistant clinical isolates that harbor mutations in the katG gene, which is required for the activation of isoniazid, another anti-tubercular drug that targets InhA.[1][7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Mycobacterial Species
Mycobacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.31 - 0.63[1][4]
Mycobacterium tuberculosisIsoniazid-Resistant (katG mutation)0.3 - 0.6[1][7]
Mycobacterium tuberculosisIsoniazid-Resistant (inhA promoter mutation)2.5 - 5.0[1][7]
Mycobacterium bovisBCG0.39[3]
Mycobacterium smegmatismc²1550.62 - 1.25[1][4]
Table 2: In Vitro Inhibition of InhA by this compound
EnzymeSubstrateInhibition Constant (Kᵢ)Reference
InhA (Wild-Type)2-trans-octenoyl-CoA6.5 µM[4]
InhA (S94A mutant)2-trans-octenoyl-CoA4.55 µM[4]
Dihydrothis compound 22-trans-octenoyl-CoA / 2-trans-dodecenoyl-CoA~15-fold higher than this compound[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Reduction Microplate Assay (REMA)

This protocol determines the minimum concentration of this compound required to inhibit the growth of mycobacteria.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Resazurin solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare a mycobacterial inoculum to a final density of approximately 1 x 10⁵ CFU/mL in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

  • Incubate the plate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well.

  • Incubate for an additional 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[1][8]

Protocol 2: Radiometric Analysis of Mycolic Acid Synthesis Inhibition using Thin-Layer Chromatography (TLC)

This protocol directly assesses the effect of this compound on the synthesis of mycolic acids by labeling with a radioactive precursor.[4][9]

Materials:

  • Mycobacterial culture

  • This compound

  • [1,2-¹⁴C]-acetate

  • Tetrabutylammonium hydroxide (TBAH)

  • Dichloromethane

  • Methyl iodide

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60)

  • Phosphorimager or autoradiography film

Procedure:

  • Metabolic Labeling:

    • Grow mycobacterial cultures to mid-log phase.

    • Treat the cultures with varying concentrations of this compound for 3-4 hours.[4][9]

    • Add [1,2-¹⁴C]-acetate (1 µCi/mL) to each culture and incubate for an additional 4-6 hours.[9][10]

    • Harvest the cells by centrifugation.

  • Extraction and Derivatization of Mycolic Acids:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 2 mL of TBAH and incubate overnight at 100°C for saponification.[9]

    • Cool the tubes and add 4 mL of dichloromethane, 300 µL of methyl iodide, and 2 mL of water for methylation. Mix for 1 hour.[9]

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Wash the organic phase twice with water.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the dried lipid extract in 3 mL of diethyl ether, sonicate, and centrifuge.

    • Transfer the supernatant containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) to a new tube.

    • Evaporate the diethyl ether and resuspend the final extract in a small volume of dichloromethane.[11]

  • Thin-Layer Chromatography (TLC):

    • Spot equal counts of the radioactive lipid extracts onto a silica TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (19:1, v/v). For better separation, the development can be run twice.[11][12]

    • Alternatively, for two-dimensional TLC, use dichloromethane in the first dimension and petroleum ether:acetone (95:5, v/v) in the second dimension.[13]

    • Dry the TLC plate.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled FAMEs and MAMEs.[4]

    • Quantify the intensity of the spots corresponding to different mycolic acid species to determine the dose-dependent inhibition by this compound.

Protocol 3: In Vitro InhA Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified InhA.[4][14]

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-octenoyl-CoA (or other suitable substrate)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent plates or cuvettes

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate or in cuvettes containing the assay buffer, NADH, and the substrate (2-trans-octenoyl-CoA).

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the InhA enzyme activity.

  • To determine the mechanism of inhibition (e.g., competitive with NADH), perform kinetic studies by varying the concentration of NADH at fixed concentrations of this compound and the substrate. Plot the data using Lineweaver-Burk plots.[4]

Mandatory Visualization

Pyridomycin_Mechanism_of_Action cluster_fasii Fatty Acid Synthase II (FAS-II) System cluster_inhibition Inhibition by this compound Acyl-ACP Acyl-ACP InhA InhA Acyl-ACP->InhA Substrate Elongated Acyl-ACP Elongated Acyl-ACP Mycolic Acid Synthesis Mycolic Acid Synthesis Elongated Acyl-ACP->Mycolic Acid Synthesis InhA->Elongated Acyl-ACP Product NAD NAD InhA->NAD Inhibition_Outcome Inhibition of Mycolic Acid Synthesis This compound This compound This compound->InhA Competitive Inhibition NADH NADH NADH->InhA Cofactor Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall Bacterial Viability Bacterial Viability Mycobacterial Cell Wall->Bacterial Viability Cell Death Cell Death Inhibition_Outcome->Cell Death Leads to

Caption: Mechanism of action of this compound on mycolic acid synthesis.

TLC_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction and Derivatization cluster_analysis TLC Analysis Mycobacterial Culture Mycobacterial Culture This compound Treatment This compound Treatment Mycobacterial Culture->this compound Treatment Radiolabeling\n([14C]-acetate) Radiolabeling ([14C]-acetate) This compound Treatment->Radiolabeling\n([14C]-acetate) Cell Harvesting Cell Harvesting Radiolabeling\n([14C]-acetate)->Cell Harvesting Saponification (TBAH) Saponification (TBAH) Cell Harvesting->Saponification (TBAH) Methylation (CH3I) Methylation (CH3I) Saponification (TBAH)->Methylation (CH3I) Organic Extraction Organic Extraction Methylation (CH3I)->Organic Extraction Dried Lipid Extract Dried Lipid Extract Organic Extraction->Dried Lipid Extract Spotting on TLC Plate Spotting on TLC Plate Dried Lipid Extract->Spotting on TLC Plate TLC Development\n(Hexane:Ethyl Acetate) TLC Development (Hexane:Ethyl Acetate) Spotting on TLC Plate->TLC Development\n(Hexane:Ethyl Acetate) Visualization\n(Phosphorimager) Visualization (Phosphorimager) TLC Development\n(Hexane:Ethyl Acetate)->Visualization\n(Phosphorimager) Data Quantification Data Quantification Visualization\n(Phosphorimager)->Data Quantification Assessment of Inhibition Assessment of Inhibition Data Quantification->Assessment of Inhibition

Caption: Workflow for radiometric TLC analysis of mycolic acid synthesis.

References

Application Notes and Protocols for Raising and Sequencing Pyridomycin-Resistant Mycobacterium tuberculosis Mutants

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation, characterization, and genetic analysis of Pyridomycin-resistant Mycobacterium tuberculosis (M. tuberculosis) mutants. The protocols outlined below are based on established methodologies for studying drug resistance in M. tuberculosis.

Introduction

This compound is a natural product with potent bactericidal activity against M. tuberculosis.[1][2][3] Understanding the mechanisms of resistance to this compound is crucial for its potential development as a novel anti-tuberculosis drug. The primary mechanism of action of this compound is the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4][5] Resistance to this compound is primarily associated with mutations in the inhA gene.[4] Notably, there is no cross-resistance observed between this compound and isoniazid, another anti-tuberculosis drug that also targets InhA, particularly in strains with mutations in the katG gene responsible for isoniazid activation.[2][4]

This document provides detailed protocols for the in vitro generation of this compound-resistant M. tuberculosis mutants, determination of their resistance levels through Minimum Inhibitory Concentration (MIC) assays, and identification of the genetic basis of resistance via whole-genome sequencing.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains
StrainGenotypeThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Reference
M. tuberculosis H37Rv (Wild-Type)Wild-Type0.3 - 0.60.16[6]
Isoniazid-Resistant Clinical IsolatekatG mutation0.3 - 0.6>10[6]
Isoniazid-Resistant Clinical IsolateinhA promoter mutation2.5 - 51.25[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the agar dilution method.[7][8]

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H10 or 7H11 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • This compound stock solution

  • Sterile petri dishes

  • Incubator at 37°C

Procedure:

  • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and cool to 45-50°C.

  • Add OADC supplement to the molten agar.

  • Prepare two-fold serial dilutions of this compound in sterile water or an appropriate solvent.

  • Add the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.

  • Pour the agar into petri dishes and allow them to solidify.

  • Prepare a bacterial suspension of M. tuberculosis equivalent to a McFarland standard of 1.0.

  • Further dilute the bacterial suspension to obtain a final inoculum of approximately 10^5 colony-forming units (CFU)/mL.

  • Spot 10 µL of the diluted bacterial suspension onto the surface of the drug-containing and drug-free agar plates.

  • Incubate the plates at 37°C for 21 days.[7]

  • The MIC is defined as the lowest concentration of this compound that inhibits more than 99% of the bacterial growth compared to the drug-free control.[7][8]

Protocol 2: Generation of this compound-Resistant M. tuberculosis Mutants

This protocol outlines the selection of spontaneous this compound-resistant M. tuberculosis mutants.[9]

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth with OADC supplement

  • Middlebrook 7H10 agar plates with OADC supplement

  • This compound stock solution

  • Incubator at 37°C

  • Shaker

Procedure:

  • Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

  • Determine the MIC of this compound for the wild-type strain as described in Protocol 1.

  • Prepare Middlebrook 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the MIC.

  • Plate a high density of the bacterial culture (approximately 10^8 to 10^9 CFU) onto the this compound-containing plates.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

  • Pick individual colonies and subculture them onto fresh this compound-containing agar plates to confirm resistance.

  • Isolates that grow in the presence of this compound are considered resistant mutants.

  • Confirm the resistance phenotype by re-determining the MIC of this compound for the selected mutants as described in Protocol 1.

Protocol 3: Whole-Genome Sequencing of this compound-Resistant Mutants

This protocol provides a general workflow for the whole-genome sequencing of this compound-resistant M. tuberculosis mutants to identify resistance-conferring mutations.[10][11][12]

Materials:

  • This compound-resistant M. tuberculosis mutant cultures

  • DNA extraction kit for mycobacteria

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • DNA Extraction:

    • Culture the this compound-resistant mutants in Middlebrook 7H9 broth.

    • Harvest the bacterial cells by centrifugation.

    • Extract high-quality genomic DNA using a commercially available kit specifically designed for mycobacteria, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using spectrophotometry and gel electrophoresis.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted genomic DNA using a standard library preparation kit for the chosen NGS platform. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Perform size selection of the library fragments.

    • Quantify the final library and perform quality control.

    • Sequence the library on the NGS platform according to the manufacturer's protocols.

  • Bioinformatics Analysis:

    • Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

    • Align the quality-filtered reads to the M. tuberculosis H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the genomes of the resistant mutants compared to the reference genome.

    • Annotate the identified variants to determine their location within genes and their potential impact on protein function. Focus on non-synonymous mutations in coding regions, particularly in the inhA gene and its promoter region.[4]

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mutant_selection Resistant Mutant Selection cluster_wgs Whole-Genome Sequencing mic_start Prepare M. tuberculosis culture mic_agar Prepare 7H10 agar with serial dilutions of this compound mic_start->mic_agar mic_inoculate Inoculate plates with M. tuberculosis mic_agar->mic_inoculate mic_incubate Incubate at 37°C for 21 days mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mut_plate Plate high density of bacteria on this compound-containing agar (4x, 8x, 16x MIC) mic_read->mut_plate Inform selection concentrations mut_start Grow M. tuberculosis culture mut_start->mut_plate mut_incubate Incubate at 37°C for 3-4 weeks mut_plate->mut_incubate mut_pick Pick and subculture resistant colonies mut_incubate->mut_pick mut_confirm Confirm resistance by MIC re-determination mut_pick->mut_confirm wgs_dna Genomic DNA extraction from resistant mutants mut_confirm->wgs_dna Provide resistant isolates wgs_lib Library preparation wgs_dna->wgs_lib wgs_seq Next-Generation Sequencing wgs_lib->wgs_seq wgs_analysis Bioinformatics analysis (Alignment, Variant Calling) wgs_seq->wgs_analysis wgs_result Identify mutations in inhA or other genes wgs_analysis->wgs_result

Caption: Experimental workflow for generating and sequencing this compound-resistant M. tuberculosis.

pyridomycin_resistance_pathway cluster_pathway Mycolic Acid Synthesis Pathway cluster_inhibition Drug Action and Resistance precursor Fatty Acid Precursors fasII Fatty Acid Synthase II (FAS-II) System precursor->fasII mycolic_acid Mycolic Acids fasII->mycolic_acid inhA InhA (Enoyl-ACP reductase) cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall This compound This compound This compound->inhibition inhibition->inhA inhA_mutation inhA gene mutation inhA_mutation->inhA Alters InhA structure resistance This compound Resistance inhA_mutation->resistance

Caption: Mechanism of this compound action and resistance in M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Total Chemical Synthesis of Pyridomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total chemical synthesis of the antimycobacterial natural product, Pyridomycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of this compound?

The primary challenges reported in the literature for the total synthesis of this compound are:

  • Stereocontrolled formation of the Z-enol ester moiety: The creation of the exocyclic C2-C1' double bond with the correct (Z)-geometry is a significant hurdle. The only reported total synthesis by Kinoshita et al. encountered difficulties in achieving high efficiency and stereoselectivity for this step.[1]

  • Macrocyclization: Forming the 12-membered depsipeptide ring can be challenging due to entropic factors and potential side reactions like dimerization. Careful selection of coupling reagents and reaction conditions, particularly high dilution, is crucial.

  • Stereocontrol of the s-butylidene moiety: Establishing the correct stereochemistry of the exocyclic (Z)-s-butylidene group is another key aspect of the synthesis that requires careful control.[2]

Q2: Has the total synthesis of this compound been accomplished?

Yes, the first and only total synthesis of this compound was reported by Mitsuhiro Kinoshita, Masaya Nakata, Kenji Takarada, and Kuniaki Tatsuta in 1989.[2]

Q3: Are there alternative synthetic strategies that bypass the challenging enol ester formation?

Yes, in light of the difficulties in forming the enol ester, several research groups have focused on the synthesis of 2,1'-dihydropyridomycins. These analogues lack the C2-C1' double bond and have been found to be more synthetically accessible while retaining significant antimycobacterial activity. This suggests that the enol ester moiety is not an absolute requirement for the biological activity of this compound-derived structures.

Troubleshooting Guides

Problem 1: Low yield and/or poor stereoselectivity in the formation of the Z-enol ester.

Possible Causes:

  • Inappropriate choice of base or reaction conditions for enolate formation: The regioselectivity and stereoselectivity of enolate formation are highly dependent on the base, solvent, and temperature.

  • Unfavorable thermodynamics for the desired Z-isomer: The E-isomer may be thermodynamically more stable, leading to its preferential formation, especially under equilibrating conditions.

  • Steric hindrance around the reaction center: The bulky nature of the macrocyclic precursor can hinder the approach of reagents required for the desired transformation.

Troubleshooting Suggestions:

Strategy Detailed Protocol Expected Outcome
Kinetic Enolate Formation Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. This favors the formation of the kinetic enolate, which can lead to the desired Z-isomer upon trapping.Increased ratio of the Z-enol ester to the E-isomer.
Alternative Enol Ester Formation Methods Explore modern methods for Z-selective enol ester synthesis. For example, an amine-catalyzed conjugate addition-rearrangement of ynals with carboxylic acids has been shown to produce Z-enol esters at low temperatures (0 °C).[3]Improved stereoselectivity towards the Z-isomer under milder, metal-free conditions.
Nickel-Catalyzed Coupling A three-component nickel-catalyzed coupling of enals, alkynes, and silanes can produce Z-enol silanes with high stereoselectivity (>98:2).[1] This could be adapted for the synthesis of the this compound core.High Z-selectivity in the formation of the enol ether precursor.
Problem 2: Inefficient macrocyclization leading to low yields of the 12-membered ring.

Possible Causes:

  • Intermolecular side reactions: Dimerization or oligomerization of the linear precursor can compete with the desired intramolecular cyclization.

  • Unfavorable precursor conformation: The linear molecule may adopt a conformation where the reactive termini are far apart, thus disfavoring cyclization.

  • Inadequate activation of the carboxylic acid or amine: Inefficient coupling can lead to starting material recovery or decomposition.

Troubleshooting Suggestions:

Strategy Detailed Protocol Expected Outcome
High-Dilution Conditions Perform the cyclization reaction at very low concentrations (typically 0.001-0.005 M) by slow addition of the linear precursor to a large volume of solvent. This favors the intramolecular reaction over intermolecular reactions.Increased yield of the desired macrocycle by minimizing the formation of dimers and oligomers.
Choice of Coupling Reagent Use a highly efficient coupling reagent. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often effective for challenging macrocyclizations.Improved yield and reduced reaction times for the cyclization step.
Yamaguchi Macrolactonization For the depsipeptide bond formation, consider using the Yamaguchi protocol. This involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of 4-dimethylaminopyridine (DMAP).Can be effective for the formation of sterically hindered esters within a macrocyclic framework.

Experimental Protocols

Note: The detailed experimental procedures from the original total synthesis by Kinoshita et al. are not fully available in the public domain. The following protocols are based on general methods for the key transformations and information from the synthesis of this compound analogues.

Protocol 1: HATU-Mediated Macrolactamization

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the linear amino acid precursor (1.0 equivalent) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: To this solution, add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIEA) (3.0 equivalents).

  • High Dilution: Slowly add the solution from step 2 via a syringe pump over several hours to a larger volume of anhydrous DMF, maintaining a final concentration of ~0.001 M.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction may take several hours to overnight to complete.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude macrocycle by flash column chromatography or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

Troubleshooting_Macrocyclization start Low Yield in Macrocyclization check_concentration Is high dilution being used effectively? (~0.001 M) start->check_concentration check_reagent Is the coupling reagent efficient? (e.g., HATU, Yamaguchi) check_concentration->check_reagent Yes implement_high_dilution Implement slow addition to a large volume of solvent check_concentration->implement_high_dilution No check_conformation Does the precursor have conformational constraints? check_reagent->check_conformation Yes change_reagent Switch to a more potent coupling reagent (e.g., HATU) check_reagent->change_reagent No modify_precursor Introduce a 'turn-inducing' element (e.g., proline) in the linear precursor check_conformation->modify_precursor Yes success Improved Yield check_conformation->success No implement_high_dilution->success change_reagent->success modify_precursor->success Pyridomycin_Synthesis A Protected Amino Acid & Hydroxy Acid Fragments B Linear Depsipeptide Precursor A->B Peptide Coupling C Macrocyclization B->C D 12-Membered Depsipeptide Core C->D E Formation of Z-Enol Ester D->E F This compound E->F

References

Technical Support Center: Overcoming Pyridomycin Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pyridomycin in aqueous solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the preparation of this compound solutions and offers potential solutions.

Q1: I've added this compound to my aqueous buffer, but it's not dissolving. What should I do first?

A1: The first step is to confirm you are not exceeding the solubility limit of this compound in your specific buffer system. Since detailed public data on this compound's aqueous solubility is limited, we recommend starting with a low concentration and gradually increasing it. If precipitation occurs, you have likely exceeded its solubility.

If you are still facing issues, consider the following troubleshooting steps:

  • Gentle Heating: Gently warm the solution to 37°C. Increased temperature can enhance the solubility of some compounds. However, be cautious as excessive heat may degrade this compound. Monitor for any changes in the solution's appearance or activity.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This can help to break down aggregates of the compound and facilitate dissolution.

Q2: My this compound solution is cloudy or has visible particles after preparation. What does this indicate and how can I fix it?

A2: Cloudiness or visible particles indicate that this compound has either not fully dissolved or has precipitated out of the solution. This can be due to exceeding its solubility limit or a change in conditions (e.g., temperature).

To address this:

  • Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.

  • Filter Sterilization: If you suspect particulate contamination, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove undissolved this compound, thereby lowering the effective concentration. It is advisable to determine the concentration of the filtered solution.

  • Re-dissolution: Try the gentle heating and sonication methods described in Q1 to attempt to redissolve the precipitate.

  • Use of Co-solvents: If the above methods fail, the use of a co-solvent is a common strategy to increase the solubility of hydrophobic compounds.[1] See the detailed protocol in the "Experimental Protocols" section.

Q3: After storing my this compound solution, I observed crystal formation. What happened and is the solution still usable?

A3: Crystal formation upon storage, especially at lower temperatures (e.g., 4°C), suggests that the compound has precipitated out of the solution due to decreased solubility at that temperature.

  • Re-dissolving: You can try to redissolve the crystals by bringing the solution back to room temperature or gently warming it, followed by vortexing or sonication.

  • Usability: Before using the solution, ensure that all crystals have fully redissolved to guarantee a homogenous concentration. If you cannot redissolve the crystals completely, it is recommended to prepare a fresh solution. To avoid this issue in the future, consider preparing smaller aliquots for single use or storing the solution at a concentration known to be stable at the storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. As a natural product, it is likely to have low solubility in purely aqueous solutions.[2] It is recommended to empirically determine the solubility in your specific experimental buffer.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its likely hydrophobic nature, it is advisable to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for preparing stock solutions of poorly water-soluble compounds.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the powder completely.

    • Once fully dissolved, you can add more solvent to reach your final desired stock concentration.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid any potential effects on your experiment.

Q3: What are the recommended storage conditions for this compound solutions?

A3:

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C for long-term stability.

  • Aqueous Working Solutions: It is best to prepare these fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. However, be mindful of potential precipitation as mentioned in the troubleshooting guide. The stability of this compound in aqueous solutions over extended periods has not been widely reported.[3][4]

Q4: Can I use cyclodextrins to improve the solubility of this compound?

A4: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of hydrophobic compounds.[2] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their apparent solubility in water. A detailed protocol for this method is provided in the "Experimental Protocols" section.

Quantitative Data Summary

ParameterOrganismConcentration (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv0.31 - 0.63[5]
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis0.39[6]
Minimum Inhibitory Concentration (MIC)Mycobacterium bovis BCG0.39[6]
Minimum Inhibitory Concentration (MIC)Mycobacterium smegmatis0.62 - 1.25[5]
Minimum Inhibitory Concentration (MIC)Mycobacterium smegmatis0.78[6]
Minimum Bactericidal Concentration (MBC)Mycobacterium tuberculosis H37Rv0.62 - 1.25[5][7]
Experimentally Determined Solubility-Data not available-

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO or ethanol (e.g., 10 mg/mL).

  • Determine the maximum allowable co-solvent concentration for your experiment (typically ≤ 1% v/v).

  • Perform serial dilutions of your aqueous buffer with the co-solvent to achieve a range of co-solvent concentrations below the maximum limit.

  • Add a small, fixed volume of the this compound stock solution to each of the co-solvent/buffer mixtures.

  • Vortex each solution thoroughly.

  • Visually inspect for any signs of precipitation. The highest concentration of this compound that remains in a clear solution corresponds to its approximate solubility under those conditions.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol outlines the procedure for using cyclodextrins to improve the aqueous solubility of this compound.

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) with constant stirring for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge or filter the samples to remove the undissolved this compound.

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

Visualizations

Troubleshooting_Pyridomycin_Solubility start Start: this compound does not dissolve in aqueous buffer check_concentration Is the concentration below the suspected solubility limit? start->check_concentration gentle_methods Apply gentle methods: - Gentle warming (37°C) - Sonication check_concentration->gentle_methods Yes end_fail Consider alternative formulation strategies check_concentration->end_fail No, concentration is too high is_dissolved1 Is the compound dissolved? gentle_methods->is_dissolved1 ph_adjustment Empirically adjust buffer pH is_dissolved1->ph_adjustment No end_success Success: this compound is dissolved is_dissolved1->end_success Yes is_dissolved2 Is the compound dissolved? ph_adjustment->is_dissolved2 co_solvent Use a co-solvent (e.g., DMSO, Ethanol) is_dissolved2->co_solvent No is_dissolved2->end_success Yes is_dissolved3 Is the compound dissolved? co_solvent->is_dissolved3 cyclodextrin Use a solubilizing agent (e.g., Cyclodextrin) is_dissolved3->cyclodextrin No is_dissolved3->end_success Yes cyclodextrin->end_success Partially or fully

Caption: A flowchart for troubleshooting this compound solubility issues.

Co_solvent_Mechanism cluster_0 Without Co-solvent cluster_1 With Co-solvent P1 P W1 W W2 W W3 W W4 W label_a This compound (P) aggregates in water (W) due to hydrophobic interactions. P2 P C1 C P2->C1 C2 C P2->C2 W5 W C1->W5 W6 W C2->W6 label_b Co-solvent (C) molecules interact with This compound, reducing hydrophobicity and increasing interaction with water. cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of co-solvent action on this compound solubility.

Cyclodextrin_Encapsulation This compound This compound (Hydrophobic) Complex This compound-Cyclodextrin Inclusion Complex (Water-soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) Cyclodextrin->Complex Water Aqueous Solution Complex->Water Enhanced Solubility

Caption: Cyclodextrin encapsulation of this compound for enhanced solubility.

References

Optimizing Resazurin Microtiter Assay for Pyridomycin MIC Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the resazurin microtiter assay for determining the Minimum Inhibitory Concentration (MIC) of Pyridomycin.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the resazurin microtiter assay (REMA)?

The resazurin microtiter assay is a colorimetric method used to determine cell viability. The blue, non-fluorescent dye, resazurin, is reduced by metabolically active cells to the pink, highly fluorescent compound, resorufin.[1][2][3] In the context of antimicrobial susceptibility testing, the Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.[4][5][6]

Q2: What is this compound and what is its mechanism of action?

This compound is a natural product with potent antimycobacterial activity.[7][8] It functions by inhibiting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acid, which is an essential component of the mycobacterial cell wall.[7][9][10] this compound acts as a competitive inhibitor at the NADH-binding site of InhA.[7][8][9]

Q3: I am observing a color change from blue to pink in my negative control wells (no bacteria). What could be the cause?

A false-positive result in negative control wells can be caused by several factors:

  • Contamination: The media or reagents may be contaminated with bacteria or yeast.[3]

  • Interfering Compounds: Some chemical compounds, particularly those with antioxidant properties, can directly reduce resazurin to resorufin in the absence of cellular metabolic activity.[11][12] It is crucial to test the direct effect of this compound on resazurin in a cell-free system.

  • Media Components: Certain components in the culture media can contribute to the reduction of resazurin.[12]

Q4: My MIC results for this compound are inconsistent between experiments. What are the potential reasons?

Inconsistent MIC results can stem from several experimental variables:

  • Inoculum Density: The concentration of the bacterial inoculum is a critical parameter. A standardized inoculum, often adjusted to a McFarland standard, is necessary for reproducible results.[1][4]

  • Incubation Time: Both the incubation time after drug addition and after resazurin addition can affect the final result. These timings should be optimized and kept consistent.[1][13][14]

  • Resazurin Concentration and Purity: The concentration and purity of the resazurin solution can impact the assay's sensitivity.[14][15]

  • Evaporation: Evaporation from the wells of the microtiter plate, especially the outer wells, can concentrate the drug and affect the results. Using sterile water or media in the perimeter wells can mitigate this "edge effect".[4][13]

  • Cell Clumping: For mycobacteria, clumping can lead to uneven distribution of cells in the wells, resulting in variable results. Gentle vortexing or passing the inoculum through a syringe may be necessary.[16]

Q5: Can I read the results fluorometrically instead of visually?

Yes, reading the fluorescence of resorufin is a more sensitive and quantitative method than visual color assessment.[2][14] The typical excitation wavelength for resorufin is around 530-570 nm, and the emission wavelength is around 580-620 nm.[2][17] Using a microplate fluorometer can provide more objective and reproducible data.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No color change in positive control (bacteria, no drug) 1. Inoculum is not viable or has a very long lag phase. 2. Incorrect incubation conditions (temperature, atmosphere). 3. Resazurin solution is old or degraded.1. Use a fresh, actively growing culture for the inoculum. 2. Verify incubator settings (typically 37°C for M. tuberculosis).[4] 3. Prepare fresh resazurin solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[14]
All wells, including drug-treated wells, turn pink 1. The concentration of this compound is too low. 2. The bacterial strain is resistant to this compound. 3. The inoculum density is too high.1. Extend the concentration range of this compound tested. 2. Verify the susceptibility of the strain with a known sensitive control strain. 3. Optimize the inoculum density. A lower density might be required.
Faint or intermediate color change, making MIC determination difficult 1. Incubation time with resazurin is too short. 2. Reading the plate too early. 3. Sub-optimal resazurin concentration.1. Increase the incubation time after adding resazurin (e.g., overnight).[4] 2. Allow for sufficient incubation time for full color development. 3. Optimize the resazurin concentration for your specific bacterial strain and conditions.
High background fluorescence in cell-free wells 1. This compound has intrinsic fluorescence at the tested wavelengths. 2. Culture medium components are fluorescent.1. Measure the fluorescence of this compound alone at different concentrations and subtract this background from the experimental wells. 2. Use a medium-only blank for background subtraction.[14]

Quantitative Data Summary

Table 1: Reported MIC Values for this compound against Mycobacterial Species

OrganismStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.31 - 0.63[8][18]
Mycobacterium tuberculosisH37Rv0.39[19]
Mycobacterium bovisBCG0.39[19]
Mycobacterium smegmatismc²1550.62 - 1.25[8][18]
Mycobacterium smegmatis-0.78[19]

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for this compound MIC Testing against Mycobacterium tuberculosis

This protocol is adapted from established methods for mycobacterial susceptibility testing.[4][5]

1. Preparation of Reagents and Media:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water.[4] Sterilize by filtration through a 0.22 µm filter and store in a light-protected container at 4°C for up to one week.[4][14]

  • Culture Medium: Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

2. Inoculum Preparation:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Further dilute the inoculum 1:10 or 1:20 in the culture medium.[4][5]

3. Assay Procedure:

  • Dispense 100 µL of sterile 7H9 broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (bacteria, no drug) and a sterility control well (medium only).

  • To prevent evaporation, add 200 µL of sterile water to the perimeter wells.[4]

  • Seal the plate in a plastic bag and incubate at 37°C for 7 days.[4][5]

  • After 7 days, add 30 µL of the resazurin solution to each well.[4]

  • Re-incubate the plate overnight.[4]

4. Reading and Interpreting Results:

  • Visually inspect the plate. A color change from blue to pink indicates bacterial growth.

  • The MIC is the lowest concentration of this compound that prevents the color change (i.e., the well remains blue).[4]

  • Alternatively, read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_reagents Prepare Reagents (this compound, Resazurin, Media) plate_setup Set up 96-well Plate (Serial Dilutions of this compound) prep_reagents->plate_setup prep_inoculum Prepare Bacterial Inoculum (Adjust to McFarland Standard) add_inoculum Inoculate Plate prep_inoculum->add_inoculum plate_setup->add_inoculum incubate_drug Incubate with Drug (7 days at 37°C) add_inoculum->incubate_drug add_resazurin Add Resazurin Solution incubate_drug->add_resazurin incubate_resazurin Re-incubate Overnight add_resazurin->incubate_resazurin read_plate Read Plate (Visual or Fluorometric) incubate_resazurin->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for this compound MIC testing using the resazurin microtiter assay.

pyridomycin_moa cluster_pathway Mycolic Acid Synthesis Pathway NADH NADH InhA InhA Enzyme NADH->InhA Substrate Fatty Acid Substrate Substrate->InhA Product Elongated Fatty Acid (Mycolic Acid Precursor) InhA->Product This compound This compound This compound->InhA Inhibits (Competes with NADH)

Caption: Mechanism of action of this compound, inhibiting the InhA enzyme in the mycolic acid synthesis pathway.

References

Troubleshooting the purification process of Pyridomycin from culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyridomycin from microbial cultures.

Frequently Asked Questions (FAQs)

Q1: Which microbial strain is recommended for consistent this compound production?

For consistent and higher yields of this compound, Dactylosporangium fulvum (NRRL B-16292) is the recommended production strain. While Streptomyces pyridomyceticus is the original reported producer, it has been observed to have unstable production, likely due to the presence of both producing and non-producing populations within the same culture.[1] D. fulvum has been shown to readily produce this compound with yields ranging from 20–40 mg/L.[1]

Q2: What is a general overview of the this compound purification process?

The purification process for this compound typically involves a multi-step approach that can be summarized as follows:

  • Fermentation: Culturing of the producing microorganism (Dactylosporangium fulvum) under optimized conditions to maximize this compound production.

  • Extraction: Separation of the culture broth from the mycelia, followed by solvent-based extraction of the supernatant. Ethyl acetate is a commonly used solvent for this purpose.[2]

  • Concentration: Removal of the extraction solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: A series of column chromatography steps to separate this compound from other metabolites. This often includes reverse-phase chromatography and size-exclusion chromatography (e.g., Sephadex LH-20).[3]

  • High-Performance Liquid Chromatography (HPLC): A final polishing step using preparative HPLC to achieve high purity (>99%).[1]

A visual representation of this workflow is provided below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of D. fulvum Centrifugation Centrifugation Fermentation->Centrifugation Extraction Ethyl Acetate Extraction Centrifugation->Extraction Supernatant Concentration Concentration Extraction->Concentration ColumnChromatography Column Chromatography Concentration->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Purethis compound Pure this compound (>99%) HPLC->Purethis compound

Figure 1. General workflow for the purification of this compound.

Troubleshooting Guide

Low or No Yield of this compound

Q3: My culture of Streptomyces pyridomyceticus is not producing this compound. What could be the issue?

Streptomyces pyridomyceticus is known for its unstable production of this compound. This is often attributed to the presence of non-producing populations within the culture.[1]

  • Recommendation: Consider switching to Dactylosporangium fulvum (NRRL B-16292) for more reliable and higher yields. If you must use S. pyridomyceticus, consider strain selection and optimization of culture conditions.

Q4: I am observing low yields of this compound from my Dactylosporangium fulvum culture. How can I optimize the fermentation conditions?

Several factors can influence the production of secondary metabolites like this compound in Streptomyces and related species. While specific optimal conditions for this compound are not extensively detailed in the provided search results, general optimization strategies for antibiotic production in actinomycetes can be applied.

ParameterRecommendationReference
pH Maintain the initial pH of the culture medium around 7.0.[4]
Temperature The optimal incubation temperature is generally around 30°C.[3]
Incubation Time A typical incubation period is 3 days.[2][3]
Inoculum Size An inoculum size of around 4x10^6 spores/ml has been found to be optimal for antibiotic production in some Streptomyces species.[4]
Media Composition The composition of the fermentation medium is critical. Tryptic Soy Broth (TSB) has been used for seed cultures.[2][3] For production, a medium containing appropriate carbon and nitrogen sources is necessary.
Issues During Extraction and Purification

Q5: My ethyl acetate extraction is inefficient, resulting in a low recovery of this compound.

Inefficient extraction can be due to several factors. Here are some troubleshooting steps:

  • Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping the product.

    • Solution: Consider centrifugation at a higher speed or for a longer duration to break the emulsion. Salting out by adding NaCl to the aqueous phase before extraction can also help.

  • Insufficient Mixing: Ensure thorough mixing of the solvent and the culture supernatant to maximize the surface area for mass transfer.

  • Number of Extractions: A single extraction may not be sufficient. Perform multiple extractions (e.g., three times) with fresh solvent and pool the organic phases.[2]

Q6: I am seeing a significant loss of this compound during the column chromatography steps.

Product loss during chromatography can be due to irreversible binding to the stationary phase, degradation on the column, or improper fraction collection.

  • Irreversible Binding:

    • Solution: Ensure the column is properly equilibrated with the mobile phase before loading the sample. Consider using a different stationary phase or modifying the mobile phase composition (e.g., adjusting the pH or solvent strength).

  • Degradation: While specific stability data for this compound is limited, many antibiotics are sensitive to pH and temperature.

    • Solution: Maintain a neutral pH and perform chromatographic steps at a lower temperature (e.g., 4°C) if possible.

  • Improper Fraction Collection:

    • Solution: Use a reliable method for monitoring the elution of this compound, such as thin-layer chromatography (TLC) or a UV detector, to ensure all product-containing fractions are collected.

Analytical and Purity Issues

Q7: My HPLC-MS analysis is showing poor peak shape and low sensitivity for this compound.

Poor chromatographic performance can be caused by a variety of factors related to the mobile phase, the column, or the sample itself.

IssuePotential CauseTroubleshooting StepsReference
Peak Tailing Secondary interactions with the column; column contamination.Use a mobile phase with a pH that ensures this compound is in a single ionic state. Flush the column to remove contaminants.[5]
Split Peaks Partially plugged column frit; injection solvent stronger than the mobile phase.Replace the column inlet frit. Dissolve the sample in the mobile phase.[5]
Low Sensitivity Contamination of the mobile phase or the MS source.Use high-purity solvents and additives. Clean the MS ion source.[6]
Retention Time Shifts Changes in mobile phase composition or flow rate; column degradation.Prepare fresh mobile phase. Check the pump for leaks. Use a guard column to protect the analytical column.[7]

Q8: How can I assess the purity of my final this compound sample?

Purity assessment is crucial. A combination of analytical techniques is recommended for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining purity. The peak area of this compound relative to the total peak area of all components in the chromatogram gives a percentage purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation of the target compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and purity of the isolated compound.[1]

Experimental Protocols

Protocol 1: Fermentation of Dactylosporangium fulvum
  • Seed Culture Preparation: Inoculate a 250 mL flask containing 25 mL of Tryptic Soy Broth (TSB) with a fresh spore suspension of D. fulvum from a COM agar plate.[2][3]

  • Incubate the seed culture at 30°C for 24 hours on a rotary shaker at 220 rpm.[2][3]

  • Production Culture: Inoculate the production fermentation medium at a 5% (v/v) ratio with the seed culture.[2][3]

  • Incubate the production culture for 3 days under the same conditions as the seed culture.[2][3]

Protocol 2: Extraction and Initial Purification of this compound
  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the supernatant from the mycelia.[2]

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract it three times with an equal volume of ethyl acetate.[2]

  • Concentration: Combine the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.[2]

Protocol 3: Chromatographic Purification of this compound
  • Reverse-Phase Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a C18 reverse-phase resin.[3]

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20:80, 30:70, 50:50, 70:30, and 100:0).[3]

  • Monitor the fractions for the presence of this compound using TLC or HPLC-MS.

  • Size-Exclusion Chromatography: Combine the fractions containing this compound and concentrate them. Further purify the concentrated sample using a Sephadex LH-20 column with methanol as the mobile phase.[3]

  • Preparative HPLC: Perform a final purification step using preparative HPLC on a C18 column to obtain this compound with >99% purity.[1]

Protocol 4: HPLC-MS Analysis of this compound
  • Column: Use a C18 column (e.g., ZORBAX RX-C18, 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.[2]

  • Gradient:

    • Start with 80% Solvent A and 20% Solvent B.

    • Run a linear gradient from 20% to 80% Solvent B over 25 minutes.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Detection: UV detection at 305 nm and mass spectrometry in positive ion mode.[9]

G cluster_0 Sample Preparation cluster_1 HPLC-MS System CrudeExtract Crude Extract Dissolve Dissolve in Methanol CrudeExtract->Dissolve Filter Filter Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (Positive Ion Mode) HPLC->MS UV UV Detection (305 nm) HPLC->UV Data Data Analysis MS->Data UV->Data

Figure 2. Workflow for HPLC-MS analysis of this compound.

References

Technical Support Center: Cloning the Pyridomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cloning the Pyridomycin biosynthetic gene cluster (BGC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this complex cloning project.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cloning the this compound BGC?

A1: The primary challenges stem from the inherent characteristics of large secondary metabolite gene clusters from Streptomyces, the native producers of this compound.[1][2] These challenges include:

  • Large Size: The this compound BGC is approximately 42.5 kb, making it difficult to clone and maintain in standard vectors.[3]

  • High GC Content: Streptomyces genomes, and consequently the this compound BGC, have a high GC content (around 73.56%), which can lead to instability and sequencing difficulties.[3]

  • Repetitive Sequences: The presence of repetitive DNA sequences within the cluster can lead to recombination and instability in E. coli hosts.[4][5]

  • Toxicity of Gene Products: Some of the proteins encoded by the BGC may be toxic to the cloning host, such as E. coli, leading to failed transformations or slow growth.[4]

  • Silent or Cryptic Expression: Even if successfully cloned, the BGC may not be expressed in a heterologous host without specific genetic modifications or culture conditions.[1]

Q2: Which cloning methods are recommended for a BGC of this size?

A2: For a BGC the size of the this compound cluster, traditional restriction enzyme-based cloning is often inefficient. The following methods are more suitable for large DNA fragments:[1][6][7]

  • Gibson Assembly: This method allows for the seamless assembly of multiple DNA fragments in a single, isothermal reaction.[8][9][10] It is highly effective for assembling large constructs from smaller, PCR-amplified pieces.

  • Transformation-Associated Recombination (TAR) Cloning: This in vivo method utilizes the homologous recombination machinery of Saccharomyces cerevisiae (yeast) to assemble large DNA fragments.[11][12][13]

  • Red/ET Recombination (Recombineering): This technique uses phage-derived recombinases in E. coli to mediate homologous recombination, allowing for the direct cloning and modification of large DNA fragments.[14][15][16]

  • Bacterial Artificial Chromosome (BAC) Vectors: Shuttle BAC vectors like pSBAC are designed to carry large DNA inserts (over 100 kb) and can be transferred between E. coli and Streptomyces.[17][18]

Q3: What type of E. coli strain is best for cloning the this compound BGC?

A3: Standard cloning strains like DH5α may not be suitable due to the instability of large, repetitive DNA. It is highly recommended to use specialized E. coli strains designed to stabilize such constructs.[4][19] Strains with mutations in genes like recA, which is involved in recombination, are crucial for maintaining the integrity of the cloned BGC.[20][21]

E. coli Strain Key Genotype Features Primary Application
Stbl2™/Stbl3™ recA13Cloning of unstable DNA, particularly retroviral and lentiviral vectors with repetitive sequences.[4][21]
SURE® recA1, recB, recJReduced recombination, suitable for cloning DNA with repetitive sequences.
TOP10 recA1General high-efficiency cloning, can be used for less complex large DNA fragments.[4]
CopyCutter™ EPI400™ Allows for low-copy number maintenanceCloning of toxic genes.[4]
Q4: How can I overcome the low efficiency of transferring the large BGC into a Streptomyces host?

A4: Transferring large plasmids from E. coli to Streptomyces is often achieved through intergeneric conjugation.[22] To improve efficiency, consider the following:

  • Optimize Conjugation Conditions: Factors such as the ratio of donor (E. coli) to recipient (Streptomyces) cells, the type of growth medium, and the timing of antibiotic selection can significantly impact success.[22]

  • Heat Shock: A mild heat shock of the Streptomyces spores before conjugation can help to inactivate restriction enzymes that might degrade the incoming plasmid DNA.[22]

  • Host Selection: Using a well-characterized and genetically amenable Streptomyces host, such as S. coelicolor M1146 or S. albus J1074, can improve the chances of successful transformation and expression.[22][23][24] These strains have been engineered to remove endogenous BGCs, which can increase the availability of precursors for the heterologous pathway.[24]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cloning and expression of the this compound BGC.

Problem 1: No colonies or very few colonies after E. coli transformation.
Possible Cause Recommended Solution
Low Ligation/Assembly Efficiency Verify the concentration and purity of your DNA fragments and vector. For Gibson Assembly, ensure equimolar ratios of fragments.[25] Consider increasing the incubation time for the assembly reaction.[25]
Toxicity of the BGC Use a low-copy-number vector or an E. coli strain with a tightly controlled expression system (if applicable). Incubate plates at a lower temperature (e.g., 30°C) to reduce the expression of potentially toxic genes.[4]
Inefficient Transformation of Large Plasmid Use high-efficiency electrocompetent cells, as they are generally better for transforming large plasmids. Ensure the plasmid DNA is desalted if using electroporation.
Incorrect Antibiotic Selection Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.
Problem 2: Incorrect plasmid size or evidence of rearrangement in E. coli.
Possible Cause Recommended Solution
Plasmid Instability Use an E. coli strain specifically designed for cloning unstable DNA, such as Stbl2™ or Stbl3™.[4][21] These strains have mutations that reduce recombination.
Repetitive DNA Sequences Grow cultures at a lower temperature (e.g., 30°C) and for a shorter period to minimize the chances of recombination events.[4]
Errors in Assembly Sequence the junctions of your assembled construct to ensure all fragments are in the correct order and orientation.
Problem 3: Successful cloning in E. coli, but no exconjugants after transfer to Streptomyces.
Possible Cause Recommended Solution
Inefficient Conjugation Optimize the donor-to-recipient ratio and the conjugation medium.[22] Ensure the E. coli donor strain contains the necessary transfer (tra) genes.
Restriction by Streptomyces Host Perform a mild heat shock on the Streptomyces spores before conjugation to inactivate its restriction-modification systems.[22]
Incorrect Selection Verify the antibiotic resistance markers on your vector are appropriate for Streptomyces and that the concentration used is correct. The timing of overlaying with the antibiotic is also critical.[22]
Problem 4: BGC successfully transferred to Streptomyces, but no this compound production.
Possible Cause Recommended Solution
Promoter Issues The native promoters of the this compound BGC may not be recognized efficiently in the heterologous host. Consider replacing the native promoter with a strong, constitutive promoter that is active in your Streptomyces host.[23][26]
Lack of Precursors The heterologous host may not produce the necessary precursor molecules for this compound biosynthesis. Supplement the growth medium with potential precursors, such as 3-hydroxypicolinic acid, L-threonine, and 3-(3-pyridyl)-L-alanine.[3]
Suboptimal Fermentation Conditions Systematically vary the fermentation medium, temperature, and aeration to find conditions that support this compound production.
Regulatory Gene Issues The BGC may contain regulatory genes that are not functioning correctly in the new host. It may be necessary to co-express or manipulate these regulators to activate the cluster.

Experimental Protocols & Methodologies

Detailed Protocol for Gibson Assembly of the this compound BGC

This protocol outlines a strategy to assemble the ~42.5 kb this compound BGC from smaller, more manageable fragments.

  • Fragmentation Strategy: Divide the 42.5 kb BGC into 4-5 overlapping fragments of approximately 8-10 kb each. These fragments can be generated by PCR from the genomic DNA of Streptomyces pyridomyceticus.

  • Primer Design: Design PCR primers with 20-40 bp overlaps homologous to the adjacent fragment. The 3' end of the primer will be specific to the target fragment, while the 5' end will contain the homologous overlap.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify each fragment.[8][10] Run a small amount of the PCR product on an agarose gel to verify the size and purity of each fragment.

  • DNA Quantification: Accurately quantify the concentration of each purified PCR fragment and the linearized vector.

  • Assembly Reaction: Set up the Gibson Assembly reaction on ice. Combine equimolar amounts of each fragment and the linearized vector.[25] A typical reaction might include 50-100 ng of the vector and a 2-3 fold molar excess of the inserts.[25]

  • Incubation: Incubate the reaction at 50°C for 60 minutes.[25] For complex assemblies with multiple fragments, a longer incubation time may improve efficiency.

  • Transformation: Transform a high-efficiency competent E. coli strain (e.g., Stbl3™) with 2 µL of the assembly reaction.

  • Screening: Screen the resulting colonies by colony PCR and restriction digestion to identify clones with the correctly assembled BGC.

Visualizations

experimental_workflow cluster_0 Preparation cluster_1 Assembly & Transformation cluster_2 Verification in E. coli cluster_3 Heterologous Expression genomic_dna Genomic DNA from S. pyridomyceticus pcr PCR Amplification of BGC Fragments genomic_dna->pcr vector Linearized Vector purification Purify Fragments and Vector vector->purification pcr->purification gibson Gibson Assembly (50°C, 1 hr) purification->gibson transform_ecoli Transform E. coli (e.g., Stbl3) gibson->transform_ecoli colony_pcr Colony PCR transform_ecoli->colony_pcr restriction Restriction Digest colony_pcr->restriction sequencing Sequence Verification restriction->sequencing conjugation Conjugation into Streptomyces Host sequencing->conjugation fermentation Fermentation conjugation->fermentation analysis HPLC/MS Analysis fermentation->analysis

Caption: Workflow for cloning the this compound BGC using Gibson Assembly.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start No Colonies after E. coli Transformation cause1 Low Assembly Efficiency? start->cause1 cause2 BGC Toxicity? start->cause2 cause3 Poor Transformation? start->cause3 sol1 Optimize DNA ratios Increase incubation time cause1->sol1 Yes sol2 Use low-copy vector Incubate at 30°C cause2->sol2 Yes sol3 Use electrocompetent cells Desalt DNA cause3->sol3 Yes

Caption: Troubleshooting logic for failed E. coli transformation.

expression_pathway cluster_bgc This compound BGC (pyr genes) precursors Precursors (e.g., 3-HPA, Amino Acids) nrps NRPS Modules (PyrE, PyrF, PyrG) precursors->nrps pks PKS Module (PyrG) precursors->pks assembly Assembly of Polyketide-Peptide Chain nrps->assembly pks->assembly release Release & Cyclization (TE Domain) assembly->release This compound This compound release->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Enhancing the In Vitro Stability of Pyridomycin for Enzymatic Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vitro stability of this compound, ensuring reliable and reproducible results in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product with potent antimycobacterial activity.[1] It is classified as a cyclodepsipeptide and is produced by the Actinobacteria Streptomyces pyridomyceticus and Dactylosporangium fulvum.[1] this compound functions as a direct inhibitor of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3] By targeting InhA, this compound effectively inhibits the production of mycolic acids, which are essential components of the mycobacterial cell wall.[2]

Q2: What are the key structural features of this compound that may affect its stability?

This compound possesses several structural features that are important for its biological activity and may also influence its stability in vitro. These include a 12-membered cyclodepsipeptide core, a pyridyl group, and a crucial enolic acid moiety.[4] The enol group, in particular, is a key pharmacophoric feature that interacts with the active site of its target enzyme, InhA. However, enol functionalities can be susceptible to degradation under certain conditions.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution of this compound, it is recommended to use solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol.[5] For enzymatic assays, DMSO is a common choice as it is often compatible with assay components at low final concentrations (typically <1%). It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to the aqueous assay buffer.

Q4: What are the general guidelines for storing this compound?

For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture.[6][7] Once reconstituted as a stock solution in an organic solvent like DMSO, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of this compound activity in enzymatic assay Degradation of this compound in aqueous buffer: The enol moiety of this compound may be susceptible to hydrolysis or oxidation in certain aqueous buffers, especially at non-optimal pH or in the presence of reactive species.- Optimize the pH of your assay buffer. A slightly acidic to neutral pH (e.g., pH 6.0-7.5) is often a good starting point for peptide-like molecules. - Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. - Minimize the incubation time of this compound in the aqueous buffer before starting the enzymatic reaction.
Repeated freeze-thaw cycles of stock solution: This can lead to degradation of the compound and introduction of moisture.[7]- Aliquot the stock solution into smaller, single-use volumes after initial preparation.[7] - Use a fresh aliquot for each experiment.
Exposure to light: Photodegradation can occur, especially for compounds with conjugated systems.- Store stock solutions and assay plates protected from light by using amber vials or covering with aluminum foil.[6]
Oxidation: The peptide-like structure of this compound could be susceptible to oxidation.[6]- Consider degassing your assay buffer to remove dissolved oxygen. - If compatible with your assay, the addition of a small amount of an antioxidant like DTT (dithiothreitol) to the stock solution or assay buffer might be beneficial, but this needs to be validated for its effect on the enzyme.
Precipitation of this compound in the assay well Low solubility in aqueous buffer: While soluble in organic solvents, this compound may have limited solubility when diluted into an aqueous assay buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to maintain solubility but does not inhibit the enzyme. - The use of a surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) in the assay buffer can help to improve the solubility of hydrophobic compounds. This must be tested for its effect on enzyme activity.
Inconsistent or non-reproducible assay results Inaccurate pipetting of viscous stock solutions: High-concentration stock solutions in DMSO can be viscous, leading to pipetting errors.- Use positive displacement pipettes for accurate handling of viscous solutions. - Ensure thorough mixing of the stock solution with the assay buffer.
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic microplates or pipette tips.- Pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay, can help to reduce non-specific binding. - Using low-retention plasticware can also minimize this issue.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₂N₄O₈[MedChemExpress Data Sheet]
Molecular Weight540.57 g/mol [IUPHAR/BPS Guide to PHARMACOLOGY]
XLogP31.9[PubChem]
Hydrogen Bond Donors4[IUPHAR/BPS Guide to PHARMACOLOGY]
Hydrogen Bond Acceptors12[IUPHAR/BPS Guide to PHARMACOLOGY]
Rotatable Bond Count6[IUPHAR/BPS Guide to PHARMACOLOGY]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[MedChemExpress Data Sheet]
N,N-Dimethylformamide (DMF)Soluble[Cayman Chemical]
EthanolSoluble[Cayman Chemical]
MethanolSoluble[Cayman Chemical]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Lyophilized this compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[6]

    • Carefully weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution gently until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected, low-retention microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Enzymatic Assay with this compound

  • Materials:

    • This compound stock solution (in DMSO)

    • Enzyme of interest

    • Substrate for the enzyme

    • Assay buffer (optimized for pH and components)

    • Microplate (e.g., 96-well, black for fluorescence assays)

    • Plate reader

  • Procedure:

    • Prepare a fresh serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

    • Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.

    • Add the enzyme solution to each well and mix gently.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction kinetics using a plate reader at the appropriate wavelength.

    • Calculate the enzyme inhibition from the reaction rates.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Enzymatic Assay lyophilized Lyophilized this compound dissolve Dissolve in DMSO lyophilized->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Prepare Serial Dilutions store->dilute add_inhibitor Add this compound to Plate dilute->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate read_plate Measure Activity add_substrate->read_plate

Caption: Experimental workflow for preparing and using this compound in enzymatic assays.

troubleshooting_logic start Inconsistent/Low Activity? check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock check_dilution Review Dilution Protocol (Freshness, Buffer) start->check_dilution check_assay Examine Assay Conditions (pH, Temp, Light) start->check_assay solubility Assess for Precipitation start->solubility new_stock Prepare Fresh Stock check_stock->new_stock optimize_buffer Optimize Assay Buffer check_dilution->optimize_buffer check_assay->optimize_buffer modify_protocol Modify Assay Protocol (e.g., add surfactant) solubility->modify_protocol inhA_pathway FASII Fatty Acid Synthase II (FASII) InhA InhA (Enoyl-ACP Reductase) FASII->InhA MycolicAcids Mycolic Acids InhA->MycolicAcids CellWall Mycobacterial Cell Wall MycolicAcids->CellWall This compound This compound This compound->InhA Inhibition

References

Strategies to overcome limited success in Pyridomycin production from Streptomyces strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Pyridomycin from Streptomyces strains. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help overcome common challenges and limited success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production often challenging?

A: this compound is a unique antimycobacterial cyclodepsipeptide antibiotic with a 12-membered ring structure.[1] It is synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery.[1][2] Production is often challenging, particularly in its original source, Streptomyces pyridomyceticus, due to factors such as strain instability, the presence of mixed populations of producing and non-producing cells in the same culture, and complex regulatory networks governing its biosynthesis.[3][4]

Q2: Which microbial strains are known to produce this compound?

A: this compound is produced by Streptomyces pyridomyceticus and Dactylosporangium fulvum.[3][5] While S. pyridomyceticus was the source of its initial discovery, experiments have shown that D. fulvum can be a more reliable and higher-yield producer.[3][4]

Q3: What are the primary strategies to overcome low this compound yields?

A: Key strategies focus on three main areas:

  • Strain Selection and Improvement: This includes careful selection of a high-producing strain, single-colony isolation to ensure a homogenous producing population, and genetic engineering.

  • Culture Condition Optimization: Systematically optimizing medium components (carbon, nitrogen sources), pH, temperature, and aeration can significantly impact secondary metabolite production.

  • Metabolic and Genetic Engineering: Rational engineering of the this compound biosynthetic gene cluster (BGC), such as overexpressing pathway-specific activators or heterologously expressing the BGC in a more robust host, can lead to substantial yield improvements.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I am not detecting any this compound from my Streptomyces pyridomyceticus culture.

  • Possible Cause 1: Strain Instability or Mixed Population.

    • Explanation: Several studies have reported limited success with S. pyridomyceticus strains, likely due to the culture containing both producing and non-producing populations.[3][4] Over successive generations, the non-producing variants can dominate the culture.

    • Solution:

      • Re-streak for Single Colonies: Streak your culture from a glycerol stock onto a suitable agar medium (e.g., ISP-2) to obtain well-isolated single colonies.

      • Screen Multiple Isolates: Inoculate several individual colonies into small-scale liquid cultures and screen each for this compound production to identify a high-producing lineage.

      • Proper Stock Maintenance: Once a good producer is identified, create a new glycerol stock from a fresh culture to ensure consistency in future experiments.

  • Possible Cause 2: Inappropriate Culture Medium or Conditions.

    • Explanation: The biosynthesis of secondary metabolites like this compound is highly sensitive to nutritional and environmental cues. The wrong medium can support growth but fail to trigger antibiotic production.

    • Solution: Start with a known production medium (see Protocol 1) and systematically optimize components. Ensure pH, temperature, and aeration are within the optimal range for Streptomyces.

  • Possible Cause 3: Inactivation of the Biosynthetic Gene Cluster (BGC).

    • Explanation: Spontaneous mutations can occur, leading to the inactivation of essential genes within the this compound BGC.

    • Solution: If you have the capability, perform PCR to confirm the presence of key biosynthetic genes (e.g., pyrE, pyrG) in your strain's genomic DNA.[1]

Problem: My this compound yield is highly variable between batches.

  • Possible Cause 1: Inoculum Inconsistency.

    • Explanation: The age, size, and metabolic state of the seed culture can dramatically affect the kinetics of the production culture.

    • Solution: Standardize your inoculum preparation. Use a consistent amount of spores or mycelium from a seed culture grown for a fixed period (e.g., 48 hours) under identical conditions for every experiment.

  • Possible Cause 2: Sub-optimal or Variable Culture Conditions.

    • Explanation: Minor variations in media components (e.g., lot-to-lot variability of complex components like soybean meal) or physical parameters (pH shifts, inconsistent shaker speed) can lead to different outcomes.

    • Solution: Use high-purity, defined components where possible. Calibrate pH meters and shakers regularly. Monitor pH throughout the fermentation and adjust if necessary. Consider using baffled flasks to improve aeration consistency.

Problem: After genetically engineering the BGC, I see a new major peak in my HPLC, but it's not this compound.

  • Possible Cause: Accumulation of an Intermediate or a New Analogue.

    • Explanation: Deleting or altering a gene in the biosynthetic pathway can lead to the production of a new derivative. For instance, inactivation of the pyr2 gene in the this compound cluster resulted in the accumulation of a new analogue, this compound B.

    • Solution: This requires detailed chemical analysis. Use HPLC-MS/MS to analyze the fragmentation pattern of the new peak and compare it to that of this compound. This can provide clues as to which part of the molecule has been altered, helping to understand the function of the gene you manipulated.

Quantitative Data Summary

The following table summarizes the reported production titers for this compound from different strains, highlighting the common challenge of low yields from S. pyridomyceticus.

Producing StrainReported Yield (mg/L)ReferenceNotes
Streptomyces pyridomyceticus (NRRL B-2517, ISP-5024, DSM40024)"Limited success", "Variable"[3][4]Yield is often low and inconsistent, potentially due to strain instability.
Dactylosporangium fulvum (NRRL B-16292)20 - 40[3][4]Considered a more robust and reliable producer for obtaining baseline quantities of this compound.

Detailed Experimental Protocols

Protocol 1: Fermentation of S. pyridomyceticus for this compound Production

This protocol is adapted from established methods for this compound production.

1. Seed Culture Preparation: a. Prepare YEME broth (Yeast Extract-Malt Extract). b. Inoculate a 250 mL flask containing 30 mL of YEME broth with spores or a mycelial plug of S. pyridomyceticus. c. Incubate at 30°C with shaking at 220 rpm for 2 days.

2. Production Culture: a. Prepare the fermentation medium with the following composition per liter:

  • Glucose: 25 g
  • Soybean Meal: 15 g
  • NaCl: 5 g
  • KCl: 0.5 g
  • MgSO₄·7H₂O: 0.25 g
  • K₂HPO₄: 3 g
  • Na₂HPO₄·12H₂O: 3 g b. Adjust the initial pH to 7.2 before autoclaving. c. Inoculate the sterile fermentation medium with the seed culture at a 1-5% (v/v) ratio. d. Incubate at 30°C with shaking at 220 rpm for 3-5 days.

3. Sample Collection and Extraction: a. Collect a sample of the culture broth. b. Centrifuge to remove mycelia. c. Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent. d. Evaporate the organic solvent and re-dissolve the residue in methanol or acetonitrile for analysis.

Protocol 2: HPLC-MS Method for this compound Analysis

This method is suitable for the detection and quantification of this compound from culture extracts.

1. Chromatographic Conditions:

  • Column: ZORBAX RX-C18 (4.6 x 150 mm, 5 µm) or equivalent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.5 mL/min.
  • UV Detection Wavelength: 305 nm.

2. Gradient Elution Program:

  • 0-5 min: Isocratic flow at 20% B.
  • 5-30 min: Linear gradient from 20% B to 80% B.
  • 30-35 min: Column wash at high %B.
  • 35-40 min: Re-equilibration at 20% B.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Detection (ESI+).
  • Scan Range: m/z 100-800.
  • Expected Ion: [M+H]⁺ for this compound at m/z 541.3.

Protocol 3: One-Factor-at-a-Time (OFAT) Media Optimization Strategy

This protocol provides a framework for systematically improving the production medium.

1. Establish Baseline: Perform a fermentation using the standard production medium (Protocol 1) and quantify the this compound yield. This is your control.

2. Identify Key Variables: Select a few key media components to investigate, such as the primary carbon source (e.g., glucose, starch, glycerol) and nitrogen source (e.g., soybean meal, peptone, yeast extract).

3. Vary One Factor: a. Set up a series of flasks. In each set, vary the concentration of a single component while keeping all others constant. For example, test glucose concentrations of 1%, 2.5%, and 4%. b. Run the fermentation and quantify the yield for each condition.

4. Analyze and Iterate: a. Identify the concentration of the first component that gives the highest yield. b. Fix that component at its optimal concentration and repeat step 3 for the next variable (e.g., soybean meal). c. Continue this process for all selected variables to progressively optimize the medium.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_module1 Module 1 (PyrE) cluster_module2 Module 2 (PyrE) cluster_module3 Module 3 (PKS - PyrF) cluster_module4 Module 4 (PyrG) cluster_module5 Module 5 (PyrG) M1_A A (3-HPA) M1_T T M1_A->M1_T M2_C C M1_T->M2_C Peptide Bond M2_A A (L-Thr) M2_T T M2_A->M2_T M3_KS KS M2_T->M3_KS Chain Transfer M3_AT AT (Propionate) M3_ACP ACP M3_AT->M3_ACP M4_C C M3_ACP->M4_C Chain Transfer M4_A A (3-(3-pyridyl) -L-alanine) M4_T T M4_A->M4_T M5_C C M4_T->M5_C Peptide Bond M5_A A (α-keto-β- methylvaleric acid) M5_T T M5_A->M5_T M5_KR KR Release TE (Release & Cyclization) M5_T->Release Final Assembly

Caption: Simplified schematic of the NRPS/PKS assembly line for this compound biosynthesis.

Experimental Workflow for Yield Improvement cluster_genetic Genetic Approaches Start Start: Low this compound Yield Strain_Verification Strain Verification & Single Colony Isolation Start->Strain_Verification Media_Optimization Media Optimization (OFAT / RSM) Strain_Verification->Media_Optimization Proceed with pure culture Genetic_Engineering Genetic Engineering Strategies Media_Optimization->Genetic_Engineering If yield is still sub-optimal High_Yield Goal: Improved this compound Titer Media_Optimization->High_Yield If yield is sufficient Genetic_Engineering->High_Yield Overexpression Overexpress Regulators Genetic_Engineering->Overexpression Heterologous Heterologous Expression Genetic_Engineering->Heterologous Precursor_Supply Engineer Precursor Supply Genetic_Engineering->Precursor_Supply

Caption: Workflow for systematically improving this compound production yield.

Troubleshooting Flowchart decision decision result result Start Low / No this compound Detected Check_Strain Check Strain Purity & Viability Start->Check_Strain Is_Strain_Pure Pure Culture? Check_Strain->Is_Strain_Pure Purify_Strain Re-streak for Single Colonies Is_Strain_Pure->Purify_Strain No Check_Media Review Media Composition & Fermentation Parameters Is_Strain_Pure->Check_Media Yes Purify_Strain->Check_Strain Is_Media_Correct Conditions Optimal? Check_Media->Is_Media_Correct Optimize_Media Optimize Media & Conditions (Protocol 3) Is_Media_Correct->Optimize_Media No Check_Genetics Investigate BGC Integrity Is_Media_Correct->Check_Genetics Yes Optimize_Media->Start Re-evaluate Is_BGC_Intact BGC Intact? Check_Genetics->Is_BGC_Intact Is_BGC_Intact->result Yes Consult Expert/ Advanced Analysis Genetic_Intervention Consider Strain Re-acquisition or Genetic Complementation Is_BGC_Intact->Genetic_Intervention No

Caption: A logical flowchart for diagnosing low this compound production issues.

References

Addressing the difficulty of establishing the enol ester double bond in Pyridomycin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering difficulties in establishing the enol ester double bond during the synthesis of Pyridomycin and its analogues.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the enol ester in this compound so challenging?

A1: The enolic acid moiety is a critical pharmacophore for the antimycobacterial activity of this compound.[1] However, its synthesis is a known and significant obstacle.[1] The primary challenges stem from a combination of steric hindrance around the reacting centers and the sensitive nature of the substrates. In the total synthesis of a closely related dihydrothis compound, standard esterification coupling reagents proved largely ineffective.[2] This suggests that the coupling partners are sterically demanding, leading to low reactivity.

Q2: What are the common issues encountered when attempting to form the enol ester bond?

A2: Researchers can expect to face several issues:

  • Low to no product yield: This is the most frequently reported problem. Many common coupling reagents may fail to produce the desired ester in appreciable amounts.

  • Side reactions: Depending on the chosen method, side reactions such as racemization, elimination, or decomposition of starting materials can occur.

  • Difficulty in achieving Z-selectivity: The natural product possesses a (Z)-configuration for the enol ester. Achieving high stereoselectivity for the desired Z-isomer over the E-isomer can be a significant hurdle.

Q3: Are there any reported successful methods for this esterification?

A3: Yes, but "successful" is relative, as yields can be modest. For the synthesis of a dihydrothis compound analogue, a highly optimized Yamaguchi esterification protocol was developed that provided the desired ester in up to 50% yield.[2] This highlights that even for a saturated version of the bond, forcing conditions are necessary. The first total synthesis of this compound also reported a stereocontrolled construction of the exocyclic (Z)-s-butylidene moiety, indicating a successful, albeit likely challenging, approach.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of the this compound enol ester.

Problem 1: Low or No Yield with Standard Coupling Reagents

You've attempted the esterification using common coupling reagents (e.g., DCC, EDC, HATU) and observe little to no formation of the desired product.

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LowYieldTroubleshooting Start Low/No Yield with Standard Reagents AssessStericHindrance Assess Steric Hindrance Start->AssessStericHindrance HighStericHindrance High Steric Hindrance (Likely) AssessStericHindrance->HighStericHindrance SwitchToForcingConditions Switch to More Forcing Conditions HighStericHindrance->SwitchToForcingConditions Yamaguchi Yamaguchi Esterification SwitchToForcingConditions->Yamaguchi Mitsunobu Mitsunobu Reaction SwitchToForcingConditions->Mitsunobu Other Other Anhydride Methods SwitchToForcingConditions->Other OptimizeYamaguchi Optimize Yamaguchi Conditions Yamaguchi->OptimizeYamaguchi OptimizeMitsunobu Optimize Mitsunobu Conditions Mitsunobu->OptimizeMitsunobu Result Improved Yield OptimizeYamaguchi->Result OptimizeMitsunobu->Result

Caption: Troubleshooting workflow for low esterification yield.

Possible Causes & Solutions:

Possible Cause Suggested Solution
High Steric Hindrance: The carboxylic acid and/or the alcohol coupling partners are sterically bulky, preventing the reactive centers from approaching each other.Switch to more powerful coupling methods designed for sterically hindered substrates. The Yamaguchi esterification is a prime candidate, as it was successfully used for a dihydrothis compound analog.[2] The Mitsunobu reaction is another powerful option for forming esters, particularly with inversion of stereochemistry if applicable.
Low Electrophilicity of the Activated Carboxylic Acid: The intermediate formed by the standard coupling reagent is not reactive enough to be attacked by the sterically hindered alcohol.The Yamaguchi protocol addresses this by forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is a highly reactive acylating agent.
Poor Nucleophilicity of the Alcohol: The hydroxyl group of the macrocyclic precursor may be a poor nucleophile due to steric or electronic factors.The Mitsunobu reaction activates the alcohol rather than the carboxylic acid, which can be advantageous in such cases.
Problem 2: Poor Z:E Selectivity of the Enol Ester Double Bond

You are able to form the enol ester, but it is a mixture of Z and E isomers, with the undesired E isomer being a significant component.

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StereoselectivityTroubleshooting Start Poor Z:E Selectivity Method Method of Enol Ester Formation Start->Method EnolateFormation Enolate Formation + Acylation Method->EnolateFormation AlkyneBased Alkyne-based Methods Method->AlkyneBased ControlEnolateGeometry Control Enolate Geometry (Z-enolate) EnolateFormation->ControlEnolateGeometry StereoselectiveAddition Stereoselective Addition to Alkyne AlkyneBased->StereoselectiveAddition BaseSolvent Vary Base and Solvent ControlEnolateGeometry->BaseSolvent CatalystControl Catalyst-controlled Addition StereoselectiveAddition->CatalystControl Result Improved Z-Selectivity BaseSolvent->Result CatalystControl->Result

Caption: Logic for improving Z:E selectivity.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Uncontrolled Enolate Geometry: If using a method that proceeds via an enolate, the geometry of the enolate (Z vs. E) will dictate the geometry of the final enol ester.The formation of Z-enolates is often favored by using bulky bases such as KHMDS or LiHMDS in THF. The choice of solvent can also play a crucial role.
Thermodynamic Equilibration: The reaction conditions may allow for equilibration of the initially formed kinetic product to a more stable thermodynamic mixture of isomers.Run the reaction at lower temperatures and for shorter durations to favor the kinetic product.
Non-stereoselective Reaction Pathway: The chosen reaction mechanism does not inherently favor the Z-isomer.Consider alternative synthetic routes that offer better stereocontrol. For example, hydroacyloxylation of a terminal alkyne can be highly stereoselective depending on the catalyst and conditions used.

Experimental Protocols

Protocol 1: Optimized Yamaguchi Esterification for a Dihydrothis compound Analog

This protocol is adapted from the successful synthesis of a dihydrothis compound analog and serves as a robust starting point for the esterification.[2]

Materials:

  • Carboxylic acid precursor

  • Alcohol precursor

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

Procedure:

  • Dissolve the carboxylic acid precursor (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol precursor (1.2 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution at -78 °C.

  • Slowly warm the reaction mixture to -35 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data from Dihydrothis compound Synthesis:

Coupling ReagentConditionsYield (%)
DCC/DMAPCH₂Cl₂, rt0
EDC/DMAPCH₂Cl₂, rt0
HATU/DIPEADMF, rt0
Yamaguchi Toluene, -78 to -35 °C up to 50

Table adapted from data for a dihydrothis compound analog synthesis.[2]

Protocol 2: General Mitsunobu Reaction for Sterically Hindered Alcohols

This is a general protocol that can be adapted for the this compound synthesis, particularly if the Yamaguchi esterification fails.

Materials:

  • Carboxylic acid precursor

  • Alcohol precursor

  • Triphenylphosphine (PPh₃) or polymer-supported PPh₃

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF or Toluene

Procedure:

  • Dissolve the alcohol precursor (1.0 equiv), carboxylic acid precursor (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the solution. The reaction is often accompanied by a color change.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Note: The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol center. This must be taken into account in the synthetic design. For particularly stubborn reactions, using more acidic pronucleophiles (e.g., p-nitrobenzoic acid) can sometimes improve yields.

References

Technical Support Center: Genetic Validation of InhA Mutations Conferring Pyridomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic validation of InhA mutations that confer resistance to Pyridomycin in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against M. tuberculosis?

A1: this compound acts as a bactericidal agent against mycobacteria by directly targeting and inhibiting the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][2][3] This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the major constituents of the mycobacterial cell wall.[4] this compound functions as a competitive inhibitor at the NADH-binding site of InhA.[3]

Q2: What is the genetic basis for this compound resistance in M. tuberculosis?

A2: Spontaneous resistance to this compound in M. tuberculosis has been primarily linked to mutations within the inhA gene. Whole-genome sequencing of resistant mutants has identified specific single nucleotide polymorphisms (SNPs) in inhA that are responsible for the resistance phenotype. A notable mutation is D148G, which has been genetically validated to confer this compound resistance.[5]

Q3: Is there cross-resistance between this compound and Isoniazid?

A3: The relationship is complex. Most Isoniazid-resistant clinical isolates, particularly those with mutations in the katG gene (which is required to activate the pro-drug Isoniazid), remain susceptible to this compound.[6][7] However, cross-resistance can be observed in isolates that have mutations in the promoter region of inhA, such as the [c(-15)t] mutation.[5][6] This is because such mutations can lead to the overexpression of InhA, conferring resistance to both drugs.

Q4: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound against different M. tuberculosis strains?

A4: MIC values can vary depending on the specific strain and the presence of resistance-conferring mutations. The following table summarizes typical MIC ranges observed in research studies.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Isoniazid against M. tuberculosis Strains

Strain/IsolateGenotypeThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Reference
H37Rv (Wild-Type)Wild-Type0.31 - 0.630.16[5]
This compound-resistant mutantinhA (D148G)>100.16[5]
Isoniazid-resistant clinical isolatekatG (S315T)0.3 - 0.6>10[5][6]
Isoniazid-resistant clinical isolateinhA promoter [c(-15)t]2.5 - 51.25[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental validation of InhA mutations and this compound resistance.

Issue 1: Failure to generate this compound-resistant mutants.

  • Question: I am unable to isolate spontaneous this compound-resistant mutants of M. tuberculosis on selective plates. What could be the issue?

  • Answer:

    • Incorrect this compound Concentration: Ensure the concentration of this compound in your selective agar is appropriate. It is typically recommended to use a concentration that is 10 times the MIC of the wild-type strain.

    • Low Inoculum Density: The frequency of spontaneous resistance mutations can be low (around 10⁻⁶). Ensure you are plating a sufficiently high number of colony-forming units (CFUs) to increase the probability of isolating a resistant mutant.

    • Inactive this compound: Verify the activity of your this compound stock. It should be stored correctly, and a fresh solution should be prepared for each experiment.

    • Incubation Time: M. tuberculosis is a slow-growing organism. Ensure you are incubating the plates for a sufficient period (typically 3-4 weeks) to allow for the growth of resistant colonies.

Issue 2: Inconsistent MIC determination results.

  • Question: My MIC values for this compound are not reproducible. What are the possible reasons?

  • Answer:

    • Inoculum Preparation: The density of the bacterial suspension used for inoculation is critical. Ensure you are standardizing your inoculum to a specific McFarland standard to have a consistent starting number of bacteria.

    • Drug Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. Inaccurate pipetting can lead to significant variations in the final drug concentrations.

    • Media Composition: The composition of the culture medium can influence the activity of the drug. Use a standardized and recommended medium for M. tuberculosis susceptibility testing, such as Middlebrook 7H9 broth or 7H10/7H11 agar.[8]

    • Reading the Results: The endpoint of the MIC assay (the lowest concentration with no visible growth) should be read at a consistent time point. For colorimetric assays, ensure the indicator dye is added and read according to the manufacturer's protocol.[9]

Issue 3: Difficulty in genetically confirming the role of an inhA mutation.

  • Question: I have identified a mutation in inhA in a this compound-resistant isolate, but I am struggling to confirm its role in conferring resistance through genetic complementation or overexpression. What could be the problem?

  • Answer:

    • Transformation Efficiency: Transforming M. tuberculosis can be challenging. Optimize your electroporation protocol, including the preparation of electrocompetent cells, DNA concentration, and electroporation parameters.

    • Plasmid Integrity: Verify the integrity and sequence of your plasmid construct containing the wild-type or mutated inhA gene before transformation.

    • Promoter Activity: Ensure that the promoter driving the expression of your inhA construct is active in M. tuberculosis.

    • Dominant Negative Effects: Some mutations might exert a dominant-negative effect, making simple complementation experiments difficult to interpret. Consider creating a merodiploid strain to study the effect of the mutation in the presence of the wild-type allele.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard using sterile 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilution Plate:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the drug dilution plate.

    • Seal the plate and incubate at 37°C.

  • Reading the Results:

    • After 7-14 days of incubation, add a growth indicator such as Resazurin or AlamarBlue to each well and incubate for a further 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change of the indicator (i.e., inhibits bacterial growth).[9]

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants

This protocol describes the method for isolating spontaneous mutants of M. tuberculosis that are resistant to this compound.

  • Preparation of Bacterial Culture:

    • Grow a large volume of M. tuberculosis H37Rv culture in Middlebrook 7H9 broth to late-log or early-stationary phase.

  • Plating on Selective Media:

    • Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 or 7H11 agar plates containing this compound at a concentration 10-fold higher than the MIC of the wild-type strain.

    • Also, plate serial dilutions of the culture on drug-free agar to determine the total viable count.

  • Incubation and Isolation:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Colonies that grow on the this compound-containing plates are considered potential resistant mutants.

    • Isolate individual colonies and re-streak them on selective agar to confirm the resistance phenotype.

  • Calculation of Mutation Frequency:

    • The frequency of resistant mutants is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Genetic Validation by Overexpression

This protocol outlines the steps to confirm that a specific inhA mutation is responsible for this compound resistance by overexpressing the mutant allele in a susceptible background.

  • Construction of Overexpression Plasmid:

    • Clone the wild-type inhA gene and the mutant inhA allele (e.g., inhA D148G) into a suitable E. coli-M. tuberculosis shuttle vector under the control of a constitutive or inducible promoter.

  • Transformation into M. tuberculosis:

    • Prepare electrocompetent cells of a this compound-susceptible M. tuberculosis strain (e.g., H37Rv).

    • Transform the overexpression plasmids (wild-type inhA, mutant inhA, and an empty vector control) into the competent cells by electroporation.

    • Select for transformants on appropriate antibiotic-containing agar plates.

  • Phenotypic Analysis:

    • Determine the MIC of this compound for the transformed strains (H37Rv with empty vector, H37Rv overexpressing wild-type inhA, and H37Rv overexpressing mutant inhA).

    • An increase in the MIC for the strain overexpressing the mutant inhA allele compared to the controls would confirm its role in conferring resistance.[5]

Visualizations

InhA_Signaling_Pathway Fatty_Acid_Synthase_I Fatty Acid Synthase I (FAS-I) Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase_I->Acetyl_CoA Produces Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase_II Fatty Acid Synthase II (FAS-II) Malonyl_CoA->Fatty_Acid_Synthase_II Substrate for InhA InhA (Enoyl-ACP reductase) Fatty_Acid_Synthase_II->InhA Elongation cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes final step NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential component This compound This compound This compound->InhA Inhibits (competes with NADH) NADH NADH NADH->InhA Cofactor

Caption: this compound inhibits the InhA enzyme in the mycolic acid biosynthesis pathway.

Experimental_Workflow_Genetic_Validation start Start: Isolate this compound-Resistant M. tuberculosis Mutant wgs Whole-Genome Sequencing of Resistant Mutant start->wgs snp_analysis SNP Analysis to Identify Mutations in inhA wgs->snp_analysis construct_plasmids Construct Plasmids: - pMV261 (Empty Vector) - pMV261-inhA_WT - pMV261-inhA_mutant snp_analysis->construct_plasmids transform Transform Plasmids into Wild-Type M. tuberculosis construct_plasmids->transform mic_testing Determine this compound MIC of Transformed Strains transform->mic_testing compare_mic Compare MICs mic_testing->compare_mic conclusion Conclusion: Mutation in inhA Confers this compound Resistance compare_mic->conclusion

Caption: Workflow for the genetic validation of an InhA mutation conferring this compound resistance.

Troubleshooting_Logic problem Problem: No resistant colonies check_pyr_conc Is this compound concentration correct (e.g., 10x MIC)? problem->check_pyr_conc check_inoculum Is inoculum density sufficient? check_pyr_conc->check_inoculum Yes adjust_conc Adjust concentration check_pyr_conc->adjust_conc No check_pyr_activity Is this compound stock active? check_inoculum->check_pyr_activity Yes increase_inoculum Increase inoculum check_inoculum->increase_inoculum No check_incubation Is incubation time adequate? check_pyr_activity->check_incubation Yes new_pyr Use fresh this compound check_pyr_activity->new_pyr No extend_incubation Extend incubation time check_incubation->extend_incubation No success Success: Resistant colonies obtained check_incubation->success Yes adjust_conc->problem increase_inoculum->problem new_pyr->problem extend_incubation->problem

Caption: A logical troubleshooting guide for isolating this compound-resistant mutants.

References

Optimizing fermentation conditions for enhanced Pyridomycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for enhanced Pyridomycin production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to produce this compound?

A1: this compound is produced by the bacterium Streptomyces pyridomyceticus and Dactylosporangium fulvum.[1][2][3] A reported yield from Dactylosporangium fulvum (NRRL B-16292) is in the range of 20–40 mg/L.[1][2][3]

Q2: What is the general approach to optimizing this compound fermentation?

A2: Optimization typically involves a multi-factorial approach, focusing on medium composition (carbon and nitrogen sources, salts) and physical parameters (pH, temperature, aeration, agitation). A common strategy is to first use a one-factor-at-a-time (OFAT) approach to identify critical parameters, followed by statistical methods like Response Surface Methodology (RSM) for further refinement to account for interactions between factors.

Q3: What are the key precursor molecules for this compound biosynthesis?

A3: The biosynthesis of this compound is complex, involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[4] Key precursors include nicotinic acid for the pyridyl moiety, L-threonine, and short-chain carboxylic acids.[5] Understanding the supply of these precursors can be crucial for optimizing production.[6][7]

Q4: Are there any known metabolic bottlenecks in the this compound biosynthetic pathway?

A4: While specific metabolic bottlenecks for this compound are not extensively documented in publicly available literature, a potential rate-limiting step could be the activity of the hybrid NRPS-PKS enzyme complex. Inactivation of the pyr2 gene, which encodes a 3-oxoacyl ACP reductase, leads to the accumulation of this compound B, indicating its crucial role in the formation of the final active compound.[8][9] Ensuring an adequate supply of all necessary precursors is also critical to prevent bottlenecks.[10]

Troubleshooting Guides

Problem: Low or no this compound yield.

  • Q: My fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?

    • A: Low this compound yield can stem from several factors. A systematic approach to troubleshooting is recommended:

      • Verify Strain Viability and Purity: Ensure your culture of Streptomyces pyridomyceticus or Dactylosporangium fulvum is viable and not contaminated. Contamination by faster-growing bacteria or fungi can deplete nutrients and alter fermentation conditions.[11][12]

      • Optimize Inoculum: The age and density of the seed culture are critical. An old or sparse inoculum will lead to a long lag phase and potentially poor production. Follow a standardized seed culture protocol.

      • Evaluate Medium Composition: The carbon and nitrogen sources, as well as trace elements, are crucial. Ensure all components of your fermentation medium are correctly prepared and sterilized. Consider screening different carbon and nitrogen sources to find the optimal combination for your strain.

      • Check Physical Parameters: Suboptimal pH, temperature, or aeration can severely impact antibiotic production. Verify that your fermenter's control systems are functioning correctly and maintaining the setpoints for these parameters.

      • Investigate Precursor Limitation: A lack of essential precursors can halt biosynthesis. Supplementing the medium with nicotinic acid or L-threonine may boost production.

Problem: Inconsistent this compound yields between batches.

  • Q: I am observing significant variability in this compound yield from one fermentation run to another. How can I improve consistency?

    • A: Inconsistent yields often point to a lack of standardization in your process. To improve reproducibility:

      • Standardize Inoculum Preparation: Use a consistent protocol for preparing your seed culture, including the age of the culture and the inoculum volume.

      • Ensure Media Consistency: Use high-quality, consistent batches of all media components. Prepare media in the same way for each fermentation run.

      • Calibrate and Monitor Equipment: Regularly calibrate pH probes, temperature sensors, and dissolved oxygen probes. Ensure that agitation and aeration rates are consistent between batches.

      • Maintain Aseptic Technique: Implement strict aseptic techniques to prevent contamination, which can be a major source of variability.[11]

Problem: Accumulation of a related but undesired compound.

  • Q: My HPLC analysis shows a peak that I suspect is a this compound analogue, but not the desired final product. What could be happening?

    • A: The accumulation of intermediates or analogues can occur due to several reasons:

      • Genetic Factors: Your strain may have a mutation in one of the biosynthetic genes. For example, a non-functional pyr2 gene results in the production of this compound B instead of this compound.[8][9]

      • Suboptimal Fermentation Conditions: Certain conditions might favor the production of an analogue or inhibit a specific enzymatic step in the main pathway.

      • Precursor-Directed Biosynthesis: The presence of unusual precursors in the medium can lead to their incorporation and the synthesis of novel analogues.

Quantitative Data Summary

While specific quantitative data for optimizing this compound production is limited in publicly available literature, the following tables provide a summary of reported yields and general optimal fermentation parameters for antibiotic production in related Streptomyces species. This data can serve as a starting point for your optimization experiments.

Table 1: Reported this compound Yield

MicroorganismYield (mg/L)Reference
Dactylosporangium fulvum (NRRL B-16292)20 - 40[1][2][3]

Table 2: General Fermentation Parameters for Antibiotic Production by Streptomyces spp.

ParameterTypical RangeNotes
pH 6.5 - 7.5The optimal pH can be strain-specific.[13][14]
Temperature 28 - 37 °CSome thermotolerant strains can have higher optimal temperatures.[15]
Aeration 0.5 - 1.5 vvmDissolved oxygen levels are critical; levels below 25% saturation can reduce production.[16]
Agitation 200 - 400 rpmAffects oxygen transfer and nutrient distribution.
Inoculum Size 5 - 10% (v/v)
Incubation Time 5 - 14 daysProduction is often highest in the stationary phase.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces pyridomyceticus

  • Prepare Tryptic Soy Broth (TSB) medium.

  • Inoculate 25 mL of TSB medium in a 250-mL flask with fresh spores from a COM agar plate.

  • Incubate at 30°C for 24 hours on a rotary shaker at 220 rpm.[8][17]

  • This seed culture can then be used to inoculate the main fermentation medium at a 5% (v/v) ratio.[8][17]

Protocol 2: Fermentation for this compound Production

  • Prepare the desired fermentation medium and sterilize.

  • Inoculate the fermentation medium with the seed culture as prepared in Protocol 1.

  • Incubate the culture for 3 or more days under controlled conditions of temperature, pH, and aeration. A starting point could be 30°C.[17]

  • Monitor the fermentation by taking samples periodically to measure cell growth (e.g., optical density or dry cell weight) and this compound concentration.

Protocol 3: Extraction and Quantification of this compound by HPLC

  • Extraction:

    • Take a sample of the fermentation broth.

    • Extract the broth three times with an equal volume of ethyl acetate.[8][17]

    • Combine the ethyl acetate extracts and concentrate them to dryness using a vacuum evaporator.[8][17]

    • Dissolve the resulting residue in a known volume of methanol.[8][17]

    • Centrifuge the methanol solution to remove any insoluble material and filter it through a 0.22 µm syringe filter before HPLC analysis.[8][17]

  • HPLC Analysis:

    • Column: ZORBAX RX-C18 column (150 by 4.6 mm, 5 µm) or equivalent.[8][17]

    • Mobile Phase A: 0.1% formic acid in water.[8][17]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8][17]

    • Gradient: Start with 80% A and 20% B, then run a gradient to increase the percentage of B over time to elute this compound.[8][17]

    • Detection: Monitor the absorbance at a suitable wavelength (to be determined based on the UV spectrum of a this compound standard).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in your samples.

Visualizations

Pyridomycin_Biosynthesis_Pathway Precursors Primary Metabolites (e.g., Nicotinic Acid, L-Threonine, Malonyl-CoA) PyrZ PyrZ Precursors->PyrZ Quinolinic Acid NRPS_PKS Hybrid NRPS-PKS Machinery (PyrE, PyrF, PyrG) Precursors->NRPS_PKS L-Threonine, Malonyl-CoA NAMN Nicotinic Acid Mononucleotide (NAMN) PyrZ->NAMN NA Nicotinic Acid (NA) NAMN->NA Dephosphorylation & Ribose Hydrolysis NA->NRPS_PKS Starter Unit Intermediate Linear Polyketide-Peptide Intermediate NRPS_PKS->Intermediate Pyr2 Pyr2 (Reductase) Intermediate->Pyr2 Final_Modification Final Modification Steps Intermediate->Final_Modification Pyridomycin_B This compound B Pyr2->Pyridomycin_B If Pyr2 is inactive This compound This compound Final_Modification->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Spore_Stock Spore Stock (S. pyridomyceticus or D. fulvum) Seed_Culture Seed Culture Preparation (TSB Medium, 30°C, 24h, 220 rpm) Spore_Stock->Seed_Culture Fermentation Fermentation (Optimized Medium & Conditions) Seed_Culture->Fermentation 5% Inoculum Sampling Periodic Sampling Fermentation->Sampling Extraction Solvent Extraction (Ethyl Acetate) Sampling->Extraction Analysis HPLC Analysis (Quantification) Extraction->Analysis Data_Analysis Data Analysis & Yield Calculation Analysis->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

References

Technical Support Center: Refinement of Structural Analysis of the Pyridomycin-InhA Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structural and functional analysis of the Pyridomycin-InhA binding site.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of InhA inhibition by this compound?

This compound is a potent natural product inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3] Unlike the frontline anti-tubercular drug isoniazid, which requires activation, this compound directly inhibits InhA.[2][4] Its unique mechanism of action involves bridging both the NADH cofactor and the lipid substrate-binding pockets of the enzyme.[5][6] The two pyridyl groups of this compound occupy the NADH binding site, while its enolic acid moiety extends into the substrate-binding pocket, making it a competitive inhibitor with respect to NADH.[1][4][7] This dual-binding mode is a novel mechanism for InhA inhibition.[6]

Q2: Which amino acid residues are critical for the this compound-InhA interaction?

X-ray crystallography studies of the this compound-InhA complex have identified several key amino acid residues involved in the interaction. Hydrogen bonds are formed with Tyr158, Lys165, and Ile194. Additionally, a water molecule mediates a hydrogen bond bridge between this compound and Thr196. Hydrophobic interactions also play a crucial role in the binding.

Q3: What is the significance of the D148G mutation in InhA?

The D148G mutation in InhA is known to confer resistance to this compound.[4] This mutation causes a conformational change in the enzyme, specifically a 60° rotation of Phe149, which in turn leads to a 90° movement of Tyr158. This rearrangement results in a loss of a key hydrophobic interaction between Phe149 and this compound and creates a steric clash with the repositioned Tyr158, thereby reducing the inhibitor's binding affinity.

Q4: Are there any known challenges in the structural analysis of the this compound-InhA complex?

Yes, researchers have reported difficulties in obtaining co-crystals of InhA with this compound directly.[4] Soaking pre-formed InhA:NADH crystals with a this compound solution has been a more successful approach to obtaining the complex structure.[7][8] This suggests that this compound may induce significant conformational changes upon binding, which can hinder crystal formation.[7]

Troubleshooting Guides

InhA Expression and Purification
Issue Possible Cause Troubleshooting Steps
Low protein yield Suboptimal E. coli expression strain or induction conditions.- Use an E. coli strain optimized for protein expression, such as BL21(DE3)pLysS.- Optimize IPTG concentration and induction temperature and time.
Protein is insoluble (inclusion bodies) High expression rate, improper folding.- Lower the induction temperature (e.g., 16-20°C) and extend the induction time.- Co-express with chaperones to aid in proper folding.
Poor binding to affinity column His-tag is inaccessible, incorrect buffer conditions.- Ensure the His-tag is accessible; consider N-terminal vs. C-terminal tagging.- Check the pH and imidazole concentration of your lysis and wash buffers.
Protein precipitates after purification Buffer instability, high protein concentration.- Perform a buffer screen to find optimal pH and salt concentrations.- Concentrate the protein in a stepwise manner, monitoring for precipitation.
Enzyme Kinetics Assays
Issue Possible Cause Troubleshooting Steps
High background noise Impure enzyme or substrate, buffer interference.- Ensure high purity of InhA and substrates.- Test for buffer components interfering with the assay signal.
Non-linear reaction progress curves Substrate depletion, enzyme instability, product inhibition.- Use a lower enzyme concentration or a shorter reaction time.- Check the stability of InhA under your assay conditions.- Test for product inhibition by adding the product at the start of the reaction.
Inconsistent Ki values Incorrect assay setup, inhibitor instability.- Ensure accurate determination of Km for the substrate.- Verify the stability and solubility of this compound in the assay buffer.
Difficulty in determining the mode of inhibition Inappropriate substrate or inhibitor concentrations.- Perform the assay with varying concentrations of both the substrate and this compound.- Use Lineweaver-Burk or other graphical analyses to determine the inhibition pattern.
X-ray Crystallography
Issue Possible Cause Troubleshooting Steps
No crystals obtained Protein is not pure or homogeneous enough, incorrect crystallization conditions.- Ensure InhA is >95% pure and monodisperse.- Screen a wide range of crystallization conditions (precipitants, pH, temperature).
Poorly diffracting crystals Crystal lattice defects, high solvent content.- Optimize crystal growth by varying the rate of vapor diffusion.- Try crystal annealing to improve lattice order.
Difficulty in obtaining this compound-InhA co-crystals Conformational changes induced by this compound binding.- Use the soaking method: grow apo-InhA or InhA-NADH crystals first, then soak them in a solution containing this compound.- Experiment with different soaking times and this compound concentrations.
No clear electron density for the ligand Low occupancy of the ligand in the crystal.- Increase the concentration of this compound in the soaking solution.- Increase the soaking time.

Quantitative Data Summary

Parameter Wild-Type InhA InhA (S94A) Mutant InhA (D148G) Mutant Reference
Ki for this compound 6.5 µM4.55 µMNot inhibited below 18.6 µM[4][7]
Mode of Inhibition Competitive with NADHCompetitive with NADH-[4][7]

Experimental Protocols

Expression and Purification of M. tuberculosis InhA

This protocol is adapted for the expression of His-tagged InhA in E. coli.

  • Transformation: Transform a pET-based vector containing the inhA gene into E. coli BL21(DE3)pLysS cells.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture overnight at 20°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute InhA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography:

    • Further purify the eluted InhA using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Purity and Concentration:

    • Assess protein purity by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer or a protein assay.

InhA Enzyme Kinetics Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters of InhA inhibition by this compound.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl pH 8.0, 1 mM DTT.

    • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

    • Cofactor: NADH.

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of NADH (e.g., 100 µM), and varying concentrations of DD-CoA.

    • For inhibition studies, add varying concentrations of this compound to the reaction mixture.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding a fixed concentration of purified InhA.

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Determine the Km for DD-CoA by fitting the velocity vs. substrate concentration data to the Michaelis-Menten equation.

    • Determine the Ki for this compound by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Crystallization of the InhA-Pyridomycin Complex

This protocol outlines the soaking method for obtaining crystals of the InhA-Pyridomycin complex.

  • Crystallization of Apo-InhA or InhA-NADH:

    • Concentrate purified InhA to 10-20 mg/mL.

    • If preparing the InhA-NADH complex, incubate InhA with an excess of NADH prior to crystallization.

    • Screen for crystallization conditions using commercial screens and the hanging drop or sitting drop vapor diffusion method.

  • Soaking with this compound:

    • Prepare a soaking solution containing the mother liquor from the InhA crystals supplemented with a desired concentration of this compound (e.g., 1-10 mM).

    • Carefully transfer the InhA or InhA-NADH crystals to the soaking solution.

    • Incubate the crystals in the soaking solution for a period ranging from a few hours to overnight.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystals to a cryo-protectant solution (mother liquor supplemented with a cryo-protectant like glycerol or ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using a known InhA structure as a search model.

    • Refine the model and build the this compound molecule into the observed electron density.

Visualizations

Caption: this compound inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway.

Experimental_Workflow_InhA_Inhibitor_Analysis cluster_protein_prep Protein Preparation cluster_functional_assay Functional Analysis cluster_structural_analysis Structural Analysis Expression InhA Expression in E. coli Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Concentration) Purification->QC Kinetics Enzyme Kinetics Assay QC->Kinetics Crystallization Crystallization (Soaking Method) QC->Crystallization Inhibition Inhibition Studies (Ki determination) Kinetics->Inhibition StructureSolution Structure Solution & Refinement Inhibition->StructureSolution Guides Structural Studies DataCollection X-ray Data Collection Crystallization->DataCollection DataCollection->StructureSolution StructureSolution->Inhibition Informs Inhibitor Design

Caption: Workflow for functional and structural analysis of this compound-InhA interaction.

References

Technical Support Center: Synthesis and Evaluation of Pyridomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing more efficient protocols for generating Pyridomycin analogs. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound analogs.

Question: I am getting a low yield during the macrolactamization step to form the depsipeptide core. What are the common causes and how can I troubleshoot this?

Answer: Low yields in macrolactamization are a frequent challenge in the synthesis of cyclic depsipeptides like this compound. Several factors can contribute to this issue:

  • Linear Precursor Aggregation: High concentrations of the linear precursor can lead to intermolecular reactions (polymerization) instead of the desired intramolecular cyclization.

    • Troubleshooting: Employ high-dilution conditions. A practical approach is the slow addition of the linear precursor solution to a larger volume of solvent over several hours using a syringe pump. This maintains a low instantaneous concentration of the precursor.

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation.

    • Troubleshooting: For the cyclization of the amino acid precursor, O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a dilute solution of DMF/dichloromethane has been shown to be effective, providing yields of over 60%.[1] If this is not successful, screening other modern coupling reagents may be necessary.

  • Steric Hindrance: Bulky protecting groups or side chains near the reaction centers can impede cyclization.

    • Troubleshooting: Re-evaluate your protecting group strategy to use less bulky groups if possible. Ensure the conformation of the linear precursor is favorable for cyclization.

Question: The formation of the enol ester moiety in this compound is proving difficult. What are the known challenges and alternative strategies?

Answer: The establishment of the enol ester double bond is a well-documented challenge in the total synthesis of this compound.[1]

  • Challenges: Introducing the C2-C1' double bond with high efficiency and controlling the double bond geometry has been problematic in reported syntheses.[1]

  • Alternative Strategies:

    • Dihydropyridomycins: A successful strategy has been to synthesize analogs that lack the enol ester moiety by saturating the double bond between C2 and C1'. These dihydropyridomycins have been shown to retain significant antimycobacterial activity. For instance, the 2R isomer of a dihydrothis compound analog showed only a 4-fold lower anti-Mycobacterium tuberculosis activity than natural this compound.[1] This simplifies the synthesis significantly, making it a more practical approach for generating a library of analogs.

    • Biosynthetic Approaches: Genetic manipulation of the this compound biosynthetic pathway offers another route. For example, inactivation of the pyr2 gene in Streptomyces pyridomyceticus leads to the accumulation of this compound B, an analog with a saturated 3-methylvaleric acid group instead of the enol ester.[2][3]

Question: I am observing unexpected side products during my synthesis. What are some common byproducts and how can I identify them?

Answer: While specific side product information for this compound synthesis is not extensively detailed in the literature, general principles of peptide and polyketide synthesis can be applied.

  • Common Side Reactions:

    • Epimerization: The chiral centers in the amino acid and hydroxy acid building blocks can be susceptible to epimerization under basic or acidic conditions, leading to diastereomeric mixtures that can be difficult to separate.

    • Protecting Group-Related Side Reactions: Incomplete deprotection or side reactions involving protecting groups can lead to a complex mixture of products.

  • Identification and Characterization:

    • NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra of your crude product. The appearance of unexpected signals or complex multiplets can indicate the presence of side products. 2D NMR techniques like COSY, HSQC, and HMBC can help in elucidating the structure of these byproducts.[2]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for identifying the molecular formulas of potential side products. Fragmentation patterns in MS/MS analysis can provide further structural information.[2]

    • Chromatography: Techniques like HPLC and TLC are essential for separating side products. Comparing the retention times of the components in your mixture to those of your starting materials and expected product can help in identifying impurities.

Question: What are the best practices for purifying this compound analogs?

Answer: The purification of this compound analogs typically involves a combination of chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method for the initial purification of crude reaction mixtures. A gradient elution with a solvent system like hexane/ethyl acetate or chloroform/methanol is often effective.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is a powerful technique for final purification to obtain highly pure compounds. A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is commonly used.

  • Monitoring Purification: TLC and analytical HPLC are essential for monitoring the progress of purification and assessing the purity of the final product. A UV detector is commonly used for detection, as the pyridine ring in this compound absorbs UV light.

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogs to facilitate comparison.

Table 1: Antimycobacterial Activity of this compound and Analogs against Mycobacterium tuberculosis H37Rv

CompoundModificationMIC (µg/mL)MIC (µM)Reference(s)
This compound-0.31-0.63~0.58-1.17[4][5]
Dihydrothis compound (2R isomer)Lacks enol ester1.56~2.9[1]
Dihydrothis compound (2S isomer)Lacks enol ester12.5~23.2[1]
NITD-5294-hydroxy-2-pyridone analog-1.54[4]
NITD-5644-hydroxy-2-pyridone analog-0.16[4]
NITD-9164-hydroxy-2-pyridone analog-0.05[4]

Table 2: InhA Enzyme Inhibition Data for this compound and Analogs

CompoundKi (µM)IC50 (µM)Reference(s)
This compound4.55 - 6.5-[5][6]
Dihydrothis compound (2R isomer)71.0 ± 7.9-[1]
Dihydrothis compound (2S isomer)> 75.7-[1]
NITD-529-9.60[4]
NITD-564-0.59[4]
NITD-916-0.59[4]

Table 3: Selected Reaction Yields in Dihydrothis compound Synthesis

Reaction StepReagents/ConditionsProductYield (%)Reference(s)
Aldol ReactionMasamune reagent, c-Hex₂BOTfEster 1652[1]
Auxiliary CleavageBasic conditionsAcid 595[1]
Ester Formation2,4,6-trichlorobenzoyl chloride, DMAPEster 19up to 50[1]
MacrolactamizationHATU, DIEADepsipeptide 2063[1]
Final Coupling and DeprotectionHATU, DIEADihydrothis compound 252 (2 steps)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of this compound analogs.

Protocol 1: Synthesis of a Dihydrothis compound Analog (General Procedure)

This protocol is a generalized procedure based on the synthesis of dihydrothis compound analogs.[1]

  • Synthesis of the Acid Fragment (e.g., Acid 5):

    • Perform an asymmetric aldol reaction between an appropriate chiral auxiliary-containing acetate equivalent and an aldehyde to establish the desired stereochemistry.

    • Cleave the chiral auxiliary under basic conditions to yield the carboxylic acid fragment. Purify by column chromatography.

  • Synthesis of the Alcohol Fragment (e.g., Alcohol 6):

    • Start with a commercially available protected amino acid, such as Boc-L-Thr-OBn.

    • Protect the free hydroxyl group as a silyl ether (e.g., with TBSCl and imidazole).

  • Esterification:

    • Couple the acid fragment and the alcohol fragment. This step can be challenging. A successful method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and DMAP.[1]

    • Purify the resulting ester by column chromatography.

  • Deprotection and Macrolactamization:

    • Remove the benzyl ester and the silyl protecting group, typically by catalytic hydrogenation, to yield the linear amino acid precursor.

    • Perform the macolactamization under high-dilution conditions using a coupling reagent such as HATU and a base like DIEA. The slow addition of the precursor to the reaction mixture is crucial.

    • Purify the cyclic depsipeptide by column chromatography.

  • Final Steps:

    • Remove the N-terminal Boc protecting group (e.g., with TFA).

    • Couple the 3-hydroxypicolinic acid moiety to the free amine using a peptide coupling reagent like HATU.

    • Purify the final dihydrothis compound analog by HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard procedures for M. tuberculosis.[4]

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. Adjust the optical density (OD) of the culture to a standardized value.

  • Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in culture medium. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

  • Incubation: Seal the plates and incubate at 37 °C for 7-10 days.

  • Addition of Resazurin: Add 30 µL of resazurin solution (e.g., 0.01% w/v in sterile water) to each well and re-incubate for 24-48 hours.

  • Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: InhA Enzyme Inhibition Assay

This is a general protocol for determining the IC50 of an inhibitor against the InhA enzyme.[4][6]

  • Reagents and Buffers:

    • Purified InhA enzyme.

    • NADH solution.

    • Substrate solution (e.g., 2-trans-dodecenoyl-CoA).

    • Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA).

    • Inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH, and the inhibitor solution.

    • Add the InhA enzyme and pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 4: Inhibition of Mycolic Acid Synthesis Assay

This protocol is based on the radiometric labeling of mycolic acids.[5][6]

  • Bacterial Culture and Treatment:

    • Grow M. tuberculosis H37Rv to early-log phase.

    • Treat the cultures with different concentrations of the test compound for a specified duration (e.g., 3 hours). Include a no-drug control.

  • Radiolabeling:

    • Add [1,2-¹⁴C] acetate to each culture and incubate for an extended period (e.g., 20 hours) to allow for incorporation into fatty acids and mycolic acids.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Perform a series of solvent extractions to isolate the total lipids.

    • Saponify the cell pellet to release cell wall-bound mycolic acids.

  • Derivatization and TLC Analysis:

    • Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Spot the extracted FAMEs and MAMEs onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Detection and Analysis:

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

    • A decrease in the intensity of the MAME bands in the treated samples compared to the control indicates inhibition of mycolic acid synthesis.

Visualizations

Mycolic Acid Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the key steps in the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis and highlights the inhibitory action of this compound on the InhA enzyme.

Mycolic_Acid_Pathway cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA Synthesizes KasA_B KasA/B Acyl_CoA->KasA_B Initiation FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Meromycolates Meromycolic Acids Pks13 Pks13 Meromycolates->Pks13 Condensation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall (Arabinogalactan) Mycolic_Acids->Cell_Wall Transfer MabA MabA KasA_B->MabA Condensation HadABC HadABC MabA->HadABC Reduction InhA InhA HadABC->InhA Dehydration InhA->KasA_B Reduction This compound This compound This compound->InhA Inhibits

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound on InhA.

Experimental Workflow for this compound Analog Development

This workflow outlines the key stages involved in the generation and evaluation of novel this compound analogs.

Workflow cluster_synthesis Analog Generation cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization design Analog Design (e.g., Dihydropyridomycins) synthesis Chemical Synthesis design->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay Primary Screening: MIC Determination (REMA) characterization->mic_assay inhA_assay Target Validation: InhA Inhibition Assay mic_assay->inhA_assay Active Analogs mycolic_acid_assay Mechanism of Action: Mycolic Acid Synthesis Assay inhA_assay->mycolic_acid_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mycolic_acid_assay->sar_analysis lead_optimization Iterative Design and Synthesis sar_analysis->lead_optimization Identified Leads admet_studies ADMET Profiling sar_analysis->admet_studies lead_optimization->synthesis New Analogs

Caption: A generalized workflow for the development of this compound analogs.

References

Validation & Comparative

Comparative Mechanism of Action: Pyridomycin vs. Ethionamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct mechanisms of two anti-tubercular agents targeting mycolic acid synthesis.

This guide provides a comprehensive comparison of the mechanisms of action of pyridomycin and ethionamide, two critical antibiotics in the fight against Mycobacterium tuberculosis. While both drugs ultimately inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, their modes of action, activation pathways, and resistance mechanisms are fundamentally different. Understanding these differences is crucial for the development of new anti-tubercular drugs and for designing effective treatment regimens against drug-resistant strains.

At a Glance: this compound vs. Ethionamide

FeatureThis compoundEthionamide
Drug Class Natural Product (polyketide-peptide hybrid)Thioamide (synthetic)
Target Enoyl-Acyl Carrier Protein Reductase (InhA)Enoyl-Acyl Carrier Protein Reductase (InhA)
Activation Direct-acting; does not require activationProdrug; requires activation by EthA monooxygenase
Mechanism of Inhibition Competitive inhibitor of the NADH-binding site on InhAActivated form forms an adduct with NAD+, which then inhibits InhA
Spectrum of Activity Primarily active against mycobacteriaActive against Mycobacterium tuberculosis
Common Resistance Mechanisms Mutations in the inhA gene (e.g., D148G)Mutations in the ethA gene (preventing activation), or inhA gene/promoter
Cross-resistance with Isoniazid Generally no cross-resistance with KatG-mediated isoniazid resistanceCan occur with mutations in the inhA gene or its promoter

Mechanism of Action: A Detailed Comparison

This compound: A Direct Inhibitor of InhA

This compound is a natural product that exhibits potent and specific activity against mycobacteria.[1][2] Its mechanism of action is characterized by the direct inhibition of the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[1][3][4] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[4]

The inhibitory action of this compound is achieved through its role as a competitive inhibitor of the NADH-binding site on the InhA enzyme.[1][3][5] By occupying this site, this compound prevents the binding of NADH, a necessary cofactor for the enzyme's reductive activity. This direct blockade of InhA function leads to the cessation of mycolic acid synthesis, ultimately resulting in the death of the mycobacterial cell.[1][6] A significant advantage of this compound is that it does not require metabolic activation to exert its effect.[1][7] This direct-acting nature allows it to bypass the common mechanism of isoniazid resistance, which often involves mutations in the catalase-peroxidase gene katG, the enzyme responsible for isoniazid activation.[1]

Pyridomycin_Mechanism cluster_cell Mycobacterium tuberculosis This compound This compound InhA InhA (Enoyl-ACP Reductase) This compound->InhA Directly Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes NADH NADH NADH->InhA Binds (competitively blocked by this compound) Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to Cell_Wall->Cell_Death Disruption leads to

Fig. 1: Mechanism of Action of this compound.
Ethionamide: A Prodrug Requiring Activation

In contrast to this compound, ethionamide is a synthetic thioamide that functions as a prodrug, meaning it must be metabolically activated within the mycobacterium to become effective.[8][9] The activation of ethionamide is a critical step mediated by the monooxygenase enzyme EthA.[8][10][11] This enzyme is a flavin-containing monooxygenase that catalyzes the oxidation of ethionamide to its active form.[12][13]

Once activated, ethionamide, like isoniazid, forms a covalent adduct with NAD+.[10][14] This ethionamide-NAD adduct then acts as a potent inhibitor of InhA, the same enzyme targeted by this compound.[8][14] The inhibition of InhA disrupts the FAS-II pathway, leading to the blockage of mycolic acid synthesis and subsequent bacterial cell death.[8][15] The expression of the ethA gene is regulated by a transcriptional repressor, EthR.[10][16]

The requirement for activation is a key vulnerability in the mechanism of ethionamide. The most common form of resistance to ethionamide arises from mutations in the ethA gene, which result in a non-functional enzyme incapable of activating the prodrug.[12][16][17] Mutations in the inhA gene or its promoter region can also lead to resistance, and this can sometimes result in cross-resistance with isoniazid.[14][16]

Ethionamide_Mechanism cluster_cell Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Enters Active_Ethionamide Activated Ethionamide EthA->Active_Ethionamide Activates Ethionamide_NAD_adduct Ethionamide-NAD Adduct Active_Ethionamide->Ethionamide_NAD_adduct Forms adduct with NAD NAD+ NAD->Ethionamide_NAD_adduct InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Fig. 2: Mechanism of Action of Ethionamide.

Experimental Protocols

The elucidation of these mechanisms of action has been made possible through a variety of experimental techniques. Below are summaries of key experimental protocols.

Identification of Drug Target by Generation of Resistant Mutants
  • Objective: To identify the molecular target of an antibiotic by selecting for and sequencing the genomes of resistant mutants.

  • Protocol:

    • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured on solid medium (e.g., Middlebrook 7H11 agar) containing the antibiotic at a concentration several times higher than its minimum inhibitory concentration (MIC).[1]

    • Resistant colonies that arise are isolated and their MICs are re-determined to confirm resistance.[1]

    • Genomic DNA from the resistant mutants and the parental wild-type strain is extracted.

    • Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant mutants.[1]

    • The identified mutations are often found within the gene encoding the drug's target or in genes involved in its activation or regulation.[1] For this compound, this method identified mutations in the inhA gene.[1]

In Vitro Enzyme Inhibition Assays
  • Objective: To determine if a compound directly inhibits the activity of a purified enzyme.

  • Protocol:

    • The target enzyme (e.g., InhA) is overexpressed in a host organism (e.g., E. coli) and purified.[7]

    • The enzyme's activity is measured in a spectrophotometric assay. For InhA, this typically involves monitoring the oxidation of NADH at 340 nm in the presence of a substrate like 2-trans-octenoyl-CoA.[7]

    • The purified enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).

    • The rate of the enzymatic reaction is measured and compared to the rate in the absence of the inhibitor to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[18] This was used to confirm that this compound directly inhibits InhA.[7]

Mycolic Acid Synthesis Inhibition Assay
  • Objective: To determine if an antibiotic inhibits the synthesis of mycolic acids in whole mycobacterial cells.

  • Protocol:

    • M. tuberculosis cultures are treated with the antibiotic at various concentrations.[4]

    • A radiolabeled precursor of mycolic acids, such as [1,2-¹⁴C]-acetate, is added to the cultures.[4]

    • After an incubation period, the bacterial cells are harvested, and their lipids are extracted.

    • The fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are separated by thin-layer chromatography (TLC).[4]

    • The TLC plate is exposed to an X-ray film or a phosphorimager to visualize the radiolabeled lipids. A reduction in the amount of radiolabeled MAMEs in the treated samples compared to the untreated control indicates inhibition of mycolic acid synthesis.[4]

Ethionamide Activation Assay
  • Objective: To demonstrate the activation of the prodrug ethionamide by the EthA enzyme.

  • Protocol:

    • Whole cells of M. tuberculosis or purified EthA enzyme are incubated with radiolabeled ethionamide ([¹⁴C]ETA).[11]

    • Metabolites are extracted from the cells or the reaction mixture.

    • The metabolites are separated and identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.[11]

    • The formation of ethionamide-S-oxide and other downstream metabolites confirms the enzymatic activation of the prodrug.[11] Overexpression of ethA leads to increased metabolism of ethionamide and hypersensitivity to the drug.[11][19]

Conclusion

This compound and ethionamide, while both targeting the essential InhA enzyme in Mycobacterium tuberculosis, represent two distinct approaches to antibiotic action. This compound's direct, competitive inhibition of InhA offers a promising avenue for circumventing common resistance mechanisms to prodrugs like isoniazid. Ethionamide's reliance on enzymatic activation highlights a critical vulnerability that can be exploited by the bacterium to develop resistance but also presents an opportunity for the development of "booster" compounds that enhance its activation.[20][21] A thorough understanding of these comparative mechanisms is paramount for the continued development of novel and effective therapies against tuberculosis.

References

Unraveling the Structure-Activity Relationship of Synthetic Pyridomycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic pyridomycin analogs, detailing their structure-activity relationships (SAR), experimental validation, and underlying mechanisms of action. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound, a natural product with potent antimycobacterial activity, has emerged as a promising lead compound in the development of new therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its unique mode of action, targeting the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), has spurred the synthesis and evaluation of numerous analogs to improve its efficacy, pharmacokinetic properties, and to overcome potential resistance mechanisms. This guide delves into the SAR of these synthetic analogs, with a particular focus on modifications of the C2-side chain and the macrocyclic core.

Comparative Analysis of Biological Activity

The antimycobacterial activity of synthetic this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on potency.

C2-Modified Dihydrothis compound Analogs

A significant body of research has focused on replacing the synthetically challenging enol ester double bond at the C2 position with a more stable C-C single bond, leading to dihydrothis compound derivatives. The SAR studies of these analogs have revealed the critical role of the C2-substituent's hydrophobicity and stereochemistry.

CompoundC2-SubstituentMIC (µM) against Mtb H37RvInhA Inhibition (Ki, µM)Reference
This compound (1)(E)-2-methyl-1-butenyl (enol ester)~0.6~6.5[1][2]
Analog 2(R)-isopropyl2.595[2]
Analog 3(S)-isopropyl20>75 (inactive)[2]
Analog 28cCyclopentyl2.5Not Determined[1]
Analog 28eCyclohexyl2.5Not Determined[1]
Analog 354-Fluorophenyl2.5Not Determined[1]

Key Observations:

  • Replacement of the enol ester with a C-C single bond and a hydrophobic C2 substituent of sufficient size can retain potent anti-Mtb activity.[3][4][5]

  • Analogs with C2 substituents like cyclopentyl, cyclohexyl, and 4-fluorophenyl exhibit MIC values around 2.5 µM, approaching the activity of natural this compound.[1]

  • The stereochemistry at the C2 position is crucial for activity. The (R)-isopropyl analog (2) is significantly more potent than the (S)-isopropyl analog (3), which shows diminished activity.[2]

  • Interestingly, some of these potent dihydrothis compound analogs do not appear to critically depend on InhA inhibition for their antimycobacterial activity, suggesting a potential alternative mode of action.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

Resazurin Microtuber Assay (REMA) for MIC Determination

This colorimetric assay is a widely used method to determine the minimum inhibitory concentration of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water).

  • 96-well microtiter plates.

  • M. tuberculosis H37Rv culture.

Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well plate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv in supplemented 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute it 1:20.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a drug-free control (bacteria only) and a sterility control (media only) on each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the InhA enzyme by monitoring the oxidation of NADH.

Materials:

  • Purified InhA enzyme.

  • NADH solution.

  • 2-trans-octenoyl-CoA (substrate) solution.

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

  • Test compound solutions in DMSO.

  • 96-well UV-transparent plates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the test compound.

  • Initiate the reaction by adding a fixed concentration of the InhA enzyme (e.g., 50 nM).

  • Immediately after adding the enzyme, add a fixed concentration of the substrate, 2-trans-octenoyl-CoA (e.g., 200 µM), to start the enzymatic reaction.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated by comparing the initial velocity in the presence of the inhibitor to the velocity of a control reaction without the inhibitor.

  • The inhibition constant (Ki) can be determined by measuring the initial velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mycolic acid biosynthesis pathway targeted by this compound and a typical experimental workflow for SAR studies.

Mycolic_Acid_Biosynthesis_Pathway FAS-I FAS-I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS-I->C16-C26 Acyl-CoA FAS-II FAS-II Meromycolic Acids Meromycolic Acids FAS-II->Meromycolic Acids InhA InhA Reduced Meromycolic Acids Reduced Meromycolic Acids InhA->Reduced Meromycolic Acids Mycolic Acids Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Incorporation C16-C26 Acyl-CoA->FAS-II Elongation Meromycolic Acids->InhA Reduced Meromycolic AcidsC24-C26 Acyl-CoA Reduced Meromycolic AcidsC24-C26 Acyl-CoA Pks13 Pks13 Reduced Meromycolic AcidsC24-C26 Acyl-CoA->Pks13 Condensation Pks13->Mycolic Acids This compound Analogs This compound Analogs This compound Analogs->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and this compound Inhibition.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Analogs Design Analogs Synthesize Analogs Synthesize Analogs Design Analogs->Synthesize Analogs Purification & Characterization Purification & Characterization Synthesize Analogs->Purification & Characterization REMA Assay (MIC) REMA Assay (MIC) Purification & Characterization->REMA Assay (MIC) InhA Inhibition Assay (Ki) InhA Inhibition Assay (Ki) Purification & Characterization->InhA Inhibition Assay (Ki) Cytotoxicity Assay Cytotoxicity Assay Purification & Characterization->Cytotoxicity Assay SAR Analysis SAR Analysis REMA Assay (MIC)->SAR Analysis InhA Inhibition Assay (Ki)->SAR Analysis Cytotoxicity Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design Analogs

Caption: Experimental Workflow for SAR Studies of this compound Analogs.

Conclusion

The structure-activity relationship studies of synthetic this compound analogs have provided valuable insights for the rational design of novel antitubercular agents. The key takeaway is that the enol ester moiety of the natural product is not essential for potent activity, and modifications at the C2 position with hydrophobic groups can yield highly active compounds. Furthermore, the discovery that some of these analogs may possess an InhA-independent mechanism of action opens up new avenues for combating drug-resistant tuberculosis. Future research should focus on elucidating these alternative targets and further optimizing the pharmacokinetic properties of these promising synthetic analogs.

References

Unveiling the Target: A Comparative Guide to the Validation of InhA as the Target of Pyridomycin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical and genetic evidence confirming the enoyl-acyl carrier protein reductase (InhA) as the primary target of the natural antibiotic Pyridomycin, with a comparative analysis against other notable InhA inhibitors.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the validation process, presenting key experimental data, detailed protocols, and a clear visualization of the underlying mechanisms. This compound, a natural product, has been shown to be a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its validation as a direct InhA inhibitor that circumvents common isoniazid resistance mechanisms marks a significant step in the development of new anti-tubercular agents.

Biochemical Validation: Direct Inhibition of InhA

Biochemical assays are fundamental to demonstrating a direct interaction between a compound and its putative target enzyme. Studies have conclusively shown that this compound directly inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2] this compound acts as a competitive inhibitor with respect to the NADH cofactor.[3]

Unlike the frontline drug Isoniazid (INH), which is a pro-drug requiring activation by the catalase-peroxidase KatG to form a potent INH-NAD adduct, this compound does not require any in-vivo activation.[2][4] This direct mechanism is a key advantage, as it allows this compound to remain effective against Mtb strains that have developed resistance to Isoniazid through mutations in the katG gene.[1][5]

Comparative Inhibitory Activity against InhA

The following table summarizes the in-vitro inhibitory activities of this compound, the active Isoniazid-NAD adduct, and Triclosan (another direct InhA inhibitor) against the InhA enzyme.

CompoundTargetInhibition MetricValueCitation
This compound Wild-Type InhAK_i_6.5 µM[3]
Isoniazid (INH-NAD Adduct) Wild-Type InhAK_i_ (overall)0.75 nM[6]
Triclosan Wild-Type InhAIC_50_1.4 µM[1]

Note: K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.

cluster_INH Isoniazid (Pro-drug) cluster_PYR This compound (Direct Inhibitor) cluster_Target Target Enzyme cluster_Pathway Result INH Isoniazid KatG KatG Activation INH->KatG Activation INH_Active INH-NAD Adduct KatG->INH_Active InhA InhA INH_Active->InhA PYR This compound PYR->InhA Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition

Figure 1: Comparative mechanisms of InhA inhibition by Isoniazid and this compound.

Genetic Validation: Evidence from Resistant Mutants

Genetic studies provide powerful, in-vivo confirmation of a drug's target. The primary methods for genetic validation involve selecting for spontaneous resistant mutants and overexpressing the target gene.

  • Selection of Resistant Mutants : When M. tuberculosis H37Rv was cultured on media containing this compound, resistant mutants arose at a frequency of approximately 10⁻⁶.[5] Whole-genome sequencing of a stable resistant mutant (PYR7) revealed a single nucleotide polymorphism in the inhA gene, leading to a D148G amino acid substitution.[5] This mutation confers a nearly 10-fold increase in resistance to this compound.[5]

  • Target Overexpression : Overexpression of the wild-type inhA gene in M. tuberculosis resulted in a 15-fold increase in the Minimum Inhibitory Concentration (MIC) of this compound, from 0.31 µg/mL to 5 µg/mL.[5] This demonstrates that an increased level of the InhA protein can titrate the drug, requiring higher concentrations for effective inhibition.

cluster_flow Target Validation Workflow A Whole-Cell Screening (Mtb + this compound) B Selection of Resistant Colonies on this compound Media A->B C Whole-Genome Sequencing of Resistant Mutant B->C D Identification of Mutation in inhA Gene (D148G) C->D E Biochemical Validation (In-vitro Enzyme Assay) D->E Hypothesis Generation F Genetic Validation (InhA Overexpression) D->F G Target Confirmed: InhA E->G F->G

Figure 2: Experimental workflow for the genetic and biochemical validation of InhA.

Comparative Whole-Cell Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The data below compares the activity of this compound and Isoniazid against wild-type Mtb and key resistant strains.

M. tuberculosis StrainGenotype / PhenotypeThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Citation
H37Rv Wild-Type (Drug-Susceptible)0.31 - 0.630.16[1][5]
Clinical Isolate katG (S315T) Mutant (High-level INH-R)0.3 - 0.6>10[1]
Clinical Isolate inhA promoter [c(-15)t] Mutant (Low-level INH-R)2.5 - 5.01.25[1]
PYR7 inhA (D148G) Mutant (PYR-R)~3.00.16[5]
H37Rv::pMVinhA InhA Overexpression5.00.16[5]

These results highlight this compound's efficacy against the most common form of Isoniazid resistance (katG mutations) and show cross-resistance with mutations in the inhA promoter region, which also confers resistance to Isoniazid.[1]

Experimental Protocols

Protocol 1: InhA Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against purified InhA enzyme by monitoring NADH oxidation.

  • Reagents and Materials :

    • Purified recombinant InhA enzyme.

    • NADH (Nicotinamide adenine dinucleotide, reduced form).

    • Substrate: 2-trans-octenoyl-CoA or similar trans-2-enoyl-CoA substrate.

    • Assay Buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8.[7]

    • Test compound (e.g., this compound) dissolved in DMSO.

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In each well of the microplate, add the assay buffer.

    • Add a fixed concentration of NADH (e.g., 250 µM).

    • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include no-drug and no-enzyme controls.

    • Initiate the reaction by adding a fixed concentration of InhA enzyme (e.g., 100 nM) to all wells except the no-enzyme control.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period.

    • Start the reaction by adding the substrate (e.g., 25 µM 2-trans-octenoyl-CoA).

    • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value. For K_i_ determination, repeat the assay at varying NADH concentrations.[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) by Resazurin Microtiter Assay (REMA)

REMA is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[8][9]

  • Reagents and Materials :

    • M. tuberculosis culture (e.g., H37Rv).

    • Growth Medium: Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).[9]

    • Test compound stock solution.

    • Sterile 96-well microplates.

    • Resazurin solution (e.g., 0.01% w/v in sterile water).[9]

  • Procedure :

    • Prepare serial two-fold dilutions of the test compound directly in the 96-well plate using 100 µL of supplemented 7H9 medium.

    • Prepare the bacterial inoculum from a mid-log phase culture of M. tuberculosis. Adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in growth medium.[9]

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include a drug-free well (growth control) and a well with medium only (sterility control).

    • Seal the plates in a plastic bag and incubate at 37°C for 7 days.

    • After incubation, add 30 µL of the resazurin indicator solution to each well.[9]

    • Re-incubate the plates for 12-24 hours.

    • Determine the MIC visually. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[9]

Protocol 3: Mycolic Acid Synthesis Inhibition Assay

This assay measures the effect of a compound on the synthesis of mycolic acids by monitoring the incorporation of a radiolabeled precursor.[2][6]

  • Reagents and Materials :

    • M. tuberculosis mid-log phase culture.

    • [1,2-¹⁴C]-acetic acid (sodium salt).

    • Test compound.

    • Reagents for lipid extraction (e.g., chloroform/methanol mixture).

    • Reagents for saponification and esterification (e.g., KOH, sulfuric acid, methanol).

    • TLC plates (silica gel).

    • TLC developing solvents.

    • Phosphorimager or autoradiography film.

  • Procedure :

    • Treat a 5 mL mid-log phase Mtb culture with the desired concentrations of the test compound for 2-3 hours.

    • Add ¹⁴C-acetic acid (e.g., 1 µCi/mL) to the culture and incubate for an additional 1-3 hours to allow for incorporation into lipids.

    • Harvest the cells by centrifugation.

    • Extract the total cellular lipids from the cell pellet.

    • Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) from the total lipid extract through saponification and subsequent esterification with an acidic methanol solution.

    • Analyze the FAMEs and MAMEs by spotting the extract onto a silica TLC plate and developing it with an appropriate solvent system.

    • Detect the radiolabeled lipids by exposing the TLC plate to a phosphorimager screen or autoradiography film.

    • Inhibition of mycolic acid synthesis is indicated by a dose-dependent decrease in the signal from MAMEs and a potential accumulation of FAMEs.[2]

References

Pyridomycin Demonstrates Significant Efficacy Against Isoniazid-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 21, 2025 – The natural product pyridomycin shows significant promise as a therapeutic agent against clinical isolates of Mycobacterium tuberculosis that are resistant to the frontline anti-tuberculosis drug isoniazid. Experimental data reveals that this compound is effective against strains with mutations in the katG gene, the most common cause of isoniazid resistance, and maintains some activity against strains with mutations in the promoter region of the inhA gene. This positions this compound as a valuable candidate for further drug development in the fight against drug-resistant tuberculosis.

This compound's efficacy stems from its direct inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid synthesis pathway of M. tuberculosis. While isoniazid also targets InhA, it requires activation by the catalase-peroxidase enzyme, KatG. Mutations in the katG gene prevent this activation, leading to high-level isoniazid resistance. This compound, however, does not require activation and binds directly to a different site on the InhA enzyme, thereby circumventing this primary resistance mechanism.[1][2]

Comparative Efficacy of this compound

The in vitro efficacy of this compound has been evaluated against various isoniazid-resistant M. tuberculosis strains and compared with isoniazid and other standard anti-tuberculosis drugs. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of efficacy.

DrugM. tuberculosis StrainGenotypeMIC (µg/mL)
This compound Isoniazid-ResistantkatG S315T0.3 - 0.6[3]
Isoniazid-ResistantinhA promoter c(-15)t2.5 - 5.0[3]
Isoniazid Wild-TypeH37Rv0.16[3]
Isoniazid-ResistantkatG S315T>10[3]
Isoniazid-ResistantinhA promoter c(-15)t1.25[3]
Moxifloxacin Wild-Type & INH-Resistant0.03 - 0.10[4]
Rifampicin Isoniazid-Resistant (MDR)VariousMICs can remain low in INH mono-resistant strains, but are high in MDR strains.
Ethambutol Isoniazid-ResistantVariousMICs vary depending on the specific strain and additional resistance mutations.

Note: MIC values for Rifampicin and Ethambutol against specific isoniazid-resistant genotypes were not available in a direct comparative context with this compound in the searched literature. Their effectiveness depends on whether the strain is multidrug-resistant.

Mechanism of Action: A Direct Approach

The signaling pathway of this compound highlights its direct mechanism of action, which contrasts with the prodrug nature of isoniazid.

pyridomycin_mechanism cluster_isoniazid Isoniazid Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition This compound This compound This compound->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Mechanism of Action: this compound vs. Isoniazid.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized laboratory procedures. Below are the detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing intracellular bactericidal activity.

Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the MIC of a drug against M. tuberculosis.

1. Preparation of Media and Reagents:

  • 7H9-S Broth: Middlebrook 7H9 broth base is supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Solutions: Stock solutions of this compound and other comparator drugs are prepared in appropriate solvents and sterilized by filtration.

  • Resazurin Solution: A 0.02% (w/v) solution of resazurin sodium salt is prepared in sterile distilled water and stored at 4°C.

2. Inoculum Preparation:

  • A mid-log phase culture of M. tuberculosis is diluted in 7H9-S broth to a turbidity equivalent to a 1.0 McFarland standard. This suspension is further diluted 1:20.

3. Assay Plate Preparation and Incubation:

  • Serial twofold dilutions of the test drugs are prepared in a 96-well microtiter plate, with each well containing 100 µL of drug solution in 7H9-S broth.

  • 100 µL of the diluted bacterial inoculum is added to each well.

  • The plates are sealed and incubated at 37°C for 7 days.

4. Results Interpretation:

  • After incubation, 30 µL of the resazurin solution is added to each well, and the plates are re-incubated for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Intracellular Bactericidal Activity Assay using a Macrophage Infection Model

This assay evaluates the ability of a drug to kill M. tuberculosis residing within macrophages.

1. Cell Culture and Differentiation:

  • The human monocyte cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 24 hours.

2. Macrophage Infection:

  • Differentiated macrophages are infected with a log-phase culture of M. tuberculosis at a multiplicity of infection (MOI) of 1:1 (one bacterium per macrophage).

  • After a 4-hour incubation to allow for phagocytosis, extracellular bacteria are removed by washing with a gentamicin-containing medium.

3. Drug Treatment and Incubation:

  • Infected macrophages are treated with various concentrations of the test drugs.

  • The infected and treated cells are incubated at 37°C in a 5% CO2 atmosphere for up to 7 days.

4. Determination of Intracellular Bacterial Viability:

  • At specified time points, the macrophages are lysed with a solution of 0.1% saponin to release the intracellular bacteria.

  • The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates.

  • The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the number of viable bacteria. A reduction in CFU in drug-treated cells compared to untreated controls indicates bactericidal activity.

experimental_workflow cluster_mic MIC Determination (REMA) cluster_intracellular Intracellular Efficacy Assay prep_media Prepare 7H9-S Broth & Drug Dilutions plate_setup Set up 96-well Plate prep_media->plate_setup prep_inoculum Prepare M. tb Inoculum prep_inoculum->plate_setup incubate1 Incubate for 7 Days plate_setup->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24-48h add_resazurin->incubate2 read_mic Read MIC (Blue vs. Pink) incubate2->read_mic diff_macro Differentiate THP-1 Monocytes to Macrophages infect_macro Infect Macrophages with M. tuberculosis diff_macro->infect_macro treat_cells Treat with Drugs infect_macro->treat_cells incubate_cells Incubate for up to 7 Days treat_cells->incubate_cells lyse_cells Lyse Macrophages incubate_cells->lyse_cells plate_lysate Plate Lysate on 7H11 Agar lyse_cells->plate_lysate count_cfu Count CFUs after 3-4 Weeks plate_lysate->count_cfu

Experimental Workflow for Efficacy Testing.

Conclusion

This compound exhibits potent bactericidal activity against M. tuberculosis, including clinically relevant isoniazid-resistant strains. Its unique mechanism of direct InhA inhibition makes it a promising candidate to overcome existing resistance to one of the most critical first-line anti-tuberculosis drugs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of drug-resistant tuberculosis.

References

A Structural Showdown: Pyridomycin and Other Direct InhA Inhibitors in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a critical target in the fight against tuberculosis. The emergence of drug-resistant strains necessitates the development of novel InhA inhibitors that circumvent existing resistance mechanisms. This guide provides a detailed structural and functional comparison of Pyridomycin, a potent natural product, with other direct InhA inhibitors, supported by experimental data and detailed protocols.

This compound, a cyclodepsipeptide produced by Dactylosporangium fulvum, has garnered significant attention for its direct inhibition of InhA, the primary target of the frontline anti-tubercular drug isoniazid.[1][2] Unlike isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound and other direct inhibitors bind directly to InhA, offering a promising strategy against isoniazid-resistant strains harboring KatG mutations.[3][4]

This guide delves into the structural nuances and inhibitory potencies of this compound and compares them with other notable classes of direct InhA inhibitors, including the 4-hydroxy-2-pyridones and arylamides.

Quantitative Comparison of Direct InhA Inhibitors

The following table summarizes the inhibitory activities of this compound and other selected direct InhA inhibitors. The data highlights the varying potencies of these compounds against both the InhA enzyme and whole M. tuberculosis cells.

Compound ClassCompound NameTargetIC50 (µM)Ki (µM)MIC (µg/mL)Citation
CyclodepsipeptideThis compoundInhA--0.39[5]
4-Hydroxy-2-pyridoneNITD-529InhA9.60-1.54 (MIC50)[6]
4-Hydroxy-2-pyridoneNITD-564InhA0.59-0.16 (MIC50)[6]
4-Hydroxy-2-pyridoneNITD-916InhA--0.04 - 0.16[6]
ArylamideCompound p3InhA0.2--[7]
Di-triclosan derivativeCompound 2InhA5.6--[4]
Di-triclosan derivativeCompound 11M. bovis--12.9 (MIC99)[4]
ThiadiazoleGSK693InhA--1.87 (MIC90)[8]
ThiadiazoleGSK138InhA0.04-3.75 (MIC90)[8][9]
Fragment-basedCompound 23InhA0.310--[10]
Fragment-basedCompound 24InhA0.250--[10]
Quinoline-isatin hybridCompound 7aInhA0.35-55[11]
Quinoline-isatin hybridCompound 5gInhA1.56-62.5[11]

Mycolic Acid Biosynthesis Pathway and InhA's Role

Mycolic acids are essential long-chain fatty acids that form the core of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to virulence.[1][3] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems: FAS-I and FAS-II.[12][13] InhA is a key enzyme in the FAS-II system, responsible for the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP substrates.[1][12] Inhibition of InhA disrupts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately, bacterial cell death.[1][3]

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Mycolic Acid Precursors) cluster_Final_Steps Final Mycolic Acid Synthesis Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I multiple cycles C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS-I->C16-C26 Acyl-CoA products Malonyl-ACP Malonyl-ACP Condensation Condensation Malonyl-ACP->Condensation KasA/B beta-ketoacyl-ACP beta-ketoacyl-ACP Condensation->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP HadAB/C Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP InhA (TARGET) Acyl-ACP->Condensation Elongation cycle Pks13 Pks13 Acyl-ACP->Pks13 Meromycolate chain Mycolic Acids Mycolic Acids Pks13->Mycolic Acids C24-C26 Fatty Acyl-CoA C24-C26 Fatty Acyl-CoA C24-C26 Fatty Acyl-CoA->Pks13 alpha-branch Cell Wall Assembly Cell Wall Assembly Mycolic Acids->Cell Wall Assembly Incorporation

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis.

Structural Basis of InhA Inhibition

The unique inhibitory mechanism of this compound lies in its ability to simultaneously occupy both the NADH-binding pocket and a portion of the substrate-binding cavity of InhA.[8] This dual-binding mode distinguishes it from many other direct InhA inhibitors that primarily target the substrate-binding pocket.

InhA_Inhibitor_Binding cluster_InhA InhA Active Site NADH_Pocket NADH Binding Pocket Substrate_Pocket Substrate Binding Pocket This compound This compound This compound->NADH_Pocket Competes with NADH This compound->Substrate_Pocket Partially occupies 4-hydroxy-2-pyridones 4-hydroxy-2-pyridones 4-hydroxy-2-pyridones->Substrate_Pocket Binds to Arylamides Arylamides Arylamides->Substrate_Pocket Binds to Isoniazid-NAD_Adduct Isoniazid-NAD_Adduct Isoniazid-NAD_Adduct->NADH_Pocket Covalently binds NAD

Caption: Binding modes of different classes of InhA inhibitors.

Experimental Protocols

InhA Enzyme Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-octenoyl-CoA (substrate)

  • Test inhibitor compounds

  • Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, NADH, and the test inhibitor to the appropriate wells.

  • Initiate the reaction by adding the InhA enzyme to all wells.

  • Immediately after adding the enzyme, add the substrate, 2-trans-octenoyl-CoA, to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.[6][7]

Mycolic Acid Synthesis Inhibition Assay (Radiometric TLC)

This assay assesses the ability of a compound to inhibit mycolic acid synthesis in whole M. tuberculosis cells using radiolabeled precursors.

Materials:

  • M. tuberculosis culture

  • [1,2-¹⁴C]-acetate (radiolabel)

  • Test inhibitor compounds

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plates (silica gel)

  • TLC developing solvents (e.g., petroleum ether/diethyl ether)

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Grow M. tuberculosis cultures to mid-log phase.

  • Expose the cultures to different concentrations of the test inhibitor for a defined period.

  • Add [1,2-¹⁴C]-acetate to the cultures and incubate to allow for incorporation into lipids.

  • Harvest the bacterial cells and extract the total lipids.

  • Saponify the lipids and methylate the resulting fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Spot the extracted FAMEs and MAMEs onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

  • Visualize the radiolabeled lipids by autoradiography.

  • Quantify the intensity of the MAME bands relative to the FAME bands to determine the extent of mycolic acid synthesis inhibition.[2][14][15]

Experimental Workflow for InhA Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel direct InhA inhibitors.

Inhibitor_Screening_Workflow Start Start HTS High-Throughput Screening (Compound Library) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification InhA_Enzyme_Assay InhA Enzyme Inhibition Assay (IC50 Determination) Hit_Identification->InhA_Enzyme_Assay Primary Hits Whole_Cell_Assay Whole-Cell Activity Assay (MIC Determination) InhA_Enzyme_Assay->Whole_Cell_Assay Mycolic_Acid_Assay Mycolic Acid Synthesis Inhibition Assay Whole_Cell_Assay->Mycolic_Acid_Assay Structural_Studies Structural Studies (X-ray Crystallography) Mycolic_Acid_Assay->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization Lead_Optimization->InhA_Enzyme_Assay Optimized Compounds End End Lead_Optimization->End Candidate

Caption: A generalized workflow for screening direct InhA inhibitors.

References

Comparative Analysis of Pyridomycin and Other Mycolic Acid Synthesis Inhibitors for In Vitro Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridomycin's in vitro inhibitory effects on mycolic acid synthesis against other known inhibitors. The objective is to offer a comprehensive overview of their mechanisms, potency, and experimental validation to aid in tuberculosis drug discovery and development. Mycolic acids are crucial components of the mycobacterial cell wall, making their synthesis an attractive target for antitubercular drugs.[1][2][3]

Mechanism of Action: A Tale of Direct and Indirect Inhibition

The primary target for this compound and several other key antitubercular agents is the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating the fatty acid precursors of mycolic acids.[4][5][6] While these inhibitors converge on the same target, their modes of action differ significantly.

This compound acts as a direct, competitive inhibitor of InhA, binding to the NADH-binding site.[4][5][7] This direct action means it does not require metabolic activation within the mycobacterial cell.[4][8]

In contrast, Isoniazid (INH) and Ethionamide (ETH) are prodrugs that necessitate activation by mycobacterial enzymes.[9][10][11] Isoniazid is activated by the catalase-peroxidase KatG to form a reactive species that then covalently binds to NAD+ to create an INH-NAD adduct.[11][12][13] This adduct is a potent inhibitor of InhA.[12] Similarly, Ethionamide is activated by the monooxygenase EthA, forming an ETH-NAD adduct that also targets InhA.[3][9][10]

Triclosan , a broad-spectrum antimicrobial agent, also directly inhibits InhA.[14][15] Its derivatives have been explored as potential antitubercular agents that circumvent the resistance mechanisms associated with prodrug activation.[15][16] Other inhibitors of mycolic acid biosynthesis include Isoxyl and Thiolactomycin, which target different steps in the pathway.[1][2][17]

Comparative Efficacy: A Quantitative Look at Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its alternatives against Mycobacterium tuberculosis and the InhA enzyme. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

CompoundTargetOrganismMIC (µg/mL)Reference
This compoundInhAM. tuberculosis H37Rv0.31 - 0.63[4]
This compoundInhAM. smegmatis mc2 1550.62 - 1.25[4]
IsoniazidInhAM. tuberculosis H37Rv~0.16[12]
EthionamideInhAM. tuberculosis H37Rv~2.0[12]
TriclosanInhAM. tuberculosis H37Rv12.5[12]
Triclosan Derivative (Compound 25)InhAM. tuberculosis H37Rv4.7 (13 µM)[16]

Table 1: Minimum Inhibitory Concentration (MIC) of Mycolic Acid Synthesis Inhibitors. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

CompoundTargetInhibition Constant (Ki)IC50Reference
This compoundInhA6.5 µM-[4]
INH-NAD adductInhA5 nM-[16]
ETH-NAD adductInhA7 nM-[16]
TriclosanInhA0.22 µM (K'i)-[14]
Triclosan Derivative (Compound 25)InhA-21 nM[16]
Triclosan Derivative (Compound 3)InhA-90 nM[10]

Table 2: In Vitro Enzyme Inhibition of InhA. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

In Vitro Assay for Mycolic Acid Synthesis Inhibition (Radiometric Thin-Layer Chromatography)

This assay measures the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, into mycolic acids.

Methodology:

  • Culturing: Mycobacterium tuberculosis cultures are grown to mid-log phase.

  • Inhibitor Treatment: The cultures are treated with varying concentrations of the test inhibitor (e.g., this compound, Isoniazid) for a specified period (e.g., 3 hours).

  • Radiolabeling: [1,2-¹⁴C]-acetate is added to the cultures, and they are incubated to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.

  • Lipid Extraction: The mycobacterial cells are harvested, and total lipids are extracted using a series of organic solvents.

  • Saponification and Esterification: The extracted lipids are saponified to release the fatty acids and mycolic acids. These are then methylated to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Thin-Layer Chromatography (TLC): The FAMEs and MAMEs are separated by TLC on a silica gel plate using an appropriate solvent system (e.g., petroleum ether/diethyl ether).[18]

  • Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled FAMEs and MAMEs. The intensity of the bands corresponding to MAMEs is quantified to determine the extent of mycolic acid synthesis inhibition.[13]

InhA Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified InhA.

Methodology:

  • Enzyme and Substrate Preparation: Purified InhA enzyme and its substrate, such as 2-trans-octenoyl-CoA, are prepared.[9]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the InhA enzyme, NADH as a cofactor, and the test inhibitor at various concentrations.[9]

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the wells.

  • Measurement of Activity: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[11]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.[9][11]

Visualizing the Mechanisms and Workflows

Mycolic_Acid_Synthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) cluster_inhibitors Inhibitors Fatty_Acid_Precursors Fatty Acid Precursors Elongation_Cycle FAS-II Elongation Cycle Fatty_Acid_Precursors->Elongation_Cycle InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids This compound This compound This compound->InhA Direct Inhibition Isoniazid_Prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_Prodrug->KatG Activation Ethionamide_Prodrug Ethionamide (Prodrug) EthA EthA Ethionamide_Prodrug->EthA Activation Triclosan Triclosan Triclosan->InhA Direct Inhibition INH_NAD_Adduct INH-NAD Adduct KatG->INH_NAD_Adduct ETH_NAD_Adduct ETH-NAD Adduct EthA->ETH_NAD_Adduct INH_NAD_Adduct->InhA Inhibition ETH_NAD_Adduct->InhA Inhibition

Caption: Mechanism of action of this compound and other inhibitors on the mycolic acid synthesis pathway.

Experimental_Workflow cluster_mycolic_acid_assay Mycolic Acid Synthesis Inhibition Assay cluster_inhA_assay InhA Enzyme Inhibition Assay Culture 1. M. tuberculosis Culture Treatment 2. Inhibitor Treatment Culture->Treatment Radiolabeling 3. [14C]-acetate Labeling Treatment->Radiolabeling Extraction 4. Lipid Extraction Radiolabeling->Extraction Derivatization 5. Saponification & Methylation Extraction->Derivatization TLC 6. TLC Separation Derivatization->TLC Analysis 7. Autoradiography & Quantification TLC->Analysis Preparation 1. Prepare InhA & Substrate Reaction_Setup 2. Set up Reaction with Inhibitor Preparation->Reaction_Setup Initiation 3. Initiate Reaction Reaction_Setup->Initiation Measurement 4. Monitor NADH Oxidation Initiation->Measurement IC50_Determination 5. Determine IC50 Measurement->IC50_Determination

Caption: Experimental workflows for in vitro validation of mycolic acid synthesis inhibitors.

Conclusion

This compound presents a compelling profile as a direct inhibitor of InhA, a clinically validated target in M. tuberculosis. Its mechanism of action, which circumvents the need for enzymatic activation, makes it a promising candidate, particularly against isoniazid-resistant strains where resistance is often linked to mutations in the activating enzyme KatG.[4][8] The quantitative data, while variable across studies, consistently demonstrates the potent antimycobacterial activity of this compound. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency of this compound against other established and emerging mycolic acid synthesis inhibitors. The detailed experimental protocols provided herein offer a foundation for such future investigations, which are crucial for the development of new and effective treatments for tuberculosis.

References

Pyridomycin: A Comparative Analysis of its Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the bactericidal versus bacteriostatic properties of Pyridomycin, a potent natural product with significant activity against Mycobacterium tuberculosis. This document outlines quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Executive Summary

Quantitative Data Comparison

The following tables summarize the in vitro activity of this compound against various bacterial species, alongside comparative data for the well-established anti-tuberculosis drugs, isoniazid (bactericidal) and ethambutol (primarily bacteriostatic against M. tuberculosis).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Mycobacterium tuberculosis

CompoundStrainMIC (µg/mL)
This compoundM. tuberculosis H37Rv0.31 - 0.63[1]
IsoniazidM. tuberculosis H37Rv0.03 - 0.06[4]
EthambutolM. tuberculosis1.0 - 5.0

Table 2: Bactericidal Activity Profile of this compound and Comparator Drugs against Mycobacterium tuberculosis

CompoundStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Classification
This compoundM. tuberculosis H37Rv0.31 - 0.63[1]0.62 - 1.25[1]~2Bactericidal
IsoniazidM. tuberculosis H37Rv0.06[5]0.125 - 0.5~2-8Bactericidal
EthambutolM. tuberculosis1.0 - 5.0>10>2-10Bacteriostatic

Table 3: Spectrum of Activity of this compound

Bacterial SpeciesMIC (µg/mL)
Mycobacterium smegmatis0.62 - 1.25[1]
Corynebacterium glutamicum>100[1]
Staphylococcus aureus>100
Escherichia coli>100
Pseudomonas aeruginosa>100

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound's bactericidal effect stems from its potent and specific inhibition of the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Mycolic acids are long, complex fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and subsequent cell death.[1][2]

Mycolic_Acid_Synthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acetyl-CoA Acetyl-CoA Fatty_Acids_C16-C26 Fatty_Acids_C16-C26 Acetyl-CoA->Fatty_Acids_C16-C26 Produces short-chain fatty acids KasA_KasB KasA_KasB Fatty_Acids_C16-C26->KasA_KasB Condensation MabA MabA KasA_KasB->MabA Reduction HadAB_HadBC HadAB_HadBC MabA->HadAB_HadBC Dehydration InhA InhA HadAB_HadBC->InhA Reduction Elongated_Fatty_Acids Elongated_Fatty_Acids InhA->Elongated_Fatty_Acids Elongated Acyl-ACP Elongated_Fatty_Acids->KasA_KasB Further cycles Mycolic_Acids Mycolic_Acids Elongated_Fatty_Acids->Mycolic_Acids Final condensation & modification Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall Incorporation This compound This compound This compound->InhA Inhibition REMA_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare M. tuberculosis inoculum (5 x 10^5 CFU/mL) Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with bacteria Prepare_Inoculum->Inoculate_Plate Incubate_1 Incubate at 37°C for 7 days Inoculate_Plate->Incubate_1 Add_Resazurin Add resazurin solution to each well Incubate_1->Add_Resazurin Incubate_2 Incubate for 24-48 hours Add_Resazurin->Incubate_2 Read_Results Observe color change (blue to pink) Incubate_2->Read_Results Determine_MIC MIC = Lowest concentration with no pink color Read_Results->Determine_MIC End End Determine_MIC->End MBC_Workflow Start Start Perform_MIC Perform MIC assay (REMA) Start->Perform_MIC Select_Wells Select wells at and above the MIC with no visible growth Perform_MIC->Select_Wells Plate_Aliquots Plate aliquots onto solid agar medium Select_Wells->Plate_Aliquots Incubate_Plates Incubate at 37°C for 3-4 weeks Plate_Aliquots->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Calculate_Reduction Calculate % reduction in CFU compared to initial inoculum Count_CFU->Calculate_Reduction Determine_MBC MBC = Lowest concentration with ≥99.9% reduction Calculate_Reduction->Determine_MBC End End Determine_MBC->End

References

Pyridomycin: A Potent Alternative Against Isoniazid-Resistant Mycobacterium tuberculosis Strains with katG Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of Pyridomycin's efficacy demonstrates its potential as a crucial therapeutic agent in the fight against drug-resistant tuberculosis. Experimental data reveals that this compound retains full activity against Mycobacterium tuberculosis strains harboring katG mutations, the primary cause of isoniazid resistance.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. Isoniazid (INH), a cornerstone of first-line TB treatment, is a prodrug that requires activation by the catalase-peroxidase enzyme, KatG.[1][2] Mutations in the katG gene are the most frequent cause of high-level isoniazid resistance, rendering this critical drug ineffective.[1][2][3][4][5][6] This has created an urgent need for novel therapeutics that can bypass this resistance mechanism. This compound, a natural product, has emerged as a promising candidate, exhibiting potent bactericidal activity against M. tuberculosis.[7][8][9][10][11][12]

This guide provides a comparative overview of this compound and isoniazid, focusing on their mechanisms of action, the impact of katG mutations on their efficacy, and supporting experimental data.

Mechanism of Action: A Tale of Two InhA Inhibitors

Both this compound and activated isoniazid target the same essential enzyme in M. tuberculosis: the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[4][7][8][9][10][11][12][13] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, crucial components of the mycobacterial cell wall.[7][11] Inhibition of InhA disrupts mycolic acid synthesis, leading to cell death.

The critical difference lies in their activation. Isoniazid is a prodrug that is metabolically activated by KatG.[1][2] In contrast, this compound is a direct inhibitor of InhA and does not require any prior activation.[11] This fundamental distinction is the key to this compound's effectiveness against isoniazid-resistant strains with katG mutations.

cluster_isoniazid Isoniazid (INH) Pathway cluster_this compound This compound Pathway cluster_resistance Resistance Mechanism Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG Activation Activated INH Activated INH KatG->Activated INH InhA InhA Activated INH->InhA Inhibition This compound This compound This compound->InhA Direct Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes M. tuberculosis Cell Wall Integrity M. tuberculosis Cell Wall Integrity Mycolic Acid Synthesis->M. tuberculosis Cell Wall Integrity Cell Death Cell Death M. tuberculosis Cell Wall Integrity->Cell Death Disruption leads to katG Mutation katG Mutation katG Mutation->KatG Inactivates

Fig. 1: Signaling pathways of Isoniazid and this compound.

Comparative Efficacy: Experimental Data

The most compelling evidence for this compound's potential lies in its sustained activity against isoniazid-resistant clinical isolates of M. tuberculosis. Studies have consistently shown that strains with katG mutations, which exhibit high-level resistance to isoniazid, remain fully susceptible to this compound.[5][7][8][10][11][12][14]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of isoniazid and this compound against various M. tuberculosis strains, including wild-type (H37Rv) and clinical isolates with defined resistance mutations.

M. tuberculosis StrainRelevant GenotypeIsoniazid (INH) MIC (µg/mL)This compound MIC (µg/mL)
H37Rv (Wild-Type)Wild-Type katG and inhA0.16[5]0.31 - 0.63[7][14]
Clinical Isolate 1katG S315T>10[5][14]0.3 - 0.6[5][7][14]
Clinical Isolate 2katG S315T>10[5][14]0.3 - 0.6[5][7][14]
Clinical Isolate 3katG S315T>10[5][14]0.3 - 0.6[5][7][14]
Clinical Isolate 4katG S315T>10[5][14]0.3 - 0.6[5][7][14]
Clinical Isolate 5inhA promoter c(-15)t1.25[5][14]2.5 - 5[5][14]
Clinical Isolate 6inhA promoter c(-15)t1.25[5][14]2.5 - 5[5][14]
Clinical Isolate 7inhA promoter c(-15)t1.25[5][14]2.5 - 5[5][14]
Clinical Isolate 8katG S315T & inhA promoter c(-15)t>10[5][14]2.5 - 5[5][14]

As the data clearly indicates, strains with the common katG S315T mutation are highly resistant to isoniazid (MIC >10 µg/mL) but remain as susceptible to this compound as the wild-type strain (MIC 0.3 - 0.6 µg/mL).[5][14] Interestingly, mutations in the promoter region of inhA, which confer low-level isoniazid resistance, also lead to a moderate increase in the MIC of this compound.[5][14] This is expected, as both drugs target the InhA protein.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the efficacy of an antimicrobial agent. The data presented above was primarily generated using the Resazurin Reduction Microplate Assay (REMA).[7][14][15]

Resazurin Reduction Microplate Assay (REMA)

This colorimetric assay provides a rapid and sensitive method for determining the MIC of a compound against M. tuberculosis.

  • Bacterial Culture Preparation: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. The culture is then diluted to a standardized cell density.

  • Drug Dilution Series: A serial dilution of the test compounds (this compound and isoniazid) is prepared in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells with no drug are also included.

  • Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C) for a defined period (typically 7 days for M. tuberculosis).

  • Resazurin Addition: A solution of resazurin, a blue redox indicator, is added to each well.

  • Result Interpretation: Viable, metabolically active bacteria will reduce the blue resazurin to the pink-colored resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Start Start Prepare M. tuberculosis Culture Prepare M. tuberculosis Culture Start->Prepare M. tuberculosis Culture Prepare Serial Drug Dilutions in 96-well Plate Prepare Serial Drug Dilutions in 96-well Plate Prepare M. tuberculosis Culture->Prepare Serial Drug Dilutions in 96-well Plate Inoculate Plate with Bacterial Suspension Inoculate Plate with Bacterial Suspension Prepare Serial Drug Dilutions in 96-well Plate->Inoculate Plate with Bacterial Suspension Incubate Plate Incubate Plate Inoculate Plate with Bacterial Suspension->Incubate Plate Add Resazurin Solution to Wells Add Resazurin Solution to Wells Incubate Plate->Add Resazurin Solution to Wells Incubate and Observe Color Change Incubate and Observe Color Change Add Resazurin Solution to Wells->Incubate and Observe Color Change Determine MIC Determine MIC Incubate and Observe Color Change->Determine MIC End End Determine MIC->End

Fig. 2: Workflow for the Resazurin Reduction Microplate Assay.

Conclusion and Future Directions

The available data strongly supports the development of this compound as a novel therapeutic agent for the treatment of tuberculosis, particularly in cases of isoniazid resistance due to katG mutations. Its distinct mechanism of action, which circumvents the need for KatG activation, makes it a highly attractive candidate to address this critical area of unmet medical need.

Further research, including in vivo efficacy studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The development of direct InhA inhibitors like this compound represents a promising strategy in the ongoing battle against drug-resistant M. tuberculosis.

References

Dihydropyridomycins: A Potent Alternative to Pyridomycin in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antimycobacterial potency of dihydropyridomycin analogues reveals them as promising candidates for further development, despite a slight reduction in activity compared to the parent compound, this compound. This guide provides a comprehensive evaluation of their efficacy, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Potency Against Mycobacterium tuberculosis

The antimycobacterial activity of this compound and its dihydrothis compound derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

The parent compound, this compound (1), exhibits a potent MIC of 0.3 μg/mL against M. tuberculosis H37Rv[1]. In a key study, two synthesized dihydrothis compound analogues, (2R)-2′-desmethyl-2,1′-dihydrothis compound (2) and its 2S diastereomer (3), were evaluated to understand the importance of the enol ester moiety for the compound's biological activity[1].

The results, summarized in the table below, indicate that while both dihydrothis compound isomers are active against M. tuberculosis, the stereochemistry at the C2 position significantly influences their potency.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)Fold Difference vs. This compound
This compound (1)Mycobacterium tuberculosis H37Rv0.3-
(2R)-2′-desmethyl-2,1′-dihydrothis compound (2)Mycobacterium tuberculosis H37Rv1.24-fold less potent
(2S)-2′-desmethyl-2,1′-dihydrothis compound (3)Mycobacterium tuberculosis H37Rv9.632-fold less potent

The (2R) isomer (2) demonstrated only a 4-fold decrease in potency compared to this compound, suggesting that the enol ester functionality is not essential for the antimycobacterial effect[1][2][3]. In contrast, the (2S) isomer (3) was 32-fold less active, highlighting the critical role of the stereochemistry at this position for target engagement[1].

Mechanism of Action

This compound and its derivatives exert their antimycobacterial effect by targeting the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase, InhA[4][5][6]. InhA is a crucial enzyme involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, a key component of the bacterial cell wall[6][7]. These compounds act as competitive inhibitors at the NADH-binding site of InhA[4][5][8]. The difference in potency between the dihydrothis compound isomers is also reflected in their differential ability to inhibit InhA in vitro[1].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values were determined using a broth microdilution method. A standardized procedure is outlined below:

  • Preparation of Bacterial Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) and adjusted to a specific optical density to achieve a standardized cell concentration.

  • Compound Dilution: The test compounds (this compound and dihydropyridomycins) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for a specified period, typically 7-14 days for M. tuberculosis.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth. This can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (M. tuberculosis H37Rv) inoculation Inoculation bacterial_culture->inoculation compound_prep Compound Preparation (this compound & Dihydropyridomycins) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 7-14 days) inoculation->incubation read_results Visual/Colorimetric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway

signaling_pathway cluster_compounds Inhibitors cluster_target Target Enzyme cluster_pathway Biological Pathway cluster_outcome Outcome This compound This compound inhA InhA (Enoyl-ACP reductase) This compound->inhA inhibits dihydropyridomycins Dihydropyridomycins dihydropyridomycins->inhA inhibits mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid catalyzes cell_wall Bacterial Cell Wall Formation mycolic_acid->cell_wall is essential for inhibition Inhibition of Bacterial Growth cell_wall->inhibition disruption leads to

Caption: Inhibition of mycolic acid synthesis by this compound and its derivatives.

References

Validating the lack of a need for bio-activation for Pyridomycin's activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Pyridomycin and Isoniazid reveals a key difference in their mechanism of action against Mycobacterium tuberculosis. While both drugs target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), this compound's direct inhibition of this enzyme provides a significant advantage over Isoniazid, which requires intracellular bio-activation. This distinction renders this compound effective against Isoniazid-resistant strains that have developed mutations preventing this activation step.

Biochemical studies have definitively shown that this compound does not require prior metabolic activation to exert its antimycobacterial effect.[1] In contrast, the widely used anti-tuberculosis drug Isoniazid is a pro-drug that necessitates activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] This activation step is a critical vulnerability, as mutations in the katG gene are a common cause of clinical Isoniazid resistance.[1][3] this compound's ability to bypass this requirement allows it to maintain efficacy against such resistant isolates.

Comparative Efficacy Data

The direct inhibitory action of this compound translates to potent activity against both drug-susceptible and Isoniazid-resistant strains of M. tuberculosis. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and Isoniazid against various strains, including those with mutations in katG and the inhA promoter region.

Strain/IsolateGenotypeIsoniazid MIC (µg/mL)This compound MIC (µg/mL)
M. tuberculosis H37RvWild-type0.160.3 - 0.6
Isoniazid-Resistant Clinical Isolate 1katG (S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate 2katG (S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate 3katG (S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate 4katG (S315T)>100.3 - 0.6
Isoniazid-Resistant Clinical Isolate 5inhA promoter [c(-15)t]1.252.5 - 5
Isoniazid-Resistant Clinical Isolate 6inhA promoter [c(-15)t]1.252.5 - 5
Isoniazid-Resistant Clinical Isolate 7inhA promoter [c(-15)t]1.252.5 - 5
Isoniazid-Resistant Clinical Isolate 8katG (S315T) & inhA promoter>102.5 - 5

Data compiled from Hartkoorn et al., 2012.[1][3]

The data clearly demonstrates that strains with katG mutations, which confer high-level Isoniazid resistance, remain fully susceptible to this compound.[1][3] This underscores the significant advantage of this compound's direct mechanism of action.

Experimental Protocols

InhA Inhibition Assay (In Vitro):

To validate that this compound directly inhibits InhA without the need for bio-activation, an in vitro enzyme inhibition assay was performed using purified InhA enzyme.[1]

  • Enzyme and Substrate Preparation: Recombinant InhA was expressed and purified. The enzyme's substrate, 2-trans-octenoyl-CoA, and the cofactor NADH were prepared in appropriate buffers.

  • Reaction Mixture: The assay was conducted in microplates. Each well contained purified InhA, NADH, and varying concentrations of this compound or a control compound.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of 2-trans-octenoyl-CoA.

  • Measurement of Activity: The catalytic activity of InhA was monitored by measuring the decrease in NADH absorbance at 340 nm, which is a direct measure of NADH oxidation.

  • Data Analysis: The rate of NADH oxidation was calculated for each concentration of this compound. These rates were then used to determine the inhibitory activity of this compound on InhA.

The results of this assay demonstrated a dose-dependent inhibition of purified InhA by this compound, confirming its direct interaction with the enzyme and lack of a requirement for bio-activation.[1]

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of this compound and Isoniazid against various M. tuberculosis strains was determined using the resazurin reduction microplate assay (REMA).[1]

  • Bacterial Culture: M. tuberculosis strains were cultured in appropriate liquid medium to mid-log phase.

  • Drug Dilution Series: A serial dilution of this compound and Isoniazid was prepared in 96-well microplates.

  • Inoculation: Each well was inoculated with a standardized suspension of the respective M. tuberculosis strain.

  • Incubation: The microplates were incubated for a defined period to allow for bacterial growth.

  • Resazurin Addition: A solution of resazurin was added to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.

  • MIC Determination: The MIC was defined as the lowest drug concentration that prevented the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Visualizing the Mechanistic Difference

The following diagram illustrates the distinct signaling pathways for this compound and Isoniazid, highlighting the critical bio-activation step for the latter.

G cluster_this compound This compound Pathway cluster_isoniazid Isoniazid Pathway This compound This compound inhA_pyro InhA This compound->inhA_pyro Direct Inhibition mycolic_acid_synthesis_pyro Mycolic Acid Synthesis inhA_pyro->mycolic_acid_synthesis_pyro Blocks cell_death_pyro Bacterial Cell Death mycolic_acid_synthesis_pyro->cell_death_pyro Leads to isoniazid Isoniazid (Pro-drug) katG KatG Enzyme isoniazid->katG Requires activated_isoniazid Activated Isoniazid katG->activated_isoniazid Bio-activation inhA_iso InhA activated_isoniazid->inhA_iso Inhibition mycolic_acid_synthesis_iso Mycolic Acid Synthesis inhA_iso->mycolic_acid_synthesis_iso Blocks cell_death_iso Bacterial Cell Death mycolic_acid_synthesis_iso->cell_death_iso Leads to

Caption: Comparative mechanism of action for this compound and Isoniazid.

The experimental workflow to confirm the lack of a bio-activation requirement for this compound is depicted below.

G cluster_workflow Experimental Workflow: Validating Direct InhA Inhibition purify_inhA Purify Recombinant InhA Enzyme assay_setup Set up In Vitro Enzyme Assay purify_inhA->assay_setup add_components Add Purified InhA, NADH, and this compound assay_setup->add_components initiate_reaction Initiate Reaction with 2-trans-octenoyl-CoA add_components->initiate_reaction measure_activity Measure NADH Oxidation (Absorbance at 340 nm) initiate_reaction->measure_activity conclusion Conclusion: This compound directly inhibits InhA without bio-activation measure_activity->conclusion

Caption: Workflow for in vitro validation of direct InhA inhibition by this compound.

References

Comparative binding site analysis of Pyridomycin and the INH-NAD adduct on InhA

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in tuberculosis drug discovery, offering a side-by-side comparison of the binding mechanisms, inhibitory activities, and experimental evaluation of two key InhA inhibitors.

The enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial mycolic acid biosynthesis pathway, is a well-established target for antitubercular drugs. This guide provides a detailed comparative analysis of the binding interactions of two potent inhibitors: the natural product Pyridomycin and the adduct formed from the frontline drug isoniazid (INH-NAD). Understanding the distinct mechanisms by which these molecules inhibit InhA is paramount for the development of new and more effective therapies against tuberculosis, particularly in the face of growing drug resistance.

At a Glance: this compound vs. INH-NAD Adduct

FeatureThis compoundINH-NAD Adduct
Binding Site Bridges the NADH cofactor and substrate-binding pockets.[1]Competitively binds to the NADH cofactor binding site.[1]
Mechanism of Inhibition Competitive with respect to NADH.[2][3]Slow, tight-binding competitive inhibitor of NADH.[4]
Inhibitory Constant (Ki) ~6.5 µM (for wild-type InhA)[3]~0.75 nM (overall Ki for wild-type InhA)[4]
Binding Mode Unique "first-of-a-kind" mode, occupying both key pockets simultaneously.[5]Mimics the NADH cofactor, directly competing for its binding site.[1]
Formation Natural product produced by Dactylosporangium fulvum.Formed in vivo through the activation of the prodrug isoniazid by the catalase-peroxidase enzyme KatG and subsequent reaction with NAD+.

Unraveling the Binding Mechanisms: A Visual Guide

The distinct binding modes of this compound and the INH-NAD adduct to the InhA active site are visualized below. These diagrams illustrate the key interactions and the rationale behind their different inhibitory profiles.

This compound's Unique Bridging of InhA's Active Pockets cluster_InhA InhA Active Site NADH_Pocket NADH Binding Pocket Substrate_Pocket Substrate Binding Pocket This compound This compound This compound->NADH_Pocket Occupies This compound->Substrate_Pocket Simultaneously Occupies

Caption: this compound's unique binding mode, simultaneously occupying both the NADH and substrate-binding pockets of InhA.

INH-NAD Adduct's Competitive Inhibition at the NADH Site cluster_InhA InhA Active Site NADH_Pocket NADH Binding Pocket Substrate_Pocket Substrate Binding Pocket INH_NAD INH-NAD Adduct INH_NAD->NADH_Pocket Binds to NADH NADH NADH->NADH_Pocket Competes for binding

Caption: The INH-NAD adduct acts as a competitive inhibitor, binding to the NADH pocket of InhA.

Experimental Protocols: A Guide to a Deeper Understanding

Reproducible and rigorous experimental data are the bedrock of drug discovery. This section provides detailed protocols for the key assays used to characterize the binding and inhibition of this compound and the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of InhA activity by monitoring the oxidation of its cofactor, NADH.

Materials:

  • Purified InhA enzyme

  • This compound or INH-NAD adduct

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable long-chain fatty enoyl-CoA substrate

  • PIPES buffer (pH 6.8)

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of InhA in an appropriate buffer.

    • Dissolve this compound or the INH-NAD adduct in DMSO to create a high-concentration stock solution.

    • Prepare working solutions of NADH and DD-CoA in PIPES buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • PIPES buffer

      • A serial dilution of the inhibitor (this compound or INH-NAD adduct) in DMSO. Include a control with DMSO only.

      • NADH solution.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the DD-CoA substrate to each well.

  • Data Collection:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate (NADH). The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

X-ray Crystallography of InhA-Ligand Complexes

This technique provides a high-resolution, three-dimensional structure of the InhA enzyme in complex with its inhibitor, revealing the precise binding interactions at the atomic level.

Procedure:

  • Protein Expression and Purification:

    • Express recombinant M. tuberculosis InhA in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.

  • Crystallization:

    • Co-crystallization: Incubate the purified InhA with a molar excess of the inhibitor (this compound or INH-NAD adduct) prior to setting up crystallization trials.

    • Soaking: Grow apo-InhA crystals first and then soak them in a solution containing the inhibitor.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Once suitable crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron beamline or a home X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data using software packages like HKL2000 or XDS.

    • Solve the crystal structure using molecular replacement, using a previously determined structure of InhA as a search model.

    • Build the atomic model of the InhA-ligand complex into the electron density map using programs like Coot.

    • Refine the structure using software such as PHENIX or REFMAC5 to improve the fit of the model to the experimental data.

  • Structural Analysis:

    • Analyze the final refined structure to identify the key amino acid residues involved in the binding of the inhibitor and to characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comparative binding analysis of inhibitors to InhA.

General Workflow for InhA Inhibitor Analysis cluster_Preparation Preparation cluster_Analysis Binding & Inhibition Analysis cluster_Data Data Interpretation Purification InhA Protein Expression & Purification Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki determination) Purification->Enzyme_Assay Crystallography X-ray Crystallography Purification->Crystallography Inhibitor_Prep Inhibitor Preparation (this compound/INH-NAD) Inhibitor_Prep->Enzyme_Assay Inhibitor_Prep->Crystallography Binding_Mode Determine Binding Mode Enzyme_Assay->Binding_Mode Crystallography->Binding_Mode SAR Structure-Activity Relationship (SAR) Analysis Binding_Mode->SAR Drug_Design Inform Rational Drug Design SAR->Drug_Design

References

Safety Operating Guide

Navigating the Safe Disposal of Pyridomycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Pyridomycin, an antimycobacterial agent, is critical for ensuring laboratory safety and environmental protection.[1] Researchers and drug development professionals must adhere to strict protocols to mitigate risks associated with this physiologically active compound. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance and fostering a secure research environment.

It is important to note that safety classifications for this compound can vary between suppliers. While one Safety Data Sheet (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), others categorize it as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life.[2][3][4] Therefore, users must always consult the specific SDS provided with their product and handle the substance with the care required for hazardous materials.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

ParameterValueSource
CAS Number 18791-21-4[2][5][6]
Molecular Weight 540.6 g/mol [5]
Storage Temperature -20°C[5]
Oral LD50 (Mouse) 1 g/kg[2]
Intraperitoneal LD50 (Mouse) 1,000 mg/kg[2]
Stability ≥ 4 years (at -20°C)[5]

Standard Disposal Protocol

The recommended and safest method for disposing of this compound is through an approved hazardous waste disposal program. This ensures that the compound is managed in a way that is safe for personnel and the environment.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat[7]

  • Face shield if there is a risk of splashing[4]

Step 2: Waste Segregation and Containment

  • Do not mix this compound waste with other waste streams.[3]

  • Place all solid waste (e.g., contaminated consumables, unused powder) into a dedicated, sealable, and clearly labeled hazardous waste container.

  • For liquid waste (e.g., solutions containing this compound), use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Leave chemicals in their original containers whenever possible to avoid misidentification.[3]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., "Harmful," "Toxic to aquatic life") as indicated by your institution's guidelines and the product's SDS.[3][4]

Step 4: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3]

  • Disposal must be conducted in accordance with all local, state, and national regulations.[3] Do not dispose of this compound down the drain or in regular trash, as it can be toxic to aquatic life and may not be permissible under local regulations.[2][3][4]

Accidental Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.[7]

Step 2: Don Appropriate PPE

  • Wear the full PPE as described in the Standard Disposal Protocol, including respiratory protection if dust is generated.[4]

Step 3: Contain the Spill

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust.[4]

  • For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][8]

Step 4: Collect and Package the Waste

  • Carefully transfer the spilled material and all cleanup materials (absorbent, contaminated wipes, etc.) into a sealable, puncture-resistant hazardous waste container.[4][7]

  • Label the container clearly as "Hazardous Waste: this compound Spill Debris."

Step 5: Decontaminate the Area

  • Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[4]

  • Place all cleaning materials into the same hazardous waste container.

Step 6: Dispose of Contaminated Materials

  • Seal the container and manage it as hazardous waste according to the Standard Disposal Protocol outlined above.

  • Wash hands thoroughly after the cleanup is complete.[4]

This compound Disposal Workflow

Pyridomycin_Disposal_Workflow cluster_start Waste Generation cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_end Final Disposal start This compound Waste (Solid or Liquid) assess Spill or Routine Disposal? start->assess spill_ppe 1. Don Full PPE assess->spill_ppe Spill routine_ppe 1. Wear Appropriate PPE assess->routine_ppe Routine contain 2. Contain with Absorbent spill_ppe->contain collect_spill 3. Collect into Labeled Hazardous Waste Container contain->collect_spill decontaminate 4. Decontaminate Area collect_spill->decontaminate end_point Collection by Licensed Hazardous Waste Contractor collect_spill->end_point Arrange Disposal decontaminate->end_point segregate 2. Segregate and Contain in Labeled Waste Container routine_ppe->segregate store 3. Store in Designated Area segregate->store store->end_point

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyridomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the event of exposure, refer to the Emergency First Aid table below. For spills, consult your institution's environmental health and safety (EHS) office and follow their established protocols for hazardous chemical cleanup.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyridomycin. Given the conflicting hazard information across various supplier Safety Data Sheets (SDS), a conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure the highest level of safety.

Understanding the Risks: Acknowledging Conflicting Data

Different suppliers provide varying hazard classifications for this compound. To ensure comprehensive protection, laboratory personnel should be aware of all potential risks and operate under the assumption that the compound presents the highest level of reported hazard.

Hazard Classification Cayman Chemical SDS Sigma-Aldrich SDS Angene Chemical SDS
Acute Oral Toxicity Not ClassifiedHarmful if swallowedHarmful if swallowed
Skin Corrosion/Irritation Not Classified-Causes skin irritation
Serious Eye Damage/Irritation Not Classified-Causes serious eye irritation
Respiratory Irritation Not Classified-May cause respiratory irritation
Aquatic Hazard Not ClassifiedToxic to aquatic life-

Essential Personal Protective Equipment (PPE)

Based on the most stringent hazard classifications, the following PPE is mandatory when handling this compound in its solid form.

Personal Protective Equipment Specifications Rationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact, as some sources indicate this compound is a skin irritant.
Eye Protection Safety glasses with side shields or safety goggles.To protect against eye irritation from airborne particles.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder, as some sources suggest it may cause respiratory irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure risk. The following diagram outlines the key steps for safely handling solid this compound.

Safe Handling Workflow for Solid this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe don_ppe Don PPE in the correct order. gather_ppe->don_ppe weigh Weigh this compound in a chemical fume hood or other ventilated enclosure. don_ppe->weigh Proceed to handling dissolve If dissolving, add solvent to the solid slowly. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate After handling is complete doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe dispose_waste Dispose of all waste according to institutional guidelines. doff_ppe->dispose_waste

Caption: This diagram illustrates the sequential workflow for the safe handling of solid this compound, from preparation to disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Safety

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As an antibiotic, improper disposal can contribute to antimicrobial resistance.

General Disposal Guidelines:

  • Consult Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for specific disposal protocols. They will provide guidance based on local, state, and federal regulations.

  • Solid Waste: Unused or expired solid this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected as hazardous chemical waste. Do not pour solutions down the drain.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

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